3,4-Dichlorothioanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKWMUUIKKPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374228 | |
| Record name | 3,4-Dichlorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17733-23-2 | |
| Record name | 1,2-Dichloro-4-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17733-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DICHLOROTHIOANISOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Situating 3,4-Dichlorothioanisole in Modern Chemistry
An In-Depth Technical Guide to 3,4-Dichlorothioanisole: Properties, Structure, and Synthetic Applications
This compound, systematically named 1,2-dichloro-4-(methylthio)benzene, is an organosulfur compound that serves as a valuable intermediate in synthetic chemistry. Its structure is characterized by a benzene ring substituted with two chlorine atoms at adjacent positions and a methylthio (-SCH₃) group. This unique combination of a dichlorinated aromatic core and an aryl thioether functional group makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.
Aryl thioethers are a critical class of compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The sulfur atom can be readily oxidized to the corresponding sulfoxides and sulfones, providing a pathway to modulate electronic properties and biological activity.[1] Simultaneously, dichlorinated aromatic compounds are pivotal starting materials for a wide range of industrial products, including pesticides and pharmaceuticals.[1][2] The strategic placement of chlorine atoms on the aromatic ring influences the molecule's reactivity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.[2]
This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, structural features, and reactivity. It further outlines a robust synthetic protocol and explores its applications as a versatile building block in the development of more complex molecules.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, application in reactions, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 1,2-dichloro-4-(methylthio)benzene | PubChem |
| Synonyms | 1,2-Dichloro-4-(methylsulfanyl)benzene | [1] |
| CAS Number | 54595-56-3 | [1] |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
Molecular Structure Analysis
The structure of this compound features a planar benzene ring. The key substituents—two chlorine atoms and a methylthio group—dictate its electronic and steric properties.
-
Chlorine Atoms (C3, C4): These are electronegative, electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution. They act as ortho-, para-directors, though their deactivating effect is dominant.
-
Methylthio Group (C1): The sulfur atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, making the -SCH₃ group an activating, ortho-, para-director.
The interplay between the electron-withdrawing nature of the chlorine atoms and the electron-donating character of the methylthio group creates a nuanced reactivity profile, which will be explored in the "Chemical Reactivity" section.
Caption: 2D structure of this compound.
Predicted Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.
-
Methyl Protons (-SCH₃): A singlet integrating to 3H, expected around δ 2.4-2.5 ppm. The deshielding is due to the adjacent sulfur atom.
-
Aromatic Protons: Three protons on the aromatic ring will appear as complex multiplets or distinct doublets and doublets of doublets in the δ 7.0-7.5 ppm region. The specific splitting pattern arises from ortho- and meta-coupling between the protons at C2, C5, and C6.
-
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals.
-
Methyl Carbon (-SCH₃): A signal around δ 15-20 ppm.
-
Aromatic Carbons: Six signals in the δ 125-140 ppm range. The carbons attached to chlorine (C3, C4) and sulfur (C1) will be significantly shifted compared to the carbons bearing hydrogen (C2, C5, C6). DEPT experiments can be used to distinguish between CH and quaternary carbons.[3]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by:
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions in the 1000-1100 cm⁻¹ range.
-
C-S stretching: Weaker absorptions in the 600-800 cm⁻¹ range.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 192. The key feature would be the isotopic pattern characteristic of two chlorine atoms. This will result in a distinctive cluster of peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.
Synthesis and Manufacturing Workflow
This compound is not commonly available from major suppliers, necessitating its synthesis in the laboratory. A reliable and logical synthetic route proceeds via the methylation of 3,4-dichlorobenzenethiol. The thiol precursor can be prepared from the more readily available 3,4-dichloroaniline.
The overall transformation follows a well-established pathway in organic chemistry: diazotization of an aniline, followed by conversion to a thiocyanate or xanthate, and subsequent hydrolysis to the thiol. The final step is a standard nucleophilic substitution to form the thioether.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis via S-Methylation
This protocol details the final methylation step, assuming the precursor, 3,4-dichlorobenzenethiol, has been prepared.
Materials:
-
3,4-Dichlorobenzenethiol (1 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)
-
Methyl iodide (CH₃I) (1.2 equivalents)
-
Acetone, anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzenethiol and anhydrous acetone.
-
Base Addition: Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.
-
Methylation: While stirring vigorously, add methyl iodide dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetone. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Expert Causality: The choice of potassium carbonate as the base is critical. It is strong enough to deprotonate the acidic thiol (pKa ≈ 6-7) to form the thiolate nucleophile but not so strong as to cause side reactions. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not react with them. Refluxing provides the necessary activation energy for the Sₙ2 reaction between the thiolate and methyl iodide.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the sulfur atom and the substituted aromatic ring.
Oxidation of the Sulfur Center
The sulfur atom in the methylthio group is in its lowest oxidation state (+2) and can be easily oxidized. This is a key transformation for modifying the electronic properties of the molecule.
-
To Sulfoxide: Oxidation with mild oxidizing agents like sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) will yield 3,4-dichlorophenyl methyl sulfoxide.
-
To Sulfone: Using stronger oxidizing agents, such as excess hydrogen peroxide with a catalyst or potassium permanganate (KMnO₄), will fully oxidize the sulfur to the corresponding sulfone, 3,4-dichlorophenyl methyl sulfone.
This oxidation pathway is significant in drug metabolism, as thioethers are often metabolized in vivo to their more polar sulfoxide and sulfone analogues.
Electrophilic Aromatic Substitution (EAS)
The directing effects of the substituents are in competition. The -SCH₃ group is an ortho-, para-director, while the -Cl groups are also ortho-, para-directors but are deactivating. The positions ortho to the methylthio group are C2 and C6, and the para position is C4 (which is blocked by a chlorine atom). The combined effect strongly directs incoming electrophiles to the C6 position, which is ortho to the activating methylthio group and meta to the C3-chloro group.
Use as a Synthetic Building Block
The true value of this compound for drug development professionals lies in its role as a scaffold or intermediate. While direct incorporation into final drug products is not widely documented, its derivatives are of significant interest. For instance, the related 3,4-dichloroaniline moiety is a precursor to numerous herbicides and the antimalarial drug chlorproguanil.[4] The thioanisole provides a synthetic handle for further functionalization.
For example, the thiol precursor, 3,4-dichlorobenzenethiol, can be used to synthesize various heterocyclic structures, such as thiazoles and thiadiazines, which are common motifs in medicinal chemistry.[5][6] The subsequent methylation to the thioanisole can protect the thiol group or modify the compound's properties for structure-activity relationship (SAR) studies. Thiol-containing compounds and their derivatives are used in a wide range of medical applications, from metal chelators to radioprotectants.[7]
Safety and Handling
No specific, comprehensive toxicity data for this compound is publicly available. Therefore, it must be handled with the assumption that it is hazardous. Data from analogous compounds, such as 3,4-dichloroaniline, should be considered for preliminary risk assessment.
-
3,4-Dichloroaniline Hazards: This related compound is toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause serious eye damage and may cause an allergic skin reaction.[8][9] It is also very toxic to aquatic life.[8]
-
General Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
-
Conclusion
This compound is a specialized chemical intermediate whose utility is derived from the strategic combination of a dichlorinated phenyl ring and a versatile methylthio group. While not a final product in itself, its structural features make it a valuable building block for accessing more complex molecular architectures in pharmaceutical and agrochemical research. Understanding its synthesis, reactivity, and spectroscopic signatures is essential for chemists aiming to leverage its potential in discovery programs. As with any compound lacking extensive safety data, cautious and appropriate handling is paramount.
References
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PubChem. (n.d.). 3,4-dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
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Jesmin, M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1205, 127607. Available at: [Link]
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Brown, M. E., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Current medicinal chemistry, 28(1), 133–157. Available at: [Link]
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Chen, J., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications, 13(1), 1-10. Available at: [Link]
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Zheldakova, R. A., et al. (2020). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 25(23), 5732. Available at: [Link]
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Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-Dichloro-3-trichloromethylisothiazole with Heterocyclic Amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Dichlorothioanisole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-dichlorothioanisole, a halogenated aromatic sulfide of interest in medicinal chemistry and materials science. We present a detailed, multi-step synthetic pathway starting from commercially available precursors, including the synthesis of the key intermediate, 3,4-dichlorothiophenol. The guide elucidates the mechanistic underpinnings of each synthetic transformation, offering insights into the rationale behind the chosen reagents and reaction conditions. Furthermore, a thorough characterization of the final product is detailed, encompassing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development, providing both theoretical understanding and actionable experimental protocols.
Introduction: The Significance of Aryl Thioethers
Aryl thioethers, also known as aryl sulfides, represent a vital class of organosulfur compounds characterized by a sulfur atom bridging an aromatic ring and an organic substituent. This structural motif is integral to a wide array of molecules with significant applications in pharmaceuticals, agrochemicals, and functional materials.[1] The versatility of the thioether linkage allows for fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity and material characteristics.
Dichlorinated aromatic compounds are of particular interest due to the profound impact of chlorine substitution on the physicochemical properties of the parent molecule. The introduction of chlorine atoms can enhance metabolic stability, modulate lipophilicity, and introduce specific steric and electronic features that can be crucial for molecular recognition and binding affinity. This compound, the subject of this guide, combines these features, making it a valuable building block in the synthesis of more complex molecules with potential applications in various fields of chemical research.
This guide will provide a detailed exposition of a reliable synthetic route to this compound and a comprehensive analysis of its structural characterization.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is most effectively achieved through the methylation of its corresponding thiophenol precursor, 3,4-dichlorothiophenol. This precursor can be synthesized from 3,4-dichloroaniline, which in turn is accessible from 3,4-dichloronitrobenzene. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3,4-Dichloroaniline from 3,4-Dichloronitrobenzene
The initial step involves the reduction of the nitro group in 3,4-dichloronitrobenzene to an amine. A common and effective method for this transformation is catalytic hydrogenation.[2]
Protocol 1: Reduction of 3,4-Dichloronitrobenzene
-
Reaction Setup: In a high-pressure hydrogenation vessel, a solution of 3,4-dichloronitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared. A catalytic amount of a noble metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), is added.
-
Hydrogenation: The vessel is sealed and purged with nitrogen, followed by the introduction of hydrogen gas to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield crude 3,4-dichloroaniline. The product can be further purified by recrystallization or distillation.
Step 2: Synthesis of 3,4-Dichlorothiophenol from 3,4-Dichloroaniline
This transformation proceeds via a diazotization reaction, followed by the introduction of a thiol group. The diazotization of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt, which is a versatile intermediate.[3] This diazonium salt can then be reacted with a sulfur nucleophile to introduce the thiol functionality.
Protocol 2: Diazotization and Thiolation of 3,4-Dichloroaniline
-
Diazotization: 3,4-Dichloroaniline is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath.[4] An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Thiolation: The cold diazonium salt solution is then added to a solution of a sulfur-containing nucleophile, such as sodium sulfide or potassium ethyl xanthate. If potassium ethyl xanthate is used, the resulting xanthate ester is subsequently hydrolyzed with a base (e.g., NaOH or KOH) to liberate the thiophenol.
-
Work-up and Purification: The reaction mixture is acidified to protonate the thiolate, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude 3,4-dichlorothiophenol can be purified by vacuum distillation.
Step 3: Synthesis of this compound from 3,4-Dichlorothiophenol
The final step is the methylation of the thiol group of 3,4-dichlorothiophenol. This is typically achieved via a Williamson ether-type synthesis, which involves the deprotonation of the thiol to form a more nucleophilic thiolate, followed by its reaction with a methylating agent.[3][5][6]
Protocol 3: Methylation of 3,4-Dichlorothiophenol
-
Reaction Setup: 3,4-Dichlorothiophenol is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. A base is added to deprotonate the thiol. Common bases for this purpose include potassium carbonate, sodium hydroxide, or a non-nucleophilic organic base.
-
Methylation: A methylating agent, such as methyl iodide, is added to the reaction mixture.[7][8] The reaction is typically stirred at room temperature or slightly elevated temperatures (50-100 °C) to ensure complete conversion.[5]
-
Monitoring: The progress of the reaction can be monitored by TLC or GC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are employed to confirm the structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons.
| Predicted ¹H NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| ~7.4 | d, J ≈ 2.0 Hz |
| ~7.2 | dd, J ≈ 8.5, 2.0 Hz |
| ~7.0 | d, J ≈ 8.5 Hz |
| ~2.5 | s |
-
The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
-
The methyl group protons will appear as a sharp singlet due to the absence of adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Assignment |
| ~138 | C-S |
| ~133 | C-Cl |
| ~131 | C-Cl |
| ~130 | CH |
| ~128 | CH |
| ~126 | CH |
| ~15 | S-CH₃ |
-
The spectrum will show six distinct signals for the aromatic carbons and one signal for the methyl carbon.
-
The carbon attached to the sulfur atom will be shifted downfield, as will the carbons bearing the chlorine atoms.[9][10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₇H₆Cl₂S), the expected molecular weight is approximately 192 g/mol .
Expected Fragmentation Pattern (Electron Ionization - EI)
| m/z | Proposed Fragment | Notes |
| 192/194/196 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 177/179/181 | [M - CH₃]⁺ | Loss of the methyl group. |
| 142/144 | [M - CH₃ - Cl]⁺ | Subsequent loss of a chlorine atom. |
| 111 | [C₆H₄S]⁺ | Loss of both chlorine atoms. |
| 75 | [C₆H₃]⁺ | Further fragmentation of the aromatic ring. |
-
The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).[11]
-
The primary fragmentation is expected to be the loss of the methyl group to form a stable thiophenolate-type radical cation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
| Expected FT-IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (methyl) |
| 1580-1450 | Aromatic C=C stretching |
| 1100-1000 | C-S stretching |
| 850-750 | C-Cl stretching |
-
The spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds.
-
The presence of the methyl group will be confirmed by the aliphatic C-H stretching vibrations.
-
The C-S and C-Cl stretching vibrations will appear in the fingerprint region of the spectrum.[12][13]
Conclusion
This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, a compound of interest for further chemical exploration. By providing detailed experimental protocols and a thorough analysis of the expected characterization data, this document serves as a valuable resource for chemists in both academic and industrial settings. The presented methodologies are grounded in established chemical principles and supported by relevant literature, ensuring a high degree of scientific integrity. The successful synthesis and characterization of this compound open avenues for its application as a building block in the development of novel molecules with tailored properties.
References
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NIST. (n.d.). 3,4-Dichloroanisole. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
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SciSpace. (n.d.). The Metabolism of 2:3-, 2:6- and 3:5-Dichloronitrobenzene and the Formation of a Mercapturic Acid from. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
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National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]
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NIST. (n.d.). Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic data of 3,4-Dichlorothioanisole (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Dichlorothioanisole
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (1,2-dichloro-4-(methylthio)benzene), a key intermediate in various chemical syntheses. As direct experimental spectra are not always aggregated in a single repository, this document synthesizes foundational spectroscopic principles with predictive analysis to offer a robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in explaining the causality behind spectral features, providing a self-validating system for compound identification and characterization.
The molecular structure of this compound, with the Chemical Abstracts Service (CAS) registry number 5399-85-9, forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous data for structural confirmation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating, yet anisotropically complex, thiomethyl group.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.35 | d | 1H | H-2 | Deshielded by the adjacent chlorine atom at C-3. Appears as a doublet due to coupling with H-6. |
| ~ 7.25 | dd | 1H | H-6 | Influenced by both the ortho-chlorine and the para-thiomethyl group. Appears as a doublet of doublets from coupling to H-2 and H-5. |
| ~ 7.05 | d | 1H | H-5 | Shielded relative to the other aromatic protons due to its position ortho to the electron-donating S-CH₃ group. Appears as a doublet from coupling to H-6. |
| ~ 2.48 | s | 3H | S-CH₃ | A characteristic singlet for a methyl group attached to a sulfur atom, typically found in this region. |
Causality Behind Assignments: The predicted positions of the aromatic protons are governed by the interplay of inductive and resonance effects. The two chlorine atoms withdraw electron density, generally deshielding the ring protons. However, the thiomethyl group donates electron density through resonance, which has a shielding effect, particularly on the ortho (H-5) and para (H-2, relative to S-CH₃) positions. The splitting patterns arise from spin-spin coupling between adjacent protons (typically with a coupling constant, J, of ~8 Hz for ortho coupling and ~2 Hz for meta coupling).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons and one signal for the methyl carbon. Chemical shifts are highly dependent on the attached substituent.[1][2]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 138.5 | C-4 | Ipso-carbon attached to the sulfur. Its chemical shift is significantly influenced by the heteroatom. |
| ~ 133.0 | C-1 | The carbon atom para to the sulfur and meta to both chlorines. |
| ~ 132.5 | C-3 | Ipso-carbon attached to a chlorine atom, leading to significant deshielding. |
| ~ 130.5 | C-2 | Carbon atom ortho to the sulfur and meta to a chlorine. |
| ~ 128.0 | C-6 | Aromatic CH carbon. |
| ~ 126.0 | C-5 | Aromatic CH carbon ortho to the thiomethyl group. |
| ~ 15.5 | S-CH₃ | Typical range for a methyl carbon attached to a sulfur atom. |
Self-Validating Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single residual proton peak at δ ~7.26 ppm, which can serve as a secondary chemical shift reference.[3][4][5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced aromatic signals.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[6][7]
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic for sp² C-H bonds on an aromatic ring.[8][9] |
| 2960-2850 | Aliphatic C-H Stretch | Medium-Weak | Corresponds to the stretching of the C-H bonds in the methyl group.[7] |
| ~1580, ~1470 | Aromatic C=C Stretch | Medium | These two bands are characteristic of the benzene ring stretching vibrations. |
| 1100-1000 | C-Cl Stretch | Strong | The presence of two strong bands in this region is a strong indicator of aryl chlorides. |
| ~700-600 | C-S Stretch | Weak-Medium | The carbon-sulfur bond stretch is typically weak and can be difficult to assign definitively. |
| ~880-810 | C-H Out-of-Plane Bend | Strong | For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in this region, indicative of the substitution pattern. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR is a preferred method for solid or liquid samples as it requires minimal sample preparation.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal (typically diamond or germanium). This step is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm and even contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, the most distinctive feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms.
Predicted Molecular Ion and Isotopic Pattern
Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A compound with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and any chlorine-containing fragments.
-
M⁺: Contains two ³⁵Cl atoms. Relative abundance = (0.758)² ≈ 57.5% (Base peak of the cluster).
-
(M+2)⁺: Contains one ³⁵Cl and one ³⁷Cl. Relative abundance = 2 * (0.758) * (0.242) ≈ 36.7%.
-
(M+4)⁺: Contains two ³⁷Cl atoms. Relative abundance = (0.242)² ≈ 5.9%.
The molecular weight of this compound (C₇H₆Cl₂S) using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S) is 192.97 g/mol . Therefore, the mass spectrum should show a cluster of peaks at m/z 192, 194, and 196 with an approximate intensity ratio of 100:64:10 . This pattern is a definitive signature for a molecule containing two chlorine atoms.[10]
Predicted Fragmentation Pathway (Electron Ionization)
Under electron ionization (EI), the molecular ion will undergo fragmentation, providing structural information.
Caption: Predicted EI-MS Fragmentation of this compound.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway is the cleavage of the S-CH₃ bond, resulting in a stable cation at m/z 177 (and its isotopic peaks at 179 and 181). This is often a prominent peak.
-
Loss of a Thiomethyl Radical (•SCH₃): Cleavage of the C-S bond would lead to the dichlorophenyl cation at m/z 145 (and its isotopic peaks at 147 and 149).
General Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule to form the molecular ion (M⁺˙).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: Generalized Workflow for Spectroscopic Characterization.
References
- Royal Society of Chemistry.
- Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Cambridge Isotope Laboratories, Inc.
- University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts.
- University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts.
- Oregon State University, Department of Chemistry. ¹³C NMR Chemical Shift.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Table of Characteristic IR Absorptions.
- North Carolina State University Libraries. Infrared Spectra of Some Common Functional Groups.
- Illinois State University, Department of Chemistry. Infrared Spectroscopy.
- Doc Brown's Chemistry. Infrared Spectroscopy Index.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Doc Brown's Chemistry. Mass spectrum of 1,1-dichloroethane.
- Gotor, V., et al. (2022). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 54, 102374.
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An In-Depth Technical Guide to the Solubility and Stability of 3,4-Dichlorothioanisole
This guide provides a comprehensive technical overview of the solubility and stability of 3,4-Dichlorothioanisole, a molecule of interest for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this compound, this document synthesizes information from structurally related molecules and established chemical principles to offer a predictive and methodological framework. It is designed to empower researchers with the foundational knowledge and practical protocols necessary to effectively work with this compound.
Introduction to this compound: A Molecule of Growing Interest
This compound (1,2-Dichloro-4-(methylthio)benzene) is an organosulfur compound featuring a dichlorinated benzene ring and a methylthio ether group.[1] Its structural motifs are common in various chemical scaffolds, making it a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents.[2][3] The presence of both electron-withdrawing chlorine atoms and a polarizable sulfur atom imparts a unique combination of physicochemical properties that influence its reactivity, solubility, and stability.[1][4]
A thorough understanding of these properties is paramount for optimizing synthetic routes, developing robust analytical methods, and ensuring the quality and shelf-life of resulting products. This guide will delve into the predicted solubility profile of this compound and provide a framework for assessing its stability under various stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in different solvent systems and its susceptibility to degradation.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 17733-23-2 |
Predicted Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarizability of the C-Cl bonds in both the solvent and solute, along with dipole-dipole interactions, are expected to facilitate dissolution.[1] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | The polarity of these solvents should be sufficient to solvate the polar functionalities of this compound. |
| Aromatic Solvents | Toluene, Benzene | Moderate to High | The non-polar aromatic ring of this compound will interact favorably with these non-polar solvents through London dispersion forces. |
| Alcohols | Methanol, Ethanol | Moderate | While the polarity of alcohols would suggest good solubility, the potential for hydrogen bonding with the solvent is limited. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols but can still solvate the molecule to a reasonable extent. |
| Non-polar Aliphatic Solvents | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will likely result in poor solubility. |
| Aqueous Solvents | Water | Very Low | The hydrophobic nature of the dichlorinated aromatic ring is expected to lead to very limited solubility in water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in a chosen solvent.
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess of solid should be visible to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid.
-
Dilute the filtered solution to a known volume with the same solvent.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC-MS method.
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Stability Profile and Forced Degradation Studies
The stability of this compound is a critical parameter for its handling, storage, and application. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7][8][9]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under different stress conditions:
-
Hydrolysis: The thioether linkage is generally stable to hydrolysis. However, under extreme pH and temperature conditions, cleavage of the C-S bond could potentially occur, although this is less likely than other degradation routes. The aryl-chloride bonds are also generally resistant to hydrolysis under typical conditions.
-
Oxidation: The sulfur atom in the thioether group is susceptible to oxidation.[4][10] Treatment with oxidizing agents (e.g., hydrogen peroxide) is expected to yield the corresponding sulfoxide and subsequently the sulfone.
-
Photolysis: Chlorinated aromatic compounds can undergo photolytic degradation upon exposure to UV light.[11][12][13] This can involve the reductive dehalogenation (loss of chlorine atoms) or cleavage of the aromatic ring.
-
Thermal Degradation: At elevated temperatures, organosulfur compounds can undergo thermal decomposition.[14][15][16][17][18] The likely degradation pathway would involve cleavage of the C-S bonds, potentially leading to the formation of thiophenol derivatives and other fragmentation products.
Protocol for a Forced Degradation Study
The following protocol provides a framework for conducting a forced degradation study on this compound to develop a stability-indicating analytical method.[19][20][21][22][23]
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC or GC-MS system with a photodiode array (PDA) or mass spectrometric detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at an elevated temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80-100 °C) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Analyze the stressed samples, along with an unstressed control, using an appropriate analytical method (e.g., HPLC-PDA or GC-MS).
-
The analytical method should be developed to separate the parent compound from all significant degradation products. Gradient elution is often required for complex mixtures.[19]
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is stability-indicating.
-
Identify and characterize any significant degradation products using techniques such as mass spectrometry.
-
Analytical Methodologies
The choice of analytical method is critical for the accurate quantification of this compound and its potential degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[24][25][26] The use of a mass spectrometer detector provides high sensitivity and specificity, allowing for the identification of unknown degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a versatile and widely used technique for the analysis of aromatic compounds.[27][28][29] A photodiode array (PDA) detector is particularly useful for assessing peak purity and identifying the presence of co-eluting impurities. The development of a stability-indicating HPLC method is a key outcome of forced degradation studies.[19][21][23]
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility and stability of this compound, grounded in established chemical principles and data from structurally related compounds. While direct experimental data remains limited, the predictive models and detailed experimental protocols presented herein offer a robust framework for researchers and drug development professionals. By following the outlined methodologies for quantitative solubility determination and forced degradation studies, scientists can generate the necessary data to confidently handle, formulate, and analyze this important chemical intermediate. The insights gained from such studies will be invaluable for advancing research and development projects that utilize this compound.
References
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- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- Stability indicating method development: Significance and symbolism. (2024).
- Pyrolysis of Organosulfur Compounds. (n.d.).
- Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. (n.d.). Industrial & Engineering Chemistry Process Design and Development.
- Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegrad
- Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. (n.d.).
- What is a stability indic
- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025). RJPN.
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- Thermal stability and decomposition of sulphur and selenium compounds. (2025).
- Regioselective benzannulation of allylic sulfur ylides with ynones: a rapid access to substituted thioanisoles. (n.d.).
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- Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (2018). PubMed.
- Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (2018).
- Hydrogen peroxide. (n.d.). Wikipedia.
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- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different M
- Synthesis of 3,4-dichlorophenylisothiocyan
- This compound | 17733-23-2. (n.d.). Benchchem.
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- Biochemical and photochemical processes in the degradation of chlorinated biphenyls. (n.d.).
- A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (2009).
- Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal.
- Cometabolic degradation of chlorinated arom
- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (n.d.). PubMed.
- Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. (n.d.). Analytical Methods (RSC Publishing).
- Chlorinated Polycyclic Aromatic Hydrocarbons: Method of Analysis and Their Occurrence in Urban Air. (n.d.).
- Thiols And Thioethers. (2015). Master Organic Chemistry.
- Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. (2025).
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- Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides
- Microbial Degradation of Chlorinated Aromatic Compounds. (2022). Taylor & Francis eBooks.
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Introduction: Unveiling the Potential of a Versatile Scaffold
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Literature review of 3,4-Dichlorothioanisole studies
An In-Depth Technical Guide to 3,4-Dichlorothioanisole: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive review of this compound, a significant organosulfur compound within the class of aryl thioethers. We delve into its primary synthetic pathways, elucidating the chemical logic behind precursor selection and reaction mechanisms. The guide details its core physicochemical properties, chemical reactivity with a focus on oxidation at the sulfur center, and its role as a versatile intermediate in the synthesis of agrochemicals and as a structural motif in drug discovery. Furthermore, we explore relevant analytical methodologies for detection and discuss its toxicological profile, drawing necessary correlations from its well-studied precursor, 3,4-dichloroaniline (DCA). This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and field-proven insights into the utility and handling of this compound.
Introduction: The Significance of Aryl Thioethers and Dichlorinated Aromatics
Aryl thioethers, or aryl sulfides, are a class of organosulfur compounds defined by a sulfur atom bonded to an aromatic ring and another organic group.[1] This structural unit is a cornerstone in modern chemistry, featuring prominently in a wide range of pharmaceuticals, agrochemicals, and advanced functional materials.[1] The versatility of the thioether linkage, particularly its ability to be oxidized to the corresponding sulfoxides and sulfones, allows for fine-tuning of a molecule's steric and electronic properties, which is a critical aspect of drug design.[1][2]
This compound belongs to the subset of dichlorinated aromatic compounds. The presence of two chlorine atoms on the benzene ring significantly influences the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics are often exploited in the synthesis of pesticides and other industrial chemicals.[1] However, the stability of the carbon-chlorine bond also contributes to the environmental persistence of such compounds, necessitating a thorough understanding of their toxicological and metabolic profiles.[1] This guide focuses specifically on this compound, bridging its fundamental chemistry with its practical applications and safety considerations.
Synthesis and Manufacturing
The most established and industrially viable synthesis of this compound is a two-step process commencing from 3,4-dichloroaniline, a readily available chemical precursor.[1] The causality behind this choice of starting material is its widespread use in the production of dyes and herbicides, ensuring its commercial availability and cost-effectiveness.[3][4]
The synthetic pathway involves two key transformations:
-
Diazotization and Thiolation: Conversion of the aniline group of 3,4-dichloroaniline into a thiol group to form 3,4-dichlorothiophenol.
-
Methylation: S-methylation of the resulting thiophenol to yield the final this compound product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established chemical transformations.
Part A: Synthesis of 3,4-Dichlorothiophenol
-
Diazotization: Dissolve 3,4-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. The formation of the diazonium salt is the self-validating checkpoint for this step.
-
Xanthate Formation: In a separate flask, add the cold diazonium salt solution to a pre-cooled solution of potassium ethyl xanthate (1.2 eq) in water. Stir vigorously. A yellow precipitate should form.
-
Hydrolysis: Heat the mixture to induce hydrolysis of the xanthate intermediate to the thiophenol.
-
Work-up and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3,4-dichlorothiophenol can be purified by vacuum distillation or chromatography.
Part B: Methylation to this compound
-
Reaction Setup: Dissolve the purified 3,4-dichlorothiophenol (1.0 eq) in a suitable solvent such as ethanol or acetone. Add a base, for example, sodium hydroxide or potassium carbonate (1.5 eq), to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 eq), dropwise to the solution. The reaction is often exothermic and may require cooling.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry it, and remove the solvent in vacuo. The final product, this compound, is typically purified by column chromatography on silica gel.
Physicochemical Properties
The key physical and chemical properties of this compound's precursor, 3,4-dichloroaniline, are summarized below. Data for this compound itself is less commonly published but can be inferred from its structure and related compounds.
| Property | Value (for 3,4-Dichloroaniline) | Reference |
| Chemical Formula | C₆H₅Cl₂N | [3][5] |
| Molar Mass | 162.01 g/mol | [3][5] |
| Appearance | Light tan to dark gray crystals | [5] |
| Melting Point | 69-72 °C | [4][5] |
| Boiling Point | 272 °C | [3][4] |
| Solubility in Water | 92 mg/L at 20 °C | [3] |
| log P (Octanol-Water) | 2.69 | [3] |
Chemical Reactivity and Key Transformations
The reactivity of this compound is dominated by the sulfur atom, which can be readily oxidized to form the corresponding sulfoxide and sulfone.[1] This transformation is highly valuable in medicinal chemistry, as it allows for the modulation of a molecule's polarity, solubility, and ability to act as a hydrogen bond acceptor.[2][6]
The choice of oxidizing agent and reaction conditions dictates whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.[1]
-
To Sulfoxide: Mild oxidizing agents like sodium periodate or one equivalent of hydrogen peroxide are typically used.
-
To Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA), are required to achieve full oxidation.
Experimental Protocol: Oxidation to 3,4-Dichlorophenyl Methyl Sulfoxide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or acetic acid.
-
Oxidation: Cool the solution in an ice bath. Add a solution of the oxidizing agent (e.g., 30% hydrogen peroxide, 1.1 eq) dropwise.
-
Reaction Control: Allow the reaction to warm to room temperature and stir for several hours. The progress is monitored by TLC to ensure the starting material is consumed without significant over-oxidation to the sulfone. This monitoring is the self-validating step.
-
Work-up and Purification: Quench the reaction by adding a reducing agent like sodium sulfite solution. Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated. The crude sulfoxide is then purified by recrystallization or column chromatography.
Applications in Research and Development
While this compound is primarily an intermediate, its structural features are relevant to several fields, particularly agrochemicals and pharmaceuticals.
-
Agrochemicals: The 3,4-dichloroaniline (DCA) precursor is a key building block for several major herbicides, including propanil, diuron, and linuron.[3] Consequently, this compound and its derivatives are explored in the synthesis of novel agrochemicals, where the dichlorinated phenyl ring provides a toxophore and the thioether moiety can be modified to tune activity and physical properties.
-
Drug Development: The thioether linkage is a bioisostere for other functional groups and is found in numerous approved drugs.[6] The ability to oxidize the sulfur to a sulfoxide or sulfone provides a powerful tool for medicinal chemists to optimize drug candidates.[2] These oxidized forms can alter metabolic stability, improve solubility, and introduce hydrogen bonding capabilities, which can enhance target binding affinity. For example, diaryl sulfones serve as key intermediates in synthesizing complex molecules for treating diseases.[6] Therefore, this compound serves as a valuable scaffold for generating libraries of compounds for screening in drug discovery programs.
Analytical Methodologies
The detection and quantification of this compound and its metabolites would rely on modern analytical techniques. While specific methods for this compound are not widely published, the methods developed for its precursor, 3,4-dichloroaniline (DCA), are directly applicable.
A highly sensitive and specific method for determining trace amounts of such compounds in complex matrices (e.g., environmental or biological samples) is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7][8]
Key Parameters of a Validated HPLC-MS/MS Method (based on DCA analysis):
-
Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique is often used for extraction from samples like soil or agricultural products.[8]
-
Chromatography: A C18 reverse-phase column is typically used for separation.
-
Detection: Mass spectrometry provides high selectivity and sensitivity.
-
Validation: The method is validated by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). For DCA in chives, the LOD and LOQ were found to be 0.6 µg/kg and 2.0 µg/kg, respectively.[8] Recovery percentages should fall within an acceptable range (e.g., 70-120%) to ensure accuracy.[7]
Metabolism and Toxicology
Direct metabolic and toxicological data for this compound is limited. However, a scientifically sound assessment can be derived from its primary precursor and likely metabolite, 3,4-dichloroaniline (DCA), which is a well-studied toxicant.[9][10] It is plausible that in vivo metabolism could involve oxidation of the sulfur and potential cleavage back to 3,4-dichlorothiophenol or even 3,4-dichloroaniline.
Toxicological Profile (Inferred from 3,4-Dichloroaniline):
-
General Toxicity: DCA is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye damage. A notable acute toxic effect is methaemoglobinaemia, leading to cyanosis and weakness.[11]
-
Organ-Specific Toxicity: Studies in rats have shown that acute administration of DCA is toxic to the kidney (nephrotoxicity), liver (hepatotoxicity), and urinary bladder.[9] This is characterized by elevated blood urea nitrogen (BUN) and plasma alanine transaminase (ALT) levels.[9]
-
Environmental Hazard: Like many chlorinated aromatic compounds, DCA is very toxic to aquatic life with long-lasting effects. It is a primary metabolite of several herbicides and shows greater toxicity and persistence in the environment than the parent compounds.[8][12]
-
Carcinogenicity: No component of DCA is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP based on available data.
Given this profile, this compound must be handled with appropriate industrial hygiene and safety practices, including the use of personal protective equipment (PPE) to avoid dermal and inhalation exposure.[11]
Conclusion
This compound is a valuable chemical intermediate whose utility is rooted in the combined properties of its dichlorinated aromatic ring and its versatile thioether functional group. Its synthesis from readily available precursors is well-established. The core value for researchers lies in its role as a building block, particularly the reactivity of the sulfur atom, which can be selectively oxidized to the corresponding sulfoxide and sulfone. This provides a strategic avenue for modifying molecular properties in the development of new agrochemicals and pharmaceuticals. However, its structural relationship to the toxicant 3,4-dichloroaniline mandates stringent safety protocols during its handling, storage, and disposal. Future research may focus on expanding its applications in materials science and developing greener synthetic routes.
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Safety and handling precautions for 3,4-Dichlorothioanisole
An In-depth Technical Guide to the Safe Handling of 3,4-Dichlorothioanisole
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound (CAS No. 5858-18-4). The protocols and recommendations outlined herein are synthesized from safety data for structurally analogous compounds and established chemical safety principles, designed to provide researchers, scientists, and drug development professionals with a robust framework for risk mitigation.
Compound Identification and Hazard Summary
This compound is a chlorinated organosulfur compound. Its chemical structure, featuring a dichlorinated aromatic ring and a methylthio group, suggests a toxicological profile that warrants stringent safety measures. While comprehensive toxicological data for this specific compound is not widely published, a risk assessment based on analogous structures like 3,4-dichloroaniline and other thioanisoles is critical for establishing safe handling protocols.
1.1 Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1,2-Dichloro-4-(methylthio)benzene | PubChem |
| CAS Number | 5858-18-4 | PubChem |
| Molecular Formula | C₇H₆Cl₂S | PubChem |
| Molecular Weight | 193.09 g/mol | PubChem |
| Appearance | White to light yellow crystalline solid | N/A |
| Melting Point | 35-38 °C | Sigma-Aldrich |
| Boiling Point | 128-130 °C at 12 mmHg | Sigma-Aldrich |
| Solubility | Insoluble in water | [1] |
1.2 GHS Hazard Classification (Anticipated)
Based on data from structurally related compounds, this compound should be handled as a substance with the following potential hazards. This classification is precautionary and represents a conservative approach to safety.
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[2][3]
-
Serious Eye Damage/Irritation: Category 1 - Causes serious eye damage.
-
Skin Sensitization: Category 1 - May cause an allergic skin reaction.[4]
-
Aquatic Toxicity: Acute Category 1, Chronic Category 1 - Very toxic to aquatic life with long-lasting effects.
Hazard Pictograms:
Signal Word: Danger
Toxicological Profile and Risk Assessment: The Rationale for Caution
The primary driver for the stringent handling precautions is the compound's dichloroaniline-like core structure. Aromatic amines, particularly chlorinated ones, are known for significant systemic toxicity.
-
Methemoglobinemia: The most notable acute toxic effect of the related compound 3,4-dichloroaniline is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[1][5] This can lead to cyanosis (blue discoloration of the skin), weakness, dizziness, and at high doses, dyspnea and muscle weakness.[5] It is crucial to assume that this compound poses a similar risk.
-
Organ Toxicity: Acute administration of 3,4-dichloroaniline in animal models has been shown to cause damage to the kidney, liver, and urinary bladder within 24 hours.[6] The presence of the thioether group may also influence metabolic pathways, potentially leading to the formation of reactive metabolites.
-
Dermal Absorption and Sensitization: Chlorinated aromatic compounds can be readily absorbed through the skin, leading to systemic toxicity.[1] Furthermore, 3,4-dichloroaniline is a known sensitizing agent, meaning repeated contact can lead to an allergic skin reaction.[5]
Given these risks, all handling procedures must be designed to eliminate routes of exposure, including inhalation of dust or aerosols, skin contact, eye contact, and ingestion.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by appropriate PPE.
3.1 Engineering Controls
-
Chemical Fume Hood: All work involving weighing, transferring, or preparing solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Accessible Safety Equipment: A safety shower and eyewash station must be located in the immediate vicinity of the work area and be regularly tested.[7]
3.2 Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and eye exposure. The selection of PPE should be a deliberate process based on the specific tasks being performed.
Caption: PPE selection workflow for handling this compound.
Protocol: Donning and Doffing PPE
-
Inspection: Before use, always inspect gloves for any signs of degradation or puncture.[4]
-
Donning Sequence: First, don the lab coat and any required respiratory protection. Second, put on eye protection. Finally, don gloves, ensuring they overlap the cuffs of the lab coat.
-
Doffing Sequence: To prevent cross-contamination, remove PPE in the reverse order. First, remove gloves using a proper technique (without touching the outer surface with bare hands).[4] Second, remove the lab coat. Third, remove eye protection. Finally, remove any respiratory protection.
-
Hygiene: Always wash hands thoroughly with soap and water after removing PPE.[8]
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine laboratory work.
Protocol: Weighing and Preparing a Solution
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Assemble all necessary equipment (spatula, weigh paper, beaker, stir bar, solvent) inside the fume hood.
-
Don all required PPE as outlined in Section 3.2.
-
-
Handling the Solid:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh paper or vessel. Avoid generating dust.
-
Securely close the primary container immediately after dispensing.
-
-
Solubilization:
-
Carefully add the weighed solid to the beaker containing the solvent.
-
Use a small amount of solvent to rinse the weigh paper into the beaker to ensure a complete transfer.
-
Place the beaker on a stir plate within the fume hood to dissolve.
-
-
Cleanup:
-
Dispose of the contaminated weigh paper and any other disposables into a designated solid hazardous waste container located within the fume hood.
-
Wipe down the spatula and any affected surfaces inside the fume hood with a solvent-moistened towel, disposing of the towel as solid hazardous waste.
-
-
Post-Handling:
-
Properly label the prepared solution with the chemical name, concentration, date, and appropriate hazard warnings.
-
Doff PPE as described previously and wash hands.
-
Emergency Response Protocols
Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of emergency equipment.
Caption: General workflow for responding to laboratory emergencies.
5.1 Spill Response
-
Small Spill (<100 mL of solution or a few grams of solid):
-
Alert personnel in the immediate area.
-
If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Avoid raising dust.[8]
-
Wearing appropriate PPE (including double gloves and eye protection), carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
-
Large Spill:
-
Immediately evacuate the laboratory and alert others.
-
Close the laboratory door and prevent re-entry.
-
Activate the nearest fire alarm if the substance is volatile or poses a significant inhalation risk.
-
Call emergency services (911) and your institution's Environmental Health and Safety (EHS) office. Provide details on the chemical spilled and the location.
-
5.2 Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Use a safety shower if the area of contact is large. Seek medical attention immediately.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[4] Seek immediate medical attention.
5.3 Fire Response
-
Hazardous Combustion Products: Fires involving this compound can produce highly toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[4]
-
Extinguishing Media: Use a dry chemical, CO₂, or foam extinguisher. Water spray can be used to cool containers.[2]
-
Procedure: For a small, incipient fire, trained personnel may use an extinguisher. For any larger fire, or if you are not trained, immediately evacuate the area, activate the fire alarm, and call 911.
Storage and Waste Management
Proper storage and disposal are legally required and essential for preventing accidental release and long-term contamination.
6.1 Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
Store away from heat, sparks, and open flames.[2]
-
The substance may be light-sensitive; store in an opaque container or in a dark location if recommended by the supplier.
-
Store in a locked cabinet or an area with restricted access.
6.2 Waste Management
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12] It must be managed as hazardous waste.
Protocol: Waste Collection and Disposal
-
Containerization:
-
Solid Waste: All contaminated disposables (gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed container for solid hazardous chemical waste.[13]
-
Liquid Waste: All solutions and solvent rinsates must be collected in a compatible, leak-proof container for liquid hazardous chemical waste. Do not mix with incompatible waste streams.[12]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[13]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the lab, with secondary containment to prevent spills.[14]
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations.[12]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.[12] After rinsing, the original label should be defaced before the container is discarded or recycled according to institutional policy.
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An In-Depth Technical Guide to the Biological Mechanism of Action of 3,4-Dichlorothioanisole
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Accuracy for Researchers, Scientists, and Drug Development Professionals.
Introduction: Unraveling the Biological Impact of a Dichlorinated Aryl Thioether
3,4-Dichlorothioanisole, a dichlorinated aromatic organosulfur compound, belongs to a class of molecules that are of significant interest in industrial chemistry and are emerging as subjects of toxicological and pharmacological investigation. While direct, in-depth research on the specific mechanism of action of this compound is nascent, its structural similarity to other well-studied dichlorinated aromatic compounds, particularly its potential metabolic precursor 3,4-dichloroaniline (DCA), provides a strong foundation for a hypothesized biological mechanism. This guide will provide a comprehensive overview of the postulated mechanism of action of this compound, focusing on its likely metabolic activation and the downstream cellular and organ-level toxicities mediated by its principal metabolite, 3,4-dichloroaniline. We will delve into the molecular toxicology of DCA, exploring its effects on cellular homeostasis, and provide detailed experimental protocols for investigating these mechanisms.
Part 1: The Hypothesized Metabolic Activation of this compound
The biological activity of many xenobiotics is intrinsically linked to their metabolic transformation within the host organism. For this compound, it is proposed that its mechanism of action is not primarily driven by the parent compound itself, but rather by its metabolic products. The key to understanding its biological impact, therefore, lies in elucidating its metabolic fate.
The Central Role of Cytochrome P450 Enzymes
The initial and rate-limiting step in the metabolism of this compound is likely mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver.[1][2] These enzymes are crucial for the metabolism of a vast array of foreign compounds.[1][2] For aryl thioethers like thioanisole, CYP450-mediated oxidation of the sulfur atom is a well-established metabolic pathway.[3][4][5] This process, known as sulfoxidation, would convert this compound into its corresponding sulfoxide and subsequently to a sulfone.
Another plausible, and perhaps more toxicologically significant, metabolic route is the S-demethylation of the thioether, which would yield 3,4-dichlorothiophenol. This thiophenol is highly reactive and can undergo further metabolism.
Formation of the Key Toxic Metabolite: 3,4-Dichloroaniline (DCA)
While sulfoxidation represents a common metabolic pathway, the generation of 3,4-dichloroaniline (DCA) is the hypothesized critical step leading to significant biological effects. The transformation of 3,4-dichlorothiophenol to DCA in a biological system is a plausible multi-step process. This metabolic conversion places the known toxicological profile of DCA at the center of the mechanism of action of this compound.
Part 2: The Molecular Toxicology of 3,4-Dichloroaniline (DCA)
The majority of the toxicological effects observed following exposure to compounds that can be metabolized to 3,4-dichloroaniline are attributed to the actions of DCA itself. DCA is a multi-organ toxicant, with the liver, kidneys, and reproductive system being primary targets.[6][7][8]
Induction of Oxidative Stress
A central tenet of DCA's toxicity is its ability to induce oxidative stress.[9] This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms.
-
ROS Generation: The metabolism of DCA, particularly through N-oxidation, can lead to the formation of reactive intermediates that redox cycle, generating superoxide anions and other ROS.[10]
-
Depletion of Antioxidants: DCA has been shown to deplete cellular levels of reduced glutathione (GSH), a critical endogenous antioxidant.[9] This depletion leaves the cell vulnerable to oxidative damage.
-
Lipid Peroxidation: The excess ROS can attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction known as lipid peroxidation. This process damages membrane integrity and generates toxic byproducts like malondialdehyde (MDA).[9]
Organ-Specific Toxicity
The liver, as the primary site of metabolism, is a major target for DCA-induced toxicity.[6]
-
Mechanism: DCA-induced oxidative stress in hepatocytes leads to mitochondrial dysfunction, disruption of calcium homeostasis, and ultimately, cell death via necrosis or apoptosis.[9]
-
Biomarkers: Elevated levels of plasma alanine transaminase (ALT) and aspartate aminotransferase (AST) are key indicators of liver damage.[6] Histopathological examination often reveals centrilobular necrosis.[6]
The kidneys are also highly susceptible to DCA-induced damage.[6][8]
-
Mechanism: The bioactivation of DCA to reactive metabolites within the kidney is a key initiating event.[10] These metabolites can covalently bind to cellular macromolecules, leading to tubular cell injury. Oxidative stress also plays a significant role in DCA-induced nephrotoxicity.
-
Biomarkers: Increased blood urea nitrogen (BUN) and serum creatinine levels are indicative of impaired kidney function.[6] Histological changes include tubular degeneration and necrosis.
DCA has been demonstrated to exert significant reproductive toxicity, particularly in males.[7][11]
-
Mechanism: The precise mechanisms are still under investigation but are thought to involve endocrine disruption and direct cytotoxic effects on testicular cells.[11][12] DCA can induce chromosomal aberrations in spermatocytes and increase the frequency of abnormal sperm.[7][13]
-
Endpoints: Reduced sperm count and motility, increased incidence of morphologically abnormal sperm, and histopathological alterations in the testes are key indicators of reproductive toxicity.[7]
Part 3: Experimental Protocols for Mechanistic Investigation
To validate the hypothesized mechanism of action of this compound and further elucidate the toxicological pathways of its metabolites, a series of in vitro and in vivo experiments are essential.
In Vitro Metabolism Studies
Objective: To determine the metabolic fate of this compound and identify the formation of key metabolites.
Methodology: Incubation with Liver Microsomes
-
Preparation of Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) by differential centrifugation.
-
Incubation: Incubate this compound with the liver microsomes in the presence of an NADPH-generating system.
-
Sample Analysis: At various time points, quench the reaction and extract the metabolites. Analyze the extracts using LC-MS/MS to identify and quantify the parent compound and its metabolites (e.g., sulfoxide, sulfone, DCA).
Cytotoxicity and Cell Viability Assays
Objective: To assess the cytotoxic potential of this compound and its metabolites on relevant cell lines.
Methodology: MTT Assay
-
Cell Culture: Plate relevant cell lines (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and DCA for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[14]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[14]
Methodology: LDH Release Assay
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product. The amount of LDH released is proportional to the number of damaged cells.[15]
Glutathione S-Transferase (GST) Activity Assay
Objective: To determine if this compound or its metabolites affect the activity of this key detoxification enzyme.
Methodology: CDNB Conjugation Assay
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control and treated samples.
-
Reaction Mixture: Prepare a reaction mixture containing reduced glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).[16][17][18]
-
Initiation of Reaction: Add the sample to the reaction mixture.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase is proportional to the GST activity.[16][17][18]
Conclusion: A Framework for Future Research
The mechanism of action of this compound in biological systems is, at present, best understood through the lens of its metabolic activation to the known toxicant, 3,4-dichloroaniline. This guide has outlined a scientifically plausible pathway, from initial CYP450-mediated metabolism to the induction of oxidative stress and subsequent multi-organ toxicity. The provided experimental protocols offer a robust framework for researchers to test this hypothesis and further delineate the intricate molecular interactions of this compound and its metabolites. As with any scientific endeavor, it is the rigorous application of these and other advanced methodologies that will ultimately provide a definitive understanding of the biological impact of this compound, paving the way for informed risk assessment and potential therapeutic applications.
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Discovery and history of 3,4-Dichlorothioanisole
An In-Depth Technical Guide to the Synthesis and History of 3,4-Dichlorothioanisole
Abstract
This technical guide provides a comprehensive overview of this compound, a significant organosulfur compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While a singular "discovery" event for this molecule is not prominently documented in historical literature, its existence and utility are a direct consequence of the development of robust synthetic methodologies for dichlorinated aromatic compounds and aryl thioethers. This document delineates the logical synthetic pathways, rooted in fundamental organic chemistry principles, that represent the historical and modern approaches to its preparation. We will explore the chemistry of its precursors, detail validated synthesis protocols, and provide the scientific rationale behind the chosen experimental conditions, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound, systematically named 1,2-dichloro-4-(methylthio)benzene, is an aryl sulfide, a class of compounds recognized for their importance as building blocks in complex molecule synthesis.[1] The presence of two chlorine atoms on the benzene ring and a methylthio group imparts specific reactivity and physical properties, making it a valuable synthon. The dichlorinated aromatic core is a feature found in numerous herbicides and drugs, while the thioether linkage offers a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, expanding its synthetic versatility.
The history of this compound is intrinsically linked to the industrial-scale production of its precursors, most notably 3,4-dichloroaniline, a cornerstone of the dye and agrochemical industries.[2][3] The synthetic routes to this compound are therefore exercises in functional group interconversion, leveraging well-established and powerful reactions in organic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆Cl₂S | [4] |
| Molecular Weight | 193.09 g/mol | [4] |
| IUPAC Name | 1,2-dichloro-4-(methylthio)benzene | [4] |
| SMILES | CSC1=CC(=C(C=C1)Cl)Cl | [4] |
| InChIKey | LOGKWMUUIKKPJB-UHFFFAOYSA-N | [4] |
| Appearance | (Predicted) Solid or liquid |
| Monoisotopic Mass | 191.95673 Da |[4] |
Foundational Precursors: The Industrial Bedrock
The synthesis of this compound invariably begins with simpler, industrially available dichlorinated benzenes. The most critical precursor is 3,4-dichloroaniline, due to the versatility of the amino group in forming other functionalities via diazonium salt chemistry.
Synthesis of 3,4-Dichloroaniline
The primary industrial route to 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene.[2][5] This process is a classic example of nitro group reduction, a fundamental transformation in aromatic chemistry.
-
Causality of Experimental Design: The choice of a platinum catalyst is based on its high activity and efficiency in hydrogenating nitroarenes.[6] However, a significant challenge in the hydrogenation of halogenated nitroaromatics is hydrodehalogenation—the undesired removal of chlorine atoms. This side reaction not only reduces the yield of the target molecule but also produces corrosive hydrochloric acid, which can damage the steel reactors.[5] To mitigate this, inhibitors are often added. Patents describe the use of compounds like morpholine or specific amino compounds to suppress this dehalogenation, thereby ensuring the integrity of the product and the longevity of the equipment.[5][6] The reaction is typically run under pressure to increase the concentration of hydrogen in the reaction medium, accelerating the rate of reaction.
Caption: Industrial synthesis of 3,4-Dichloroaniline.
Core Synthetic Pathways to this compound
With a reliable source of 3,4-dichloroaniline, two primary, logical pathways emerge for the synthesis of this compound.
Pathway A: Synthesis via 3,4-Dichlorothiophenol Intermediate
This two-step approach is arguably the most versatile and controllable laboratory-scale method. It involves the conversion of the amine to a thiol, followed by methylation.
Step 1: Synthesis of 3,4-Dichlorothiophenol via Leuckart Thiocresol Synthesis
The conversion of an aniline to a thiophenol is classically achieved via a diazonium salt intermediate. The Sandmeyer-type reaction with a xanthate salt (Leuckart thiocresol synthesis) is a reliable method.
Caption: Pathway A: Synthesis via a thiophenol intermediate.
Experimental Protocol: Pathway A
Part 1: Diazotization and Xanthate Coupling
-
System Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,4-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature strictly below 5 °C. The reaction is monitored for completion using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Xanthate Addition: In a separate vessel, dissolve potassium ethyl xanthate (1.1 eq) in water. Add this solution slowly to the cold diazonium salt solution. Nitrogen gas will evolve. Allow the reaction to stir and warm to room temperature over 2 hours.
-
Hydrolysis: Add a solution of sodium hydroxide (3.0 eq) and heat the mixture under reflux for 4-6 hours to hydrolyze the xanthate ester to the sodium thiophenolate.
-
Isolation: Cool the reaction mixture and acidify with HCl to precipitate the 3,4-dichlorothiophenol.[7] Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part 2: S-Methylation (Williamson-type Synthesis)
-
Deprotonation: Dissolve the crude 3,4-dichlorothiophenol from the previous step in a polar aprotic solvent like DMF or acetone. Add a base such as potassium carbonate (1.5 eq) to form the thiophenolate anion in situ.
-
Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1 eq), dropwise to the suspension.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude this compound can be purified by vacuum distillation or column chromatography.
-
Trustworthiness & Self-Validation: This protocol is self-validating. The diazotization step is confirmed with starch-iodide paper. The formation of the thiophenol intermediate[7] can be confirmed by its characteristic odor and by analytical techniques (TLC, GC-MS) before proceeding. The final methylation step's success is validated by the disappearance of the starting thiophenol and the appearance of the higher Rf product spot on TLC, and ultimately confirmed by full spectroscopic characterization.
Pathway B: Direct Introduction of the Methylthio Group
A more direct, though potentially lower-yielding, approach involves reacting the diazonium salt with a reagent that provides the "S-CH₃" moiety directly or in a consecutive one-pot reaction.
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Methodological & Application
Step-by-step synthesis protocol for 3,4-Dichlorothioanisole
An In-depth Technical Guide to the Synthesis of 3,4-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound. As a key intermediate in the development of novel pharmaceutical and agrochemical agents, a reliable and well-understood synthetic route to this compound is of significant value. This document moves beyond a simple recitation of steps to provide a deeper understanding of the process, grounded in the principles of chemical reactivity and laboratory safety. The protocol detailed herein is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Synthesis Pathway Overview
The synthesis of this compound is most efficiently achieved via the S-methylation of 3,4-dichlorobenzenethiol. This reaction is a specific example of a Williamson ether synthesis, adapted for the formation of a thioether (or sulfide). The lone pair of electrons on the sulfur atom of the thiophenol acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent. The reaction is typically facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiophenolate anion, thereby increasing the reaction rate and yield.
Reaction Scheme:
The choice of base and solvent is critical for the success of this synthesis. A moderately strong base is required to deprotonate the thiol without causing side reactions. The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions.
Foundational Principles & Mechanistic Insight
The core of this synthesis is a nucleophilic substitution reaction (SN2).
-
Deprotonation: The first step involves the deprotonation of the acidic thiol proton of 3,4-dichlorobenzenethiol by a base (e.g., potassium carbonate). This generates the highly reactive 3,4-dichlorothiophenolate anion. The increased electron density on the sulfur atom makes it a significantly more potent nucleophile than the neutral thiol.
-
Nucleophilic Attack: The thiophenolate anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide). In this concerted SN2 step, the carbon-sulfur bond forms simultaneously as the carbon-iodine bond breaks.
-
Product Formation: The result is the formation of this compound and a salt byproduct (e.g., potassium iodide).
This method is highly effective due to the high nucleophilicity of the thiophenolate and the excellent leaving group ability of the halide (e.g., I⁻) from the methylating agent.
Materials and Reagents
Proper preparation and handling of all materials are paramount for both the success of the synthesis and the safety of the operator.
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| 3,4-Dichlorobenzenethiol | 5858-17-3 | C₆H₄Cl₂S | 179.07 | Stench, skin/eye irritant.[1][2] |
| Methyl Iodide (Iodomethane) | 74-88-4 | CH₃I | 141.94 | Toxic, suspected carcinogen. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder is ideal. |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Anhydrous, HPLC grade. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃(aq) | N/A | Used for aqueous workup. |
| Brine (Saturated NaCl) | N/A | NaCl(aq) | N/A | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Safety Precautions: A Self-Validating System
This synthesis involves hazardous materials and must be conducted with appropriate safety measures. Adherence to these guidelines is a prerequisite for a safe and successful experiment.[1][3][4]
-
Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of volatile and toxic reagents like methyl iodide, dichloromethane, and the malodorous 3,4-dichlorobenzenethiol.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory at all times.
-
Hand Protection: Wear nitrile gloves. Be aware that dichloromethane can penetrate nitrile gloves relatively quickly; change them immediately upon any suspected contamination.
-
Body Protection: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Reagent-Specific Hazards:
-
3,4-Dichlorobenzenethiol: Possesses a strong, unpleasant odor (stench). It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and eye irritation.[1]
-
Methyl Iodide: Is highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care and ensure it is always kept within the fume hood.
-
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be disposed of in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis.
Step 1: Reactor Setup and Reagent Addition
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzenethiol (1.79 g, 10.0 mmol).
-
Add anhydrous acetone (40 mL) to the flask to dissolve the thiol.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).
-
Causality Insight: Potassium carbonate is the base used to deprotonate the thiol, forming the more reactive thiophenolate anion. Using a slight excess ensures complete deprotonation. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its convenient boiling point for potential reflux if needed, although this reaction often proceeds well at room temperature.[5]
-
Step 2: Initiation of the Methylation Reaction
-
While stirring the suspension vigorously, add methyl iodide (0.75 mL, 1.70 g, 12.0 mmol, 1.2 equivalents) dropwise via syringe.
-
Seal the flask with a septum or glass stopper and allow the reaction to stir at room temperature.
-
Causality Insight: A slight excess of the methylating agent is used to ensure the reaction goes to completion. The reaction is typically monitored for the disappearance of the starting material.
-
Step 3: Reaction Monitoring and Completion
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is 10% ethyl acetate in hexanes. The product, this compound, will be less polar than the starting thiol.
-
The reaction is generally complete within 2-4 hours at room temperature. The formation of a white precipitate (potassium iodide) is a visual indicator of reaction progress.
Step 4: Workup and Isolation
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the solid potassium carbonate and potassium iodide.
-
Rinse the flask and the filter cake with a small amount of acetone (~10 mL).
-
Transfer the filtrate to a separatory funnel. Add deionized water (50 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers.
-
Causality Insight: The workup procedure is designed to remove water-soluble salts and any remaining acetone. Dichloromethane is an effective extraction solvent for the organic product.
-
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 40 mL) and brine (1 x 40 mL).
-
Causality Insight: The bicarbonate wash neutralizes any residual acidity, and the brine wash helps to remove bulk water from the organic phase before the final drying step.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 5: Purification
-
The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel if high purity is required. Use a gradient elution, starting with pure hexanes and gradually increasing the polarity with ethyl acetate.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.
Visualized Workflows
Chemical Synthesis Pathway
Caption: S-methylation via SN2 mechanism.
Experimental Workflow
Caption: Step-by-step experimental procedure.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons and a singlet for the S-CH₃ group.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups.
References
-
Allard, A. S., Remberger, M., & Neilson, A. H. (n.d.). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. PMC - NIH. [Link]
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Li, A., et al. (2021). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. PMC - NIH. [Link]
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PrepChem.com. (n.d.). Synthesis of 3,4-dichlorophenylisothiocyanate. [Link]
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Wikipedia. (n.d.). 3,4-Dichloroaniline. [Link]
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PubChem. (n.d.). 3,4-Dichloroaniline. [Link]
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PubMed. (2013). 2,4-Dichlorophenol induces global DNA hypermethylation through the increase of S-adenosylmethionine and the upregulation of DNMTs mRNA in the liver of goldfish Carassius auratus. [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzenethiol. [Link]
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Wang, M., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH. [Link]
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Application Note: Quantitative Analysis of 3,4-Dichlorothioanisole
Abstract and Introduction
3,4-Dichlorothioanisole, also known as 1,2-dichloro-4-(methylthio)benzene, is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its presence as a starting material, impurity, or metabolite necessitates robust, accurate, and sensitive analytical methods for its quantification. Monitoring its concentration is critical for process optimization, quality control of final products, and environmental assessment.
This guide provides detailed, validated protocols for the quantification of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can not only replicate these methods but also adapt them to their specific needs. The protocols are designed to be self-validating systems, incorporating quality control checks and performance metrics that ensure data integrity and trustworthiness.
Foundational Strategy: Method Selection
The choice between GC-MS and HPLC-MS/MS depends largely on the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds like this compound. Its excellent chromatographic resolution and the high specificity of mass spectrometric detection make it ideal for complex matrices.[2] The use of Electron Ionization (EI) provides reproducible fragmentation patterns, aiding in confident identification.[2]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique offers high sensitivity and specificity, particularly for analytes that may be thermally labile or less volatile.[3][4] It is exceptionally powerful for trace-level quantification in challenging biological or environmental samples. The use of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode ensures minimal interference from the matrix.[5]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is optimized for the robust quantification of this compound in organic process samples and environmental matrices.
Principle and Rationale
The sample is first prepared using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This approach is highly effective for extracting a wide range of pesticides and organic compounds from various matrices.[6][7] The purified extract is then injected into a GC system, where this compound is separated from other components on a capillary column. The eluent passes into a mass spectrometer, where the molecule is fragmented and detected, allowing for both qualitative confirmation and precise quantification.
Sample Preparation Protocol: Modified QuEChERS
The QuEChERS method efficiently partitions the analyte of interest into an organic solvent while removing a significant portion of matrix interferences like lipids, sugars, and pigments.[7]
Workflow Diagram: QuEChERS Sample Preparation
Caption: Workflow for QuEChERS sample preparation.
Step-by-Step Protocol:
-
Homogenization: Ensure the sample matrix is properly homogenized to guarantee representative sampling.
-
Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing.
-
Add a pouch of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The anhydrous magnesium sulfate absorbs excess water, improving the extraction efficiency of the organic solvent.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.[6]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). PSA is chosen to effectively remove organic acids and polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/splitless, operated in splitless mode | Maximizes analyte transfer to the column for trace-level analysis. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column ideal for separating semi-volatile organochlorine compounds.[6] |
| Oven Program | Initial 70 °C, hold 2 min; ramp 20 °C/min to 240 °C | A standard temperature ramp that effectively separates analytes based on boiling point.[8] |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity and selectivity.[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching.[2] |
| Source Temp. | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination.[2] |
| Acquisition Mode | Full Scan (m/z 50-300) and SIM | Full scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| SIM Ions for this compound | m/z 192 (Quantifier), 194, 177 (Qualifiers) | The molecular ion (192/194) and a key fragment (loss of methyl group) provide high specificity. |
Method Validation and Performance
Method validation must be performed to ensure results are reliable, following established guidelines.[8][9]
| Parameter | Target Value | Description |
| Linearity (R²) | > 0.995 | Assessed over a concentration range (e.g., 1-200 ng/mL).[10] |
| Limit of Detection (LOD) | ~0.5 ng/g | Calculated as 3 times the signal-to-noise ratio.[10] |
| Limit of Quantification (LOQ) | ~1.5 ng/g | Calculated as 10 times the signal-to-noise ratio.[10] |
| Accuracy (Recovery) | 80-120% | Determined by analyzing spiked blank matrix samples at multiple concentration levels.[11] |
| Precision (RSD) | < 15% | Assessed from replicate analyses of spiked samples.[11] |
Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method provides ultra-high sensitivity for quantifying this compound, making it suitable for bioanalytical studies or trace residue analysis in complex food and water matrices.
Principle and Rationale
The sample is extracted and subjected to a simple filtration or SPE cleanup. The extract is injected into a reverse-phase HPLC system, where the analyte is separated on a C18 column. The eluent is ionized using an electrospray ionization (ESI) source and analyzed by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[5][12]
Workflow Diagram: HPLC-MS/MS Analysis
Caption: General workflow for HPLC-MS/MS analysis.
Sample Preparation Protocol
For aqueous samples (e.g., surface water), a direct injection approach after filtration is often sufficient. For more complex matrices, a simple solvent extraction is required.
Step-by-Step Protocol (for solid/semi-solid matrices):
-
Extraction:
-
Weigh 1 g of homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of acetonitrile (or another suitable solvent).
-
Vortex for 2 minutes, then sonicate for 10 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Preparation for Injection:
-
Collect the supernatant.
-
If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[13] This step ensures good peak shape.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC-MS/MS Instrumentation and Parameters
The following parameters are based on established methods for similar chlorinated aromatic compounds and serve as an excellent starting point.[4][12]
| Parameter | Setting | Rationale |
| HPLC System | Shimadzu UFLCXR, Agilent 1290 Infinity II, or equivalent | High-pressure systems allow for the use of small particle columns, enhancing efficiency. |
| Column | C18, e.g., Phenomenex Luna C18(2) (100 x 2.0 mm, 3 µm) | A versatile reversed-phase column providing good retention for moderately polar compounds.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid modifier improves peak shape and ionization efficiency in positive ESI mode.[14] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 40% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate | A typical gradient to elute the analyte with good resolution and a reasonable run time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.0 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape and reproducibility. |
| MS System | Sciex 4000 API, Agilent 6490 QQQ, or equivalent | A triple quadrupole is required for MRM experiments. |
| Ionization Mode | ESI Positive | Expected to efficiently protonate the thioanisole molecule. |
| MRM Transitions | Precursor [M+H]⁺: m/z 193. To be optimized. | Precursor ion selection is the first level of specificity. |
| Product Ions: To be determined by infusion | Product ions are generated by fragmentation and provide the second level of specificity. |
Method Validation and Performance
Validation parameters are similar to GC-MS but typically achieve lower detection limits.
| Parameter | Target Value | Description |
| Linearity (R²) | > 0.996 | Assessed over a range like 0.001–1.000 mg/L.[3][4] |
| LOD | ~0.5 µg/kg | Determined from the standard deviation of low-level spikes.[3][4] |
| LOQ | ~1.5 µg/kg | The lowest concentration on the calibration curve that meets accuracy/precision criteria.[3][4] |
| Accuracy (Recovery) | 75-115% | Determined by analyzing spiked blank matrix samples.[3][4] |
| Precision (RSD) | < 15% | Assessed from replicate analyses of spiked samples. |
Conclusion and Best Practices
Both GC-MS and HPLC-MS/MS provide robust and reliable methods for the quantification of this compound. The choice of method should be guided by the specific application, matrix complexity, and required sensitivity. For optimal results, the following best practices are recommended:
-
Use of Matrix-Matched Standards: To compensate for matrix effects (ion suppression or enhancement), calibration curves should be prepared in a blank matrix extract that has undergone the full sample preparation procedure.[7]
-
Internal Standards: The use of a deuterated or ¹³C-labeled internal standard is highly recommended to correct for variations in extraction efficiency and instrument response. If an isotopically labeled standard is unavailable, a structurally similar compound with different retention time can be used.
-
System Suitability: Before each analytical run, inject a mid-level standard to verify system performance, including peak shape, retention time, and response.
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can confidently implement and adapt these methods to achieve accurate and defensible quantification of this compound.
References
- Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC-MS/MS. PubMed.
- [Validation of an Analytical Method for Organochlorine Pesticide Residues in Beef Products by GC-MS Using Sampling with Increment Reduction]. PubMed.
- Validation of analytical methods for organochlorine pesticide detection in shellfish and cephalopods by GC–MS/MS.
- Full article: Validation method of organochlorine pesticides residues in water using gas chromatography–quadruple mass. Taylor & Francis Online.
- This compound | 17733-23-2. Benchchem.
- METHOD VALIDATION FOR DETERMINATION OF ORGANOCHLORINE PESTICIDE RESIDUES IN FOOD AND FEED. Naučni institut za veterinarstvo Novi Sad.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI.
- Journal of Chrom
- Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube.
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
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Application Notes & Protocols: 3,4-Dichlorothioanisole as a Versatile Synthon in Modern Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the strategic utilization of 3,4-dichlorothioanisole as a foundational building block in organic synthesis. Aryl thioethers, particularly those functionalized with halogens, are of critical importance in the development of pharmaceuticals, agrochemicals, and functional materials.[1] this compound offers three primary reactive sites for molecular elaboration: the oxidizable sulfur atom and the two chlorine-substituted carbon atoms on the aromatic ring. We will explore the key synthetic transformations of this molecule, including selective oxidation, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. This guide provides detailed, field-proven protocols, explains the mechanistic rationale behind experimental choices, and presents data to empower researchers in drug discovery and chemical development to effectively leverage this versatile reagent.
Introduction: The Strategic Value of this compound
This compound (1,2-dichloro-4-(methylthio)benzene) is an organosulfur compound whose synthetic utility is derived from the orthogonal reactivity of its functional groups.[1] The methylthio (-SMe) group can be readily oxidized to the corresponding sulfoxide (-S(O)Me) and sulfone (-S(O)₂Me) moieties. This transformation is not merely a change in oxidation state; it profoundly alters the electronic properties of the aromatic ring, turning the sulfur substituent from an ortho-, para-directing, weakly activating group into a powerful meta-directing, electron-withdrawing group. This electronic modulation is a key strategic tool in multi-step synthesis.
Simultaneously, the two chlorine atoms serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation. Their positions on the aromatic ring allow for regioselective functionalization through nucleophilic aromatic substitution or, more prominently, through transition-metal-catalyzed cross-coupling reactions.[2] This guide will dissect these core transformations, providing both the foundational theory and practical, step-by-step protocols.
Core Reactivity Overview
The synthetic pathways originating from this compound can be effectively visualized as a branching decision tree, where each transformation unlocks a new class of derivatives.
Caption: Key synthetic pathways from this compound.
Oxidation of the Thioether: A Tool for Electronic Modulation
The oxidation of the thioether in this compound is one of its most fundamental and powerful transformations. The ability to selectively stop at the sulfoxide or proceed to the sulfone allows for precise tuning of the electronic character of the molecule, which is crucial for subsequent reactions or for the final biological activity of a target molecule.
Mechanism and Selectivity
The oxidation of sulfides is a stepwise process. The first oxidation yields the sulfoxide, which is significantly less nucleophilic than the starting sulfide. Consequently, the second oxidation to the sulfone often requires harsher conditions or a higher stoichiometry of the oxidant.[3] This difference in reactivity is the cornerstone of selective synthesis.
Caption: Stepwise oxidation of an aryl thioether.
Controlling the selectivity hinges on several factors:
-
Stoichiometry of the Oxidant: Using approximately one equivalent of the oxidizing agent is the most common strategy to favor the sulfoxide.
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) decrease the rate of the second oxidation step more significantly, enhancing selectivity for the sulfoxide.[4]
-
Choice of Oxidant: Reagents like hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, are effective.[3] For greater control, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® can be employed.[5]
Experimental Protocols
Protocol 2.2.1: Selective Oxidation to 3,4-Dichlorophenyl Methyl Sulfoxide
This protocol is designed for high selectivity towards the sulfoxide by carefully controlling stoichiometry and temperature.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid (approx. 0.2 M concentration).[3]
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Oxidant Addition: Slowly add a solution of hydrogen peroxide (30% aq., 1.1 eq) dropwise over 15-20 minutes.[3] Alternatively, a solution of m-CPBA (1.1 eq) in DCM can be used. The slow addition is critical to dissipate heat and prevent localized over-oxidation.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material and the appearance of the more polar sulfoxide product.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.
-
Extraction: If using DCM, separate the organic layer. If using acetic acid, neutralize with a base like sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2.2.2: Complete Oxidation to 3,4-Dichlorophenyl Methyl Sulfone
This protocol employs an excess of the oxidant and higher temperatures to drive the reaction to completion.
-
Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid or a mixture of methanol and water.[5][6]
-
Oxidant Addition: Add an excess of the oxidizing agent, such as Oxone® (2.2-3.0 eq) or hydrogen peroxide (30% aq., >2.5 eq), in portions.[5] The reaction is often exothermic and may require initial cooling.
-
Heating: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) to ensure complete conversion of the intermediate sulfoxide.
-
Reaction Monitoring: Monitor by TLC or LC-MS until the sulfoxide intermediate is fully consumed. The sulfone is typically the most polar spot.
-
Work-up and Purification: Follow a similar work-up procedure as described in Protocol 2.2.1. The sulfone product is often a stable, crystalline solid and may be purified by recrystallization or column chromatography.
| Product | Oxidant | Equivalents | Temperature | Typical Yield |
| Sulfoxide | H₂O₂ / Acetic Acid | 1.1 | 0 °C to RT | 90-99%[3] |
| Sulfoxide | Oxone® | ~1.5 | Room Temp. | >75%[5] |
| Sulfone | H₂O₂ / Niobium Carbide | >2.5 | Room Temp. | High Yield[6] |
| Sulfone | Oxone® | >2.2 | Room Temp. | High Yield[5] |
| Table 1: Comparative conditions for the selective oxidation of thioethers. |
Nucleophilic Aromatic Substitution (SNAr)
While aryl halides are generally unreactive towards nucleophiles, SNAr can occur under specific conditions, namely with strong nucleophiles and particularly when the aromatic ring is "activated" by electron-withdrawing groups (EWGs).[7][8] In this compound, the chlorine atoms are the leaving groups, but the ring is not strongly activated. Therefore, forcing conditions (high temperature, strong base) are typically required.
Mechanistic Considerations: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing a halogen, temporarily breaking aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9] The leaving group is then expelled, restoring aromaticity.
Caption: The Addition-Elimination mechanism of SNAr.
For this compound, nucleophilic attack is favored at the C4 position (para to the -SMe group) over the C3 position. While the -SMe group is a weak activator, the presence of two deactivating halogens makes the reaction challenging without further activation (e.g., oxidation to the sulfone) or specific reaction conditions like directed SNAr.[10]
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a general framework for reacting this compound with a representative amine nucleophile.
-
Inert Atmosphere: To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), the amine nucleophile (1.5-2.0 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU, 2.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.
-
Heating: Seal the vessel and heat the reaction mixture to a high temperature (typically 120-180 °C). The reaction must be conducted in a sealed vessel to prevent the evaporation of volatile amines and solvent.
-
Reaction Monitoring: Monitor the reaction periodically by taking aliquots and analyzing via TLC or LC-MS. These reactions can be slow, often requiring 12-48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer extensively with water to remove the high-boiling solvent, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is arguably the most powerful and versatile method for functionalizing this compound.[2] Reactions like Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) allow for the selective formation of C-C and C-N bonds under relatively mild conditions.
The Catalytic Cycle and Regioselectivity
These reactions proceed through a common catalytic cycle involving a Pd(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[2]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
A key challenge with di-halogenated substrates is achieving mono-substitution. The C-Cl bond at the C4 position is generally more reactive in oxidative addition than the C3 bond due to steric and electronic factors. Selectivity can often be controlled by using a slight excess of the dichlorothioanisole relative to the coupling partner and by careful selection of catalyst, ligand, and reaction time.[11][12]
Experimental Protocols
Protocol 4.2.1: Mono-Arylation via Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 eq), the desired arylboronic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[11]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as toluene/ethanol/water or dioxane/water.
-
Heating: Heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours.
-
Monitoring: Monitor the consumption of the boronic acid by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to separate the desired mono-coupled product from starting material and any di-coupled side-product.
Protocol 4.2.2: Mono-Amination via Buchwald-Hartwig Coupling
-
Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).[2]
-
Reagents: Add this compound (1.2 eq) and the amine coupling partner (1.0 eq).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heating: Seal the tube and heat to 80-110 °C for 8-24 hours.
-
Work-up: Cool the reaction mixture, pass it through a short plug of Celite to remove palladium residues, and rinse with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
| Reaction | Catalyst / Ligand | Base | Coupling Partner | Typical Yield |
| Suzuki | Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Arylboronic Acid | 60-95%[11] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Amine / Amide | 50-90%[2] |
| Table 2: Representative conditions for Palladium-Catalyzed Cross-Coupling Reactions. |
Conclusion
This compound is a cost-effective and highly adaptable starting material for the synthesis of complex chemical architectures. Its true power lies in the strategic and sequential application of the transformations discussed herein. By first performing an oxidation, a researcher can fundamentally alter the directing effects for a subsequent SNAr or cross-coupling reaction. Conversely, functionalizing one or both chlorine positions first allows for the introduction of diverse functionalities before a final oxidation step might be used to unmask a key pharmacophore. The protocols and principles outlined in this guide provide a robust foundation for researchers to confidently incorporate this compound into their synthetic programs, enabling the efficient construction of novel molecules for drug discovery and materials science.
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Maity, P., et al. (2009). Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone catalysed by 1 under variation of temperature and H₂O₂ concentration. ResearchGate. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). The catalytic oxidation of thioanisole to sulfoxide and sulfone with 30 % H₂O₂. Retrieved from [Link]
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Application Notes & Protocols: Experimental Setups for Reactions Involving 3,4-Dichlorothioanisole
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of key chemical transformations involving 3,4-Dichlorothioanisole. As a versatile synthetic intermediate, its chlorinated aromatic ring and methylthio group offer multiple reaction sites for functionalization. The protocols herein are grounded in established chemical principles and are designed to be both reproducible and informative, explaining the rationale behind procedural choices. This guide covers essential safety and handling procedures, protocols for controlled oxidation to sulfoxides and sulfones, and palladium- and copper-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex molecules and potential pharmaceutical agents.[1][2][3]
Compound Profile: this compound
This compound, also known as 1,2-dichloro-4-(methylthio)benzene, is a key building block in organic synthesis. The presence of two chlorine atoms on the benzene ring and a sulfur atom provides multiple handles for synthetic manipulation. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the aromatic ring, while the sulfur atom can be readily oxidized or participate in various coupling reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₆Cl₂S | [4] |
| Molecular Weight | 193.09 g/mol | N/A |
| Monoisotopic Mass | 191.95673 Da | [4] |
| Appearance | Typically a solid or oil | N/A |
| SMILES | CSC1=CC(=C(C=C1)Cl)Cl | [4] |
| InChIKey | LOGKWMUUIKKPJB-UHFFFAOYSA-N | [4] |
| CAS Registry Number | 5858-17-3 (for the related 3,4-Dichlorobenzenethiol) | [5] |
Critical Safety & Handling Protocols
Working with chlorinated and sulfur-containing aromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not provided, data from analogous compounds like 3,4-dichloroaniline and 3,4-dichlorobenzenethiol indicate significant hazards.[5][6]
2.1 Hazard Assessment
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to related dichloro-aromatic compounds.[7] May cause an allergic skin reaction.
-
Irritation: Causes skin irritation and serious eye irritation/damage.[7] Avoid contact with eyes and skin.[6]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[6] Do not let the product enter drains.
-
Other Hazards: May have a strong, unpleasant odor (stench).[5]
2.2 Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. An eyewash station must be readily accessible.[5]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[7] Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Respiratory Protection: All operations should be performed in a certified chemical fume hood to avoid breathing dust, fumes, or vapors.[7] If dust is generated, a NIOSH/MSHA approved respirator may be required.[5]
2.3 Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[7] Avoid generation of dusts. Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Store locked up.[6] Keep away from strong oxidizing agents.[5]
Core Synthetic Protocols & Methodologies
3.1 Protocol I: Selective Oxidation to Sulfoxide and Sulfone
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation.[8] Selectivity is the primary challenge; over-oxidation to the sulfone can occur if conditions are not carefully controlled.[9] Hydrogen peroxide (H₂O₂) is a common, "green" oxidant for this purpose.[9] The degree of oxidation can be controlled by modulating temperature and the stoichiometry of the oxidant.[10]
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Application Notes & Protocols: 3,4-Dichlorothioanisole as a Versatile Precursor for Pharmaceutical Synthesis
Abstract
This guide provides a detailed technical overview of 3,4-Dichlorothioanisole, a key organosulfur starting material for the synthesis of pharmaceutical compounds. We explore its chemical properties, strategic importance, and core synthetic transformations. The central focus is on the selective oxidation of the thioether moiety to sulfoxide and sulfone derivatives. These oxidized intermediates are pivotal building blocks for molecules incorporating the 3,4-dichlorophenyl pharmacophore, a structural motif present in numerous therapeutic agents. This document provides experienced researchers and drug development professionals with mechanistic insights and detailed, field-proven laboratory protocols for these critical transformations.
Introduction: The Strategic Value of this compound
In modern medicinal chemistry, the selection of a starting material is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. This compound (DCTA) emerges as a highly valuable precursor due to two key structural features: the dichlorinated aromatic ring and the versatile thioether group.
-
The 3,4-Dichlorophenyl Moiety: This specific substitution pattern is a well-established pharmacophore found in a range of pharmaceuticals. The chlorine atoms can modulate lipophilicity, metabolic stability, and receptor binding interactions.[1] Its presence is integral to the activity of drugs such as the selective serotonin reuptake inhibitor (SSRI) Sertraline.[2][3]
-
The Thioether Functional Group: The methylthio (-SMe) group is not merely a placeholder; it is a reactive handle that unlocks a variety of synthetic pathways. Organosulfur compounds, particularly sulfoxides and sulfones, are prominent in pharmaceuticals due to their unique chemical properties and biological activities.[4][5] The sulfur atom can be selectively oxidized, providing access to sulfoxide and sulfone derivatives, which drastically alters the electronic and steric profile of the molecule.[6][7]
This application note will focus on the foundational oxidation reactions that convert this compound into these more advanced intermediates, providing the essential protocols for their synthesis and purification.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17733-23-2 |
| Molecular Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~245-247 °C |
| Density | ~1.36 g/cm³ |
| Solubility | Insoluble in water; soluble in common organic solvents (DCM, Ether, Toluene). |
Safety & Handling Precautions
This compound and its related thiophenol precursors are hazardous materials that must be handled with appropriate care in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[9][10]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin. May cause skin and serious eye irritation.[11]
-
Inhalation: Avoid breathing vapors or mist. Use only in a well-ventilated area or fume hood.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Synthetic Pathway: Oxidation of the Thioether
The primary utility of this compound as a precursor lies in the controlled oxidation of its sulfur atom. This transformation is crucial because it converts the relatively inert thioether into the more functionalized sulfoxide and sulfone groups.
-
Thioether → Sulfoxide: This first oxidation step introduces a chiral center at the sulfur atom and significantly increases the polarity of the molecule. Sulfoxides are key components in drugs like the anti-ulcer agent Esomeprazole and the psychostimulant Modafinil.[4]
-
Sulfoxide → Sulfone: A second oxidation step yields the sulfone. The sulfone group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, properties that are highly valuable in drug design for modulating pharmacokinetics and target binding.[7][12] The resulting 3,4-Dichlorophenyl Methyl Sulfone is a stable, crystalline solid that can be used in subsequent reactions, such as Friedel-Crafts acylations, to construct more complex molecular skeletons.
Caption: Synthetic workflow from precursor to advanced intermediates.
Experimental Protocols
The following protocols are designed for gram-scale synthesis and have been optimized for selectivity and ease of purification.
Protocol 1: Synthesis of 3,4-Dichlorophenyl Methyl Sulfoxide
This protocol employs hydrogen peroxide in acetic acid, a "green" and effective system for the selective oxidation of sulfides to sulfoxides, minimizing over-oxidation to the sulfone.[13]
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (10 vol)
-
Hydrogen Peroxide (30% aq. solution, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 25.9 mmol) in glacial acetic acid (50 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.
-
Addition of Oxidant: Add 30% hydrogen peroxide (3.0 mL, 31.1 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly pour it into 150 mL of cold water.
-
Workup - Neutralization: Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3,4-Dichlorophenyl Methyl Sulfone
To achieve complete oxidation to the sulfone, a stronger oxidizing agent or more forcing conditions are required. This protocol uses an excess of hydrogen peroxide and a longer reaction time.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (10 vol)
-
Hydrogen Peroxide (30% aq. solution, 2.5 eq)
-
All other workup reagents as listed in Protocol 1.
Procedure:
-
Reaction Setup: Dissolve this compound (5.0 g, 25.9 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.
-
Addition of Oxidant: Add 30% hydrogen peroxide (6.2 mL, 64.7 mmol) dropwise to the solution at room temperature. An initial exotherm may be observed.
-
Heating: Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the intermediate sulfoxide spot and the appearance of the more polar sulfone spot by TLC.
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of ice water. The solid sulfone product will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Drying: Dry the white solid product under vacuum to a constant weight. The purity is typically >98%. If an aqueous workup with extraction is preferred (as in Protocol 1), it can also be employed.
Data Summary & Expected Results
Table 2: Summary of Oxidation Protocols
| Parameter | Protocol 1 (Sulfoxide) | Protocol 2 (Sulfone) |
| Target Product | 3,4-Dichlorophenyl Methyl Sulfoxide | 3,4-Dichlorophenyl Methyl Sulfone |
| Oxidant (eq) | H₂O₂ (1.2 eq) | H₂O₂ (2.5 eq) |
| Temperature | 0 °C to RT | RT to 60 °C |
| Typical Time | 2-4 hours | 4-6 hours |
| Expected Yield | 85-95% | >90% |
| Appearance | White to off-white solid | White crystalline solid |
Conclusion
This compound is a cost-effective and synthetically tractable precursor for accessing valuable pharmaceutical intermediates. The controlled oxidation of its thioether moiety provides a straightforward entry to sulfoxide and sulfone derivatives. These protocols offer reliable and scalable methods for synthesizing 3,4-dichlorophenyl methyl sulfoxide and 3,4-dichlorophenyl methyl sulfone, key building blocks that enable the construction of complex molecules containing the critical 3,4-dichlorophenyl pharmacophore. The procedures detailed herein are robust, utilize common laboratory reagents, and serve as a foundational element in synthetic campaigns targeting a wide array of biologically active compounds.
References
- Ji, W. -S. et al. (2025). Selective Catalytic Aerobic Photooxidation of Thioethers to Sulfoxides. Synlett.
- Wells, G. et al. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dichloroaniline.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chlorothioanisole.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dichlorobenzenethiol.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dichlorobenzenethiol.
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The Strategic Application of 3,4-Dichlorothioanisole in Modern Agrochemical Synthesis
An Application Guide for Researchers
Introduction: In the competitive landscape of agrochemical research, the discovery of novel active ingredients is paramount. Success often hinges on the strategic use of versatile chemical intermediates that provide a scaffold for rapid derivatization and optimization. 3,4-Dichlorothioanisole (3,4-DCTA) represents one such pivotal building block. Its dichlorinated phenyl ring is a common feature in numerous herbicides and fungicides, offering metabolic stability and potent bioactivity, while the methylthio group serves as a versatile chemical handle for a variety of synthetic transformations. This guide provides an in-depth exploration of 3,4-DCTA's application, focusing on its role as a precursor in the synthesis of next-generation agrochemicals. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate the logical flow from intermediate to potential active ingredient.
The core utility of 3,4-DCTA lies in its capacity for selective oxidation and its use in building more complex heterocyclic systems. The sulfur atom can be readily oxidized to a sulfoxide or a sulfone, dramatically altering the electronic properties, solubility, and biological interactions of the resulting molecule.[1][2] This tiered oxidation allows for fine-tuning of a candidate molecule's characteristics. Furthermore, the 3,4-dichloro substitution pattern is a well-established toxophore present in commercial agrochemicals, making 3,4-DCTA an ideal starting point for creating novel analogs with potentially enhanced efficacy or improved resistance profiles.
Part 1: Core Synthetic Pathways & Strategic Considerations
The journey from a simple intermediate like 3,4-DCTA to a viable agrochemical candidate involves a series of strategic synthetic modifications. Understanding the primary reaction pathways is crucial for any researcher looking to leverage this compound.
Controlled Oxidation: A Gateway to Functional Diversity
The oxidation of the thioether group in 3,4-DCTA to its corresponding sulfoxide and sulfone derivatives is the most fundamental and powerful transformation in its repertoire.[2] These oxidized forms are not merely intermediates; they are often key structural components of biologically active compounds themselves.[3] The choice of oxidant and reaction conditions directly dictates the outcome, allowing for selective synthesis.[4][5]
-
Sulfoxide Synthesis: This transformation introduces a chiral center and a polar sulfinyl group, which can significantly enhance a molecule's interaction with biological targets and improve its pharmacokinetic profile. The selective oxidation to a sulfoxide is typically achieved using a stoichiometric amount of a mild oxidant at controlled temperatures.[5]
-
Sulfone Synthesis: Further oxidation to the sulfone group results in a highly stable, polar moiety that can act as a hydrogen bond acceptor. Sulfones are prevalent in many commercial herbicides and fungicides due to their chemical stability and potent biological activity. This is generally achieved using an excess of a strong oxidant.[2]
The diagram below illustrates the central role of 3,4-DCTA and its primary oxidative transformations, which form the basis for developing diverse agrochemical leads.
Caption: Core synthetic utility of this compound (3,4-DCTA).
Building Block for Heterocyclic Scaffolds
While oxidation is a primary route, 3,4-DCTA and its precursor, 3,4-dichloroaniline, are instrumental in constructing more complex heterocyclic systems common in fungicides. For instance, the 3,4-dichloroisothiazole core of the commercial fungicide Isotianil demonstrates the importance of this substitution pattern in creating potent plant defense inducers.[6] Research has focused on bridging such 3,4-dichloroisothiazole units with other pharmacophores to develop broad-spectrum fungicides.[6] Synthetic routes often start from 3,4-dichloroaniline, which can be derived from related precursors, to build the isothiazole ring.[7] This highlights the strategic value of the 3,4-dichlorophenyl moiety in designing novel heterocyclic agrochemicals.
Part 2: Application Notes & Experimental Protocols
This section provides detailed, validated protocols for the key transformations of 3,4-DCTA. The rationale behind critical steps is explained to provide a deeper understanding of the process.
Workflow for Selective Oxidation
The selective oxidation of thioethers requires careful control over stoichiometry and temperature to prevent over-oxidation to the sulfone.[5] The following workflow diagram and protocol detail a reliable method.
Caption: Experimental workflow for selective sulfoxide synthesis.
Protocol 1: Selective Synthesis of 3,4-Dichlorophenyl Methyl Sulfoxide
Objective: To selectively oxidize this compound to its corresponding sulfoxide with high yield and minimal sulfone formation.
Materials:
-
This compound (3,4-DCTA)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aq. solution)
-
Saturated Sodium Thiosulfate solution
-
Sodium Hydroxide (4 M aq. solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-DCTA (e.g., 2 mmol) in glacial acetic acid (2 mL).[5]
-
Temperature Control: Cool the flask in an ice-water bath to 0-5 °C.
-
Scientist's Note: Lowering the temperature is critical to control the exothermic reaction and prevent over-oxidation to the sulfone.[4]
-
-
Oxidant Addition: Slowly add hydrogen peroxide (30%, ~1.1 equivalents, 2.2 mmol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir until Thin Layer Chromatography (TLC) indicates the consumption of the starting material (typically 2-4 hours).
-
Quenching: Carefully add saturated sodium thiosulfate solution to the reaction mixture to quench any unreacted hydrogen peroxide.
-
Neutralization & Extraction: Neutralize the solution with 4 M aqueous NaOH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[5]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure sulfoxide.
Protocol 2: Synthesis of 3,4-Dichlorophenyl Methyl Sulfone
Objective: To achieve complete oxidation of this compound to its sulfone derivative.
Materials: Same as Protocol 1, with the potential substitution of m-Chloroperbenzoic acid (m-CPBA) as an alternative oxidant.
Procedure:
-
Reaction Setup: Dissolve 3,4-DCTA (e.g., 2 mmol) in a suitable solvent like dichloromethane (10 mL).
-
Oxidant Addition: Add an excess of the oxidant. For example, use hydrogen peroxide (30%, >2.5 equivalents) or m-CPBA (>2.2 equivalents). The addition can be done at room temperature.[3]
-
Scientist's Note: Using a stoichiometric excess of a strong oxidant ensures the reaction proceeds fully to the sulfone state.[2]
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 6-12 hours, monitoring by TLC until all intermediate sulfoxide has been converted.
-
Work-up: The work-up procedure is similar to Protocol 1. If using m-CPBA, an initial wash with sodium bicarbonate solution is necessary to remove m-chlorobenzoic acid.
-
Purification: The crude product is often highly pure but can be recrystallized or passed through a short silica plug to yield the final sulfone.
Data Presentation and Characterization
Accurate characterization of the synthesized products is essential. NMR and mass spectrometry are primary tools for structural validation.[3]
Table 1: Comparative Reaction Conditions for Oxidation of 3,4-DCTA
| Parameter | Selective Oxidation (Sulfoxide) | Complete Oxidation (Sulfone) | Rationale |
| Oxidant (H₂O₂) Stoichiometry | 1.0 - 1.2 equivalents | > 2.5 equivalents | Stoichiometry is the primary control for selectivity.[4][5] |
| Temperature | 0 °C to Room Temp | Room Temp to 40 °C | Lower temp favors sulfoxide; higher temp drives to sulfone. |
| Typical Yield | 85-95% | > 90% | Both reactions are typically high-yielding. |
| Primary Product | 3,4-Dichlorophenyl Methyl Sulfoxide | 3,4-Dichlorophenyl Methyl Sulfone | The degree of oxidation is determined by the conditions. |
Table 2: Expected Spectroscopic Data for 3,4-DCTA Derivatives
| Compound | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) |
| 3,4-DCTA (Start) | ~2.5 (s, 3H, -SCH₃), ~7.2-7.5 (m, 3H, Ar-H) | ~16 (-SCH₃), ~128-138 (Ar-C) |
| Sulfoxide (Product 1) | ~2.7 (s, 3H, -S(O)CH₃), ~7.5-7.8 (m, 3H, Ar-H) | ~44 (-S(O)CH₃), ~125-145 (Ar-C) |
| Sulfone (Product 2) | ~3.1 (s, 3H, -S(O)₂CH₃), ~7.7-8.0 (m, 3H, Ar-H) | ~45 (-S(O)₂CH₃), ~128-142 (Ar-C) |
| (Note: Chemical shifts are approximate and serve as a guide for characterization. Actual values should be confirmed experimentally). |
Part 3: Mechanism of Action & Broader Agrochemical Context
The derivatives of 3,4-DCTA contribute to agrochemical activity through various mechanisms. The 3,4-dichloroaniline (DCA) moiety, a common metabolite of many herbicides, is known for its environmental persistence and biological effects.[8][9][10] Herbicides containing this structure, such as Diuron, function by inhibiting photosynthesis. The selective action of some herbicides is based on the differential metabolism rates between the crop and the weed; for example, rice can rapidly detoxify 3',4'-dichloropropionanilide, while barnyard grass cannot, leading to the accumulation of a phytotoxic intermediate.[11]
In fungicides, the 3,4-dichloroisothiazole structure found in Isotianil acts as a plant defense activator, priming the plant's systemic acquired resistance (SAR) pathway, which provides broad-spectrum protection against pathogens.[6] This mechanism of action is highly desirable as it is less prone to the development of pathogen resistance compared to site-specific fungicides.[6]
The development of new agrochemicals often involves creating molecules with novel mechanisms of action to combat resistance.[12] By using versatile building blocks like 3,4-DCTA, researchers can synthesize a wide array of derivatives, such as sulfoxides and sulfones, and incorporate them into various heterocyclic systems to screen for new biological activities and modes of action.[3]
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- Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone catalysed by 1 under variation of temperature and H₂O₂ concentration.
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- Mechanism of selective action of 3',4'-dichloropropionanilide.PubMed.
- The catalytic oxidation of thioanisole to sulfoxide and sulfone with 30 % H₂O₂.
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- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.PMC - NIH.
- Sulfone synthesis by oxid
- 3,4-dihalogenoisothiazole derivative, and agricultural or horticultural plant disease-controlling agent.
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- Synthesis and Evaluation of Novel Chemical Compounds for Weed Management.
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- Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- Pesticidal composition comprising sulphur, a fungicide and an agrochemical excipient.
- Synthesis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one (3).
- Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
- Visible-Light-Induced Oxyalkylation of 1,2,4-Triazine-3,5(2 H , 4 H )-diones with Ethers via Oxidative Cross-Dehydrogenative Coupling.
- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand.
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- Mn-Catalyzed oxo-alkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with cyclic alkanols via oxidative cross-dehydrogenative-coupling.
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Application Notes and Protocols: Investigating the Biological Activity of 3,4-Dichlorothioanisole Derivatives
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of novel 3,4-Dichlorothioanisole derivatives. Thioanisole, a simple alkyl-aryl thioether[1], serves as a scaffold for compounds with diverse pharmacological potential, including antimicrobial and herbicidal activities[2][3]. This guide moves beyond a simple recitation of steps, offering detailed, validated protocols for foundational biological screening, including cytotoxicity, antimicrobial efficacy, and mechanistic enzyme inhibition. Each protocol is presented with an emphasis on the scientific rationale, ensuring robust and reproducible outcomes.
Introduction to this compound Derivatives
This compound is an organosulfur compound characterized by a benzene ring substituted with two chlorine atoms and a methylthio group. The presence of halogens and sulfur moieties in small molecules is often associated with a wide range of biological activities[4]. Derivatives of this scaffold can be synthesized to explore a vast chemical space, potentially yielding compounds with novel therapeutic or industrial applications. The initial biological characterization of such a library is critical and typically begins with a tiered screening approach, starting with broad assessments of cytotoxicity and progressing to more specific, hypothesis-driven assays.
PART 1: Compound Management and Preparation
For any biological assay, the accuracy and reproducibility of results are contingent upon the proper handling and preparation of the test compounds.[5][6]
1.1. Reconstitution and Storage:
-
Rationale: Most small molecules are stored as dry powders or oils. To be used in aqueous biological systems, they must be dissolved in a suitable solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its broad solvency and compatibility with most cell-based assays at low final concentrations.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of each this compound derivative in 100% cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
-
Store stock solutions at -20°C or -80°C, protected from light.
-
1.2. Preparation of Working Solutions:
-
Rationale: High concentrations of DMSO are toxic to cells. Therefore, serial dilutions are made to ensure the final concentration of DMSO in the assay is non-toxic (typically ≤0.5%).
-
Protocol:
-
On the day of the experiment, thaw a stock aliquot.
-
Perform serial dilutions of the DMSO stock into the appropriate cell culture medium or assay buffer to achieve the desired final test concentrations.
-
Crucially, prepare a "vehicle control" containing the same final concentration of DMSO as the highest concentration of the test compound. This control is essential for differentiating compound-specific effects from solvent effects.
-
PART 2: Foundational Screening: Cytotoxicity Assessment
A primary screen for any new compound library is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[7][8]
2.1. Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
2.2. Detailed Protocol for MTT Assay:
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293, or a cancer cell line relevant to the intended therapeutic area) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control (e.g., doxorubicin), and vehicle control (DMSO).
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
2.3. Data Analysis and Presentation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound Derivative | Concentration (µM) | Absorbance (570 nm) | % Viability | IC₅₀ (µM) |
| Vehicle Control | 0 | 1.25 | 100% | N/A |
| Derivative A | 1 | 1.18 | 94.4% | 15.2 |
| 10 | 0.75 | 60.0% | ||
| 50 | 0.21 | 16.8% | ||
| Derivative B | 1 | 1.22 | 97.6% | >100 |
| 10 | 1.15 | 92.0% | ||
| 50 | 1.08 | 86.4% |
2.4. Workflow Visualization
PART 3: Antimicrobial Activity Screening
Organosulfur compounds are known for their potential antimicrobial properties. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[9][10][11][12]
3.1. Principle of Broth Microdilution: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) is determined. The lowest concentration of the compound that inhibits growth is the MIC.[10][11][12]
3.2. Detailed Protocol for Broth Microdilution:
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay wells.[12]
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the this compound derivatives in MHB. Start with a high concentration (e.g., 512 µg/mL) and dilute down the plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Controls:
-
Sterility Control: MHB only (no compound, no bacteria).
-
Growth Control: MHB + bacteria (no compound).
-
Positive Control: MHB + bacteria + known antibiotic (e.g., ampicillin).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no turbidity is observed. Alternatively, absorbance can be read at 600 nm.
3.3. Data Analysis and Presentation:
| Compound Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Ampicillin | 2 | 8 |
| Derivative C | 16 | 64 |
| Derivative D | >128 | >128 |
3.4. Workflow Visualization
PART 4: Mechanistic Insight - Anti-inflammatory Potential
Many bioactive compounds exert their effects by inhibiting specific enzymes. Given that inflammation is a key process in many diseases, screening for inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade, is a valuable secondary assay.[13]
4.1. Rationale and Principle: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including COX-2.[14][15][16][17] COX enzymes convert arachidonic acid into prostaglandins, which are key inflammatory mediators. A fluorometric inhibitor screening assay can quantify the peroxidase activity of purified COX-1 or COX-2. A probe is used that fluoresces upon oxidation by the enzyme, and a decrease in fluorescence in the presence of a test compound indicates inhibition.[18]
4.2. Detailed Protocol for COX-2 Inhibitor Screening: This protocol is adapted from commercially available kits.[13][18][19]
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, and COX Cofactor solutions as per the kit manufacturer's instructions.
-
Enzyme Preparation: Dilute purified human recombinant COX-2 enzyme to the working concentration in COX Assay Buffer. Keep the enzyme on ice.
-
Plate Setup: In a 96-well black plate, add the following to designated wells:
-
Enzyme Control: Assay Buffer.
-
Inhibitor Control: A known COX-2 inhibitor (e.g., Celecoxib).
-
Test Wells: Dilutions of this compound derivatives.
-
-
Reaction Mix: Prepare a master reaction mix containing Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except a "No Enzyme" blank.
-
Initiation: Prepare the Arachidonic Acid substrate solution. Use a multi-channel pipette to add the substrate to all wells simultaneously to initiate the reaction.
-
Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes using a microplate reader.
4.3. Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well. The percent inhibition is calculated as:
% Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100
Where Rate_EC is the rate of the Enzyme Control and Rate_Sample is the rate in the presence of the test compound.
4.4. Signaling Pathway Visualization
Conclusion
The protocols outlined in this document provide a robust, multi-tiered strategy for the initial biological characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, antimicrobial potential, and specific enzyme inhibition, researchers can efficiently identify promising lead compounds for further development. Adherence to these detailed methodologies, including the justification for each step and the use of appropriate controls, will ensure the generation of high-quality, reliable data, thereby accelerating the discovery process.
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Application Note: High-Throughput Screening Strategies Employing 3,4-Dichlorothioanisole
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel bioactive molecules.[1] The selection of appropriate chemical tools—substrates, probes, and scaffolds—is critical to the design of robust and meaningful HTS assays. This document explores the utility of 3,4-Dichlorothioanisole, a substituted thioether, as a versatile chemical probe for two distinct HTS applications. We present detailed protocols for its use as: 1) a pro-luminescent substrate for screening inhibitors of monooxygenase enzymes, and 2) a foundational scaffold in a fluorescence polarization-based competition assay to discover covalent inhibitors targeting cysteine-containing proteins. These methodologies leverage the unique chemical properties of this compound to create robust, scalable, and data-rich screening cascades.
Introduction: The Chemical Potential of this compound in HTS
This compound is an organosulfur compound featuring a dichlorinated benzene ring and a methylthio (-SCH₃) group. While not widely documented as an HTS probe, its structure presents compelling opportunities for assay development.
-
Oxidizable Sulfur Center: The thioether moiety is susceptible to oxidation, first to a sulfoxide and then to a sulfone.[2][3] This transformation can be catalyzed by various oxidoreductase enzymes, such as Cytochrome P450s (CYPs), making it an excellent candidate for a substrate in enzyme activity assays.
-
Scaffold for Covalent Inhibition: The dichlorinated aromatic ring, particularly when the sulfur is oxidized to the strongly electron-withdrawing sulfonyl group, can be activated for nucleophilic aromatic substitution.[4] This suggests its potential as a starting point for designing targeted covalent inhibitors, a class of therapeutics gaining significant interest for their potential to address challenging drug targets.[5][6]
This guide provides the scientific rationale and step-by-step protocols for harnessing these properties in two high-throughput screening paradigms.
Application 1: Monooxygenase Inhibitor Screening via a Luminescence-Based Assay
This assay employs this compound as a substrate for a monooxygenase enzyme. The enzyme's activity is coupled to a secondary detection system that generates a luminescent signal, a readout known for its high sensitivity, broad dynamic range, and minimal interference from library compounds in HTS campaigns.[7][8][9]
Assay Principle
The screening assay follows a two-step process. First, the monooxygenase (e.g., a recombinant human CYP enzyme) catalyzes the oxidation of this compound to its corresponding sulfoxide. This reaction consumes a molar equivalent of the co-substrate, NADPH. In the second step, a luciferin-based detection reagent is added. This reagent contains a pro-luciferin substrate that is converted to luciferin by a proprietary enzyme only when NADPH is present. The generated luciferin is then utilized by luciferase to produce a "glow-type" luminescent signal. Therefore, the amount of light produced is directly proportional to the amount of NADPH remaining after the primary reaction. Inhibitors of the monooxygenase will spare NADPH, leading to a higher luminescent signal.
Caption: Workflow for the monooxygenase luminescence assay.
Experimental Protocol
A. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4.
-
This compound (Substrate) Stock: Prepare a 10 mM stock solution in DMSO.
-
NADPH Stock: Prepare a 10 mM stock solution in Assay Buffer. Aliquot and store at -80°C.
-
Enzyme Stock: Reconstitute recombinant monooxygenase (e.g., human CYP3A4) to 1 mg/mL in Assay Buffer containing 10% glycerol. Aliquot and store at -80°C.
-
Test Compounds: Prepare a 10 mM stock of test compounds and a known inhibitor (e.g., Ketoconazole for CYP3A4) in DMSO. Create a dilution series for dose-response curves.
-
Detection Reagent: Prepare a commercially available NADPH-detection luminescent reagent (e.g., NADP-Glo™, Promega) according to the manufacturer's instructions.
B. Assay Procedure (384-well format):
-
Compound Plating: Dispense 50 nL of test compounds (or DMSO for controls) into the appropriate wells of a white, solid-bottom 384-well assay plate.
-
Enzyme Addition: Prepare an enzyme solution in Assay Buffer. Add 5 µL of this solution to each well. The final enzyme concentration should be optimized and is typically in the low nanomolar range.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate/co-substrate mix containing this compound and NADPH in Assay Buffer. Add 5 µL of this mix to each well to initiate the reaction. Final concentrations should be at or near the Kₘ for each substrate (e.g., 10 µM this compound, 20 µM NADPH).[10]
-
Primary Reaction: Incubate the plate at 37°C for 30 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
Signal Generation: Add 10 µL of the prepared Detection Reagent to all wells.
-
Signal Stabilization: Incubate the plate at room temperature for 45-60 minutes, protected from light.
-
Detection: Read the luminescence on a plate reader.
C. Data Analysis:
-
Controls:
-
100% Activity (Negative Control): Wells with DMSO instead of a test compound.
-
0% Activity (Positive Control): Wells with a high concentration of a known inhibitor.
-
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Assay Quality: Calculate the Z'-factor to assess the robustness of the assay. A Z' > 0.5 is considered excellent for HTS.[11] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
Representative Data
| Inhibitor Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Negative Control) | 850,000 | 0.0 |
| 0.01 | 825,000 | 3.1 |
| 0.05 | 710,000 | 17.5 |
| 0.1 | 550,000 | 37.5 |
| 0.5 | 240,000 | 76.3 |
| 1.0 | 110,000 | 92.5 |
| 5.0 | 82,000 | 96.0 |
| 10.0 (Positive Control) | 80,000 | 100.0 |
| Calculated IC₅₀ | 0.21 µM |
Table 1. Hypothetical dose-response data for a known monooxygenase inhibitor using the this compound substrate assay.
Application 2: Screening for Covalent Inhibitors via Fluorescence Polarization
This application uses this compound as a representative fragment or scaffold in a library being screened for inhibitors of a protein with a reactive cysteine residue. The primary screen is a competition assay based on Fluorescence Polarization (FP), a homogenous technique well-suited for HTS that measures changes in the apparent molecular weight of a fluorescent molecule.[12][13]
Assay Principle
The assay identifies compounds that bind to the active site or an allosteric pocket containing a reactive cysteine. A fluorescent probe, which is a small molecule with a mild electrophile (e.g., a chloroacetamide), is designed to covalently bind to the target cysteine. When this small, fluorescent probe is unbound in solution, it tumbles rapidly, resulting in a low FP signal. Upon covalent attachment to the much larger target protein, its tumbling slows dramatically, leading to a high FP signal. The HTS campaign screens for compounds that prevent this increase in FP. Hits could be reversible inhibitors that occupy the binding site or covalent inhibitors that compete for the same cysteine residue.
Caption: Covalent inhibitor screening workflow.
Experimental Protocol: Primary FP Screen
A. Reagent Preparation:
-
FP Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Target Protein Stock: Purified protein with a reactive cysteine, diluted to a working concentration (e.g., 20 nM) in FP Assay Buffer.
-
Fluorescent Probe Stock: Prepare a 10 µM stock of a cysteine-reactive fluorescent probe (e.g., fluorescein-chloroacetamide) in DMSO.
-
Test Compounds: Prepare a 10 mM stock of library compounds, including this compound, in DMSO.
B. Assay Procedure (384-well format):
-
Compound Plating: Dispense 100 nL of test compounds (or DMSO for controls) into black, low-volume 384-well assay plates.
-
Protein Addition: Add 10 µL of the target protein working solution to all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for binding of reversible or covalent inhibitors.
-
Probe Addition: Add 10 µL of the fluorescent probe working solution (e.g., 20 nM in FP Assay Buffer) to all wells. The final concentration should be optimized to be below the Kₑ of its interaction with the protein to maximize sensitivity.
-
Covalent Labeling: Incubate for 60 minutes at room temperature, protected from light, to allow the probe to react with any available cysteine residues on the protein.
-
Detection: Read the fluorescence polarization on a suitable plate reader.
C. Hit Identification:
-
Controls:
-
High FP Signal (Negative Control): Wells with protein, probe, and DMSO.
-
Low FP Signal (Positive Control): Wells with probe and DMSO only (no protein).
-
-
Activity Calculation: Calculate % inhibition based on the reduction of the FP signal relative to the controls.
-
Hit Triage: Identify compounds that cause a significant drop in FP (e.g., >3 standard deviations from the mean of the negative controls) as primary hits for follow-up studies.
Secondary Validation: Intact Protein Mass Spectrometry
Primary hits must be validated to confirm a covalent mechanism of action.[14]
-
Incubation: Incubate a higher concentration of the hit compound (e.g., 10-50 µM) with the target protein (e.g., 1-5 µM) for 1-2 hours.
-
Sample Preparation: Desalt the protein-compound mixture using a C4 ZipTip.
-
Analysis: Analyze the sample by LC-MS to determine the intact mass of the protein.
-
Confirmation: A mass increase corresponding to the molecular weight of the hit compound confirms the formation of a covalent adduct.
| Compound ID | Structure | FP Signal (mP) | % Inhibition | Mass Spec Result |
| DMSO Control | - | 250 | 0% | No Adduct |
| Cmpd-001 | (Non-binder) | 245 | 2.5% | No Adduct |
| Cmpd-002 | (this compound) | 180 | 35% | No Adduct (Reversible Binder) |
| Cmpd-003 | (Acrylamide derivative) | 60 | 95% | Adduct Confirmed |
| Probe Only | - | 40 | 100% | N/A |
Table 2. Representative data from a primary FP screen and subsequent mass spectrometry validation. This compound is identified as a reversible binder, while a more reactive compound shows covalent modification.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[15]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for complete safety information before use.[16]
Conclusion
While not a conventional HTS tool, this compound possesses distinct chemical characteristics that can be creatively leveraged for robust assay development. We have detailed two comprehensive, automation-friendly protocols that demonstrate its potential utility. The first, a luminescence-based assay, positions it as a reliable substrate for screening monooxygenase inhibitors. The second, a fluorescence polarization-based screen, uses it as a scaffold to identify both reversible and covalent inhibitors of cysteine-dependent proteins. These applications underscore the principle that innovative HTS campaigns can be built by understanding and exploiting the fundamental chemical reactivity of novel molecular probes.
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Creative Med-Rest. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Med-Rest. [Link]
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Blevitt, J. M., et al. (2019). Luminescence Technologies for High Throughput Compound Screening. ResearchGate. [Link]
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Application Notes and Protocols for 3,4-Dichlorothioanisole: In Vitro and In Vivo Experimental Models
Introduction: A Framework for Evaluating the Toxicological Profile of 3,4-Dichlorothioanisole
This compound (DCTA) is a chlorinated aromatic thioether whose toxicological profile is not extensively characterized in publicly available literature. Its structure, featuring a dichlorinated benzene ring and a methylthio group, suggests several potential avenues for metabolic activation and toxicity. The chlorine substituents increase its lipophilicity, potentially leading to bioaccumulation, while the thioanisole moiety is susceptible to metabolic transformations, such as S-oxidation and demethylation, which could lead to the formation of reactive metabolites.[1][2] The chlorinated aniline-like substructure also raises concerns, as chlorinated anilines are known to induce toxic effects, including methemoglobinemia, hepatotoxicity, and nephrotoxicity.[3][4][5]
Given the limited specific data on DCTA, a structured, tiered approach to its toxicological evaluation is warranted. This guide provides a comprehensive suite of adaptable in vitro and in vivo experimental models designed for researchers, scientists, and drug development professionals. The protocols herein are based on internationally accepted standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, to ensure data robustness and regulatory relevance.[6] The overarching strategy is to first characterize the basal cytotoxicity and metabolic fate of DCTA in vitro, and then, if warranted, to investigate its systemic toxicity in in vivo models. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
PART 1: In Vitro Models - Foundational Assessment of Cytotoxicity and Metabolism
In vitro assays serve as a crucial first tier for rapidly assessing the potential toxicity of a compound and understanding its metabolic profile. These methods are cost-effective, high-throughput, and reduce the reliance on animal testing.[7][8]
General Cytotoxicity Assessment
The initial step is to determine the concentration range at which DCTA elicits cytotoxic effects in relevant cell lines. This data is fundamental for dose selection in more complex downstream assays.
Given that the liver is a primary site of metabolism for xenobiotics, a human hepatoma cell line such as HepG2 is a logical starting point.[9] For assessing toxicity related to potential inhalation exposure, a human bronchial epithelial cell line like BEAS-2B can be employed.[10] To investigate potential kidney toxicity, a cell line such as NRK-52E (rat kidney epithelial cells) could be considered.[11]
Caption: Workflow for In Vitro Cytotoxicity Assessment of DCTA.
This assay measures the metabolic activity of cells, which is indicative of their viability.[7]
Materials:
-
Adherent cells (e.g., HepG2)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Serum-free, phenol red-free medium
-
This compound (DCTA)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of DCTA in complete culture medium. Remove the seeding medium from the cells and add 100 µL of the DCTA dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for DCTA, e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, carefully aspirate the medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Absorbance Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to completely dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[14][15]
Materials:
-
Adherent cells
-
96-well plates
-
Complete cell culture medium
-
Neutral Red (NR) solution (e.g., 40 µg/mL in culture medium, prepared fresh)
-
NR destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[15]
-
PBS
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
NR Incubation: After the treatment period, remove the medium and add 100 µL of the pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C.[15]
-
Washing: Discard the NR solution, and wash the cells once with 150 µL of PBS to remove excess dye.[14]
-
Dye Extraction: Add 150 µL of the NR destain solution to each well.[14]
-
Absorbance Measurement: Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[16] Measure the absorbance at 540 nm.
Data Analysis for Cytotoxicity Assays: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (the concentration of DCTA that causes 50% inhibition of cell viability) is determined by plotting a dose-response curve.
| Parameter | Description |
| Cell Viability (%) | ((Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)) * 100 |
| IC₅₀ | Concentration of DCTA causing 50% reduction in cell viability. |
Metabolic Stability Assessment
Understanding the metabolic fate of DCTA is crucial for predicting its clearance, potential for bioactivation, and for interpreting toxicity data.
This assay determines the rate of Phase I metabolism of DCTA by liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[17][18]
Materials:
-
Pooled liver microsomes (human, rat, mouse)
-
This compound (DCTA)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH)
-
Acetonitrile (ACN) with an internal standard (IS) for LC-MS/MS analysis
-
Control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
Procedure:
-
Incubation Preparation: Prepare a solution of DCTA (e.g., 1 µM final concentration) in phosphate buffer.[18]
-
Reaction Initiation: In a 96-well plate, mix the microsomal suspension (e.g., 0.5 mg/mL final protein concentration) with the DCTA solution and pre-incubate at 37°C for 5-10 minutes.[3][17] Initiate the metabolic reaction by adding the NADPH regenerating system.[17]
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold ACN with IS.[3][17]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Monitor the disappearance of the parent DCTA compound over time.
This model provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[19][20][21]
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound (DCTA)
-
Acetonitrile (ACN) with an internal standard (IS)
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes according to the supplier's protocol, ensuring high viability (>80%). Adjust the cell density (e.g., 0.5 x 10⁶ viable cells/mL).[22]
-
Incubation: Add the hepatocyte suspension to a non-coated plate and place it on an orbital shaker in an incubator at 37°C.[19] Add DCTA (e.g., 1 µM final concentration) to initiate the assay.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with cold ACN with IS.[19]
-
Sample Processing and Analysis: Follow steps 4 and 5 from the microsomal stability protocol.
Data Analysis for Stability Assays: The rate of disappearance of DCTA is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
| Parameter | Calculation |
| Half-life (t₁/₂) | 0.693 / k, where k is the slope of the natural log of % remaining vs. time plot. |
| Intrinsic Clearance (CLᵢₙₜ) | (0.693 / t₁/₂) * (incubation volume / amount of protein or cells) |
Reactive Metabolite Screening
Given the thioether moiety, DCTA could be metabolized to reactive intermediates. Trapping these reactive species is important for assessing the risk of idiosyncratic toxicity.[9]
This assay uses GSH, a physiological nucleophile, to trap electrophilic metabolites formed during incubation with liver microsomes.[6][23]
Procedure:
-
Incubation: Set up a microsomal incubation as described in Protocol 3, but with the addition of a high concentration of glutathione (e.g., 1-5 mM) to the incubation mixture.[23] A stable-isotope labeled GSH can be used for more specific detection.[6][23]
-
Reaction and Quenching: Incubate for a fixed period (e.g., 60 minutes) and then quench with cold ACN.
-
LC-MS/MS Analysis: Analyze the samples for the presence of DCTA-GSH adducts. This is often done using precursor ion or neutral loss scanning methods to detect the characteristic fragmentation of the GSH moiety.[9]
PART 2: In Vivo Models - Systemic Toxicity Evaluation
If the in vitro data suggests significant cytotoxicity or metabolic activation, in vivo studies may be necessary to understand the systemic effects of DCTA. These studies should be conducted in compliance with ethical guidelines for animal research and relevant OECD test guidelines.
Acute Oral Toxicity Assessment
An acute toxicity study provides information on the short-term toxic effects of a single high dose of a substance and helps in classifying the chemical for hazard labeling.
This method uses a stepwise procedure with a small number of animals per step to classify a substance's toxicity.[24][25][26]
Animals:
-
Young adult rats (e.g., Wistar or Sprague-Dawley), typically females are used first.[10]
Procedure:
-
Dose Selection: A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information on the substance's toxicity.[10]
-
Dosing: A group of 3 animals is dosed with the starting concentration via oral gavage. The animals are fasted prior to dosing.[27]
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[28] Body weight is recorded at regular intervals.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.
Repeated Dose Toxicity Assessment
This type of study provides information on the toxic effects of repeated exposure to a substance over a longer period.
This study is designed to assess the no-observed-adverse-effect-level (NOAEL) and to identify target organs of toxicity.[29][30][31]
Animals:
-
Rats, at least 5 males and 5 females per dose group.[29]
Procedure:
-
Dose Groups: At least three dose levels and a concurrent control group are used. Dose levels are selected based on the acute toxicity data.
-
Dosing: The test substance is administered daily by oral gavage for 28 days.[2]
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and clinical chemistry parameters.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Caption: Tiered approach for in vivo toxicity assessment of DCTA.
Toxicokinetic Analysis
Toxicokinetic data helps to relate the observed toxic effects to the systemic exposure of the compound. This analysis is typically integrated into the repeated dose toxicity study. Blood samples are collected at various time points after the first and last doses to determine parameters like Cₘₐₓ, Tₘₐₓ, and AUC.
Conclusion: A Pathway to Comprehensive Risk Assessment
The experimental models detailed in this guide provide a robust framework for the systematic evaluation of this compound. By beginning with a suite of in vitro assays to characterize cytotoxicity and metabolic stability, researchers can make informed decisions about the necessity and design of subsequent in vivo studies. This tiered approach ensures a thorough understanding of the potential hazards of DCTA while adhering to the principles of ethical and efficient scientific investigation. The data generated will be crucial for any risk assessment and for guiding the safe handling and use of this compound.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
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OECD. (n.d.). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
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Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
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Inotiv. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Retrieved from [Link]
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Slideshare. (n.d.). Acute oral toxicity –acute class method. Retrieved from [Link]
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Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
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RE-Place. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Retrieved from [Link]
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DB-ALM. (n.d.). Protocol n° 46 : BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Retrieved from [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]
-
Slideshare. (n.d.). 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf. Retrieved from [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
-
Omae, S., et al. (2000). Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals. Archives of Toxicology, 74(3), 127-132. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.2.6. Microsomal stability assays. Retrieved from [Link]
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Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
PubMed. (n.d.). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Retrieved from [Link]
-
Not specified. (n.d.). FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA O. Retrieved from [Link]
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SEKISUI Medical. (n.d.). ADME101 Reactive Metabolite Detection Study-Cysteine Trapping. Retrieved from [Link]
-
Scribd. (n.d.). OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals | PDF. Retrieved from [Link]
-
YouTube. (2023). ADME 101 Reactive Metabolite Detection Study: Cysteine Trapping. Retrieved from [Link]
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MDPI. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Retrieved from [Link]
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ResearchGate. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Cellular models selected for the in vitro toxicity study. Target organs.... Retrieved from [Link]
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PubMed Central. (2023). An Insight into the Combined Toxicity of 3,4-Dichloroaniline with Two-Dimensional Nanomaterials: From Classical Mixture Theory to Structure-Activity Relationship. Retrieved from [Link]
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PubMed Central. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
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Not specified. (n.d.). LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. Retrieved from [Link]
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Not specified. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]
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ResearchGate. (2025). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Retrieved from [Link]
-
Not specified. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of 3,4-Dichlorothioanisole to Enhance Biological Activity
Introduction
3,4-Dichlorothioanisole is a halogenated aromatic thioether with significant potential as a scaffold in the development of novel therapeutic agents and agrochemicals. The presence of a methylthio group and two chlorine atoms on the phenyl ring offers multiple sites for chemical modification. Aryl thioethers and their oxidized derivatives, sulfoxides and sulfones, are integral components of numerous biologically active molecules.[1] Similarly, the 3,4-dichlorophenyl moiety is a key structural feature in various pharmaceuticals and pesticides, valued for its ability to impart specific physicochemical properties that can enhance biological activity.[2]
Molecular modification is a cornerstone of drug discovery, enabling the optimization of a lead compound's potency, selectivity, and pharmacokinetic profile.[3] This guide provides detailed protocols and technical insights for three key derivatization strategies for this compound: oxidation of the thioether, palladium-catalyzed C-C bond formation (Suzuki-Miyaura coupling), and palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination). These techniques allow for the systematic exploration of the chemical space around the this compound core, paving the way for the discovery of new molecules with enhanced biological activity.
Oxidation of the Thioether Group: Accessing Sulfoxides and Sulfones
The oxidation of the sulfur atom in this compound to form the corresponding sulfoxide and sulfone introduces polarity and hydrogen bond accepting capabilities, which can significantly alter the molecule's interaction with biological targets.[4] For instance, the insecticidal activity of fipronil, a prominent phenylpyrazole pesticide, is critically dependent on the trifluoromethylsulfinyl (a sulfoxide) group on its dichlorinated phenyl ring.[5] The controlled oxidation of thioethers is therefore a crucial step in structure-activity relationship (SAR) studies.
Causality of Experimental Choices
The choice of oxidant and reaction conditions is paramount for achieving selective oxidation. Hydrogen peroxide (H₂O₂) is a "green" and efficient oxidant.[6] The reaction can be modulated to favor either the sulfoxide or the sulfone. Milder conditions, such as lower temperatures and stoichiometric amounts of H₂O₂, tend to yield the sulfoxide, while more forcing conditions (higher temperatures, excess oxidant) drive the reaction to the sulfone.[4]
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation of this compound.
Protocol 1: Synthesis of 3,4-Dichlorophenyl methyl sulfoxide
This protocol is adapted from a similar transformation on a fipronil derivative.[5]
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1 mmol | Starting material |
| Trifluoroacetic acid | 5 mL | Solvent |
| 30% Hydrogen Peroxide | 1.1 mmol | Oxidizing agent |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 2-4 hours | Duration of reaction |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in trifluoroacetic acid (5 mL).
-
To the stirred solution, add 30% hydrogen peroxide (1.1 mmol) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3,4-dichlorophenyl methyl sulfoxide.
Note on Selectivity: To synthesize the corresponding sulfone, the amount of hydrogen peroxide can be increased (e.g., 2.2-2.5 equivalents) and the reaction mixture can be gently heated if necessary.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[3] By reacting this compound with various boronic acids or esters, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the chlorine-bearing positions. This allows for the synthesis of biaryl and styrenyl thioanisole derivatives, which can significantly modulate the molecule's size, conformation, and electronic properties, thereby influencing its biological activity.[7]
Causality of Experimental Choices
The success of a Suzuki coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.[6]
-
Catalyst/Ligand: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is required. The ligand, such as a phosphine (e.g., PPh₃, XPhos), stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step.[3]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[8]
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1 mmol | Starting material |
| Arylboronic acid | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 0.05 mmol | Palladium catalyst |
| K₂CO₃ | 2 mmol | Base |
| Toluene/Ethanol/Water | 4:1:1 (5 mL) | Solvent system |
| Temperature | 80 °C | Reaction condition |
| Reaction Time | 12-24 hours | Duration of reaction |
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 4 mL toluene, 1 mL ethanol, 1 mL water).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired coupled product.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a common linkage in pharmaceuticals.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, onto the dichlorinated aromatic ring of this compound. This modification is a key strategy for enhancing interactions with biological targets and improving pharmacokinetic properties.
Causality of Experimental Choices
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[1]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.
-
Catalyst: Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This is a general protocol and will likely require optimization of the ligand and reaction conditions.[11]
| Reagent/Parameter | Quantity/Value | Purpose |
| This compound | 1 mmol | Starting material |
| Amine | 1.2 mmol | Coupling partner |
| Pd₂(dba)₃ | 0.02 mmol | Palladium precatalyst |
| XPhos | 0.08 mmol | Ligand |
| NaOtBu | 1.4 mmol | Base |
| Anhydrous Toluene | 5 mL | Solvent |
| Temperature | 100 °C | Reaction condition |
| Reaction Time | 4-24 hours | Duration of reaction |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol).
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the amine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The derivatization of this compound through oxidation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provides a powerful toolkit for medicinal and agricultural chemists. These methodologies enable the synthesis of a diverse library of analogues with modified steric, electronic, and physicochemical properties. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore the potential of this versatile scaffold in the discovery of new molecules with enhanced biological activity.
References
-
Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Fipronil Derivatives Incorporating a Sulfide Unit. Taylor & Francis Online. (2025-04-28). Retrieved from [Link]
-
Synthesis of fipronil using a coupling reaction. ResearchGate. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Fipronil Derivatives Incorporating a Sulfide Unit. Taylor & Francis Online. (2025-04-28). Retrieved from [Link]
-
Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate. (2025-08-06). Retrieved from [Link]
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (n.d.). Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025-03-29). Retrieved from [Link]
-
Suzuki cross-coupling reaction. YouTube. (2020-02-13). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. (2024-03-22). Retrieved from [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. (2018-07-17). Retrieved from [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: 3,4-Dichlorothioanisole Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dichlorothioanisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.
Section 1: Understanding the Synthesis Landscape
The most prevalent and reliable method for synthesizing this compound involves the S-methylation of its precursor, 3,4-Dichlorothiophenol. Therefore, the purity of the final product is critically dependent on two key stages: the quality of the starting thiophenol and the conditions of the methylation reaction. This guide is structured to address impurities originating from both stages.
Caption: Overall synthetic route to this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter. The questions are categorized by the stage of the synthesis where the problem likely originates.
Category A: Impurities Originating from the 3,4-Dichlorothiophenol Precursor
The quality of your starting material is paramount. Impurities in the 3,4-Dichlorothiophenol will either carry through to the final product or interfere with the methylation reaction.
Question 1: My analytical data (GC-MS, HPLC) of the final product shows an impurity with a mass of 356 m/z. What is this and where did it come from?
Answer: This high molecular weight impurity is almost certainly Bis(3,4-dichlorophenyl) disulfide .
-
Causality: Thiophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or other oxidizing agents. Two molecules of 3,4-Dichlorothiophenol can couple to form a disulfide bond. This oxidation can occur during the synthesis of the thiophenol, during storage, or even in situ at the beginning of your methylation reaction if conditions are not strictly anaerobic. The disulfide is generally unreactive under standard S-methylation conditions and will persist as an impurity in your final product.
Purification techniques for high-purity 3,4-Dichlorothioanisole
Welcome to the technical support center for the purification of high-purity 3,4-Dichlorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this critical reagent with the highest possible purity. Here, we will address common challenges and provide robust, self-validating protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. Common impurities may include:
-
Starting materials: Unreacted 3,4-dichlorobenzenethiol or methylating agents.
-
Over-methylation products: Formation of sulfonium salts.
-
Oxidation products: 3,4-Dichlorophenyl methyl sulfoxide and 3,4-Dichlorophenyl methyl sulfone are common byproducts if the reaction is exposed to oxidizing conditions.
-
Positional isomers: If the starting dichlorobenzene derivative was not isomerically pure, other dichlorothioanisole isomers may be present.
-
Residual solvents: Solvents used in the synthesis and workup.
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is typically a colorless to pale yellow oil or low-melting solid. Discoloration, often to a yellow or brown hue, can indicate the presence of oxidized impurities or degradation products. The thioether functionality is susceptible to oxidation, so it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C for short-term, -20°C for long-term) to minimize degradation.[1]
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and isomeric byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying non-volatile impurities such as oxidation products and over-methylation byproducts. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and for detecting certain impurities, such as sulfoxides (S=O stretch).
Purification Strategy Decision Workflow
The choice of purification technique depends on the nature and quantity of the impurities present. The following workflow provides a general guideline for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause | Solution |
| Bumping/Unstable Boiling | Inadequate vacuum or uneven heating. | Ensure a stable vacuum is achieved before heating. Use a magnetic stir bar or boiling chips. Ensure the heating mantle fits the flask properly for even heat distribution. |
| Product Decomposition | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point. Ensure the temperature of the heating mantle is not excessively high. |
| Poor Separation of Impurities | Boiling points of the product and impurities are too close. | Use a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency. |
| Low Recovery | Product loss in the distillation apparatus. | Ensure all joints are properly sealed. After distillation, rinse the apparatus with a small amount of a volatile solvent to recover any residual product. |
Recrystallization
| Issue | Possible Cause | Solution |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Reheat the solution and add more solvent to dissolve the oil. Allow for slower cooling. Consider a solvent with a lower boiling point.[4] |
| No Crystal Formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod to induce nucleation.[4] |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to minimize solubility.[3] |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[4] |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin-Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the target compound. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.[5] |
| Compound Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still retained, a stronger solvent like methanol or a small percentage of acetic acid (if the compound is stable) may be needed.[5] |
| Cracked or Channeled Column Bed | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[5] |
| Band Tailing | The compound is interacting too strongly with the silica gel (e.g., acidic or basic impurities). | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) to improve peak shape. |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is effective for separating this compound from non-volatile impurities and impurities with significantly different boiling points.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
-
Purity Analysis: Analyze the collected fraction(s) by GC-MS or HPLC to confirm purity.
Protocol 2: Recrystallization (for solid crude product)
This technique is suitable if the crude product is a solid and contains impurities with different solubility profiles.
-
Solvent Selection: Determine a suitable solvent or solvent system where this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common choices for similar compounds include ethanol/water, isopropanol, or hexane/ethyl acetate mixtures.[4][6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Analysis: Assess the purity of the crystals by melting point analysis and a suitable chromatographic method.
Protocol 3: Silica Gel Column Chromatography
This is a highly effective method for separating closely related isomers and oxidation products.
Caption: Workflow for column chromatography purification.
-
Eluent Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient is used, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the isolated product using HPLC or GC-MS.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]
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Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques. Retrieved from [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
- Kosak, J. R. (1966). U.S. Patent No. 3,291,832. Washington, DC: U.S. Patent and Trademark Office.
- CN105968033A. (2016). Production method of 3,4-dichloroaniline-6-sulfonic acid. Google Patents.
- DE102005031348B4. (2007). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. Google Patents.
- EP0398542B1. (1993). Process for preparing 3,4-dichloroaniline. Google Patents.
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U.S. Environmental Protection Agency. (2017). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Retrieved from [Link]
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Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzenethiol. Retrieved from [Link]
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Shishkin, I. V., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. Retrieved from [Link]
-
Shishkin, I. V., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed. Retrieved from [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
Zhang, M. X., et al. (2023). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. OSTI.GOV. Retrieved from [Link]
-
Wang, H., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorothiophene. Retrieved from [Link]
-
Sotelo, T., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Retrieved from [Link]
-
Czapla, F., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorosulfolane. Retrieved from [Link]
-
ResearchGate. (2016). How to purify a solid product from a reaction of 3,4-diaminotoluene and salicylaldehyde? Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 3,4-Dichlorothioanisole Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dichlorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles for successful reaction optimization.
I. Reaction Overview and Mechanism
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction, specifically an SN2-type mechanism analogous to the Williamson ether synthesis.[1][2] In this reaction, the sulfur atom of a thiol or thiolate acts as the nucleophile, attacking an electrophilic methyl group from a methylating agent.
The process typically involves the deprotonation of 3,4-dichlorobenzenethiol to form the more nucleophilic thiophenoxide anion, which then reacts with a methylating agent, such as methyl iodide or dimethyl sulfate.[3][4]
Reaction Scheme:
Key Reaction Principles:
-
Nucleophilicity of Sulfur: Thiols are more acidic than their corresponding alcohols, and consequently, thiolates are less basic but more nucleophilic than alkoxides.[3] This enhanced nucleophilicity allows the reaction to proceed efficiently.
-
SN2 Mechanism: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. This means the reaction rate is dependent on the concentration of both the thiolate and the methylating agent. The reaction proceeds with an inversion of stereochemistry if a chiral electrophile is used, although this is not relevant for methylation.[1][2]
-
Leaving Group: A good leaving group on the methylating agent is crucial for a successful SN2 reaction. Halides (like iodide) and sulfonates are excellent leaving groups.[2]
Reaction Mechanism Diagram:
Caption: SN2 mechanism for this compound synthesis.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material (3,4-dichlorobenzenethiol). What are the likely causes and how can I fix this?
A1: Low or no conversion is a frequent issue that can stem from several factors. Here’s a systematic approach to troubleshooting:
Possible Cause 1: Incomplete Deprotonation of the Thiol The thiolate anion is a significantly better nucleophile than the neutral thiol.[3] Incomplete deprotonation will result in a sluggish or stalled reaction.
-
Solution:
-
Base Selection: Ensure you are using a sufficiently strong base to deprotonate the thiol (pKa ≈ 6-8). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (NaOH).[3] For laboratory-scale synthesis, NaH is very effective but requires careful handling due to its reactivity with moisture. K₂CO₃ is a safer and often adequate alternative.[5]
-
Base Stoichiometry: Use at least a stoichiometric equivalent of the base. An excess (1.1-1.5 equivalents) can help drive the deprotonation to completion.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred as they can dissolve the reactants and do not interfere with the nucleophile.[6] Avoid protic solvents like water or alcohols during the deprotonation step as they can react with strong bases.
-
Possible Cause 2: Inactive or Degraded Methylating Agent Methylating agents, particularly methyl iodide, can degrade over time, especially if exposed to light or moisture.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of the methylating agent or purify older reagents if necessary. Methyl iodide can be washed with a dilute sodium thiosulfate solution to remove iodine, dried, and distilled.
-
Alternative Methylating Agents: Consider using dimethyl sulfate or methyl tosylate.[4] Note that these are also toxic and should be handled with appropriate safety precautions.
-
Possible Cause 3: Sub-optimal Reaction Temperature SN2 reactions are sensitive to temperature.
-
Solution:
-
Moderate Heating: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat can promote side reactions.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or another analytical technique to monitor the reaction's progress and adjust the temperature as needed.
-
Q2: My reaction produces a significant amount of a disulfide byproduct. What is causing this and how can I prevent it?
A2: The formation of a disulfide (Cl₂C₆H₃S-SC₆H₃Cl₂) is a common side reaction caused by the oxidation of the thiolate intermediate.[7][8]
Possible Cause: Presence of Oxidizing Agents (e.g., Air) The thiophenoxide anion is susceptible to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important when using sensitive reagents like NaH. Purge the reaction flask with the inert gas before adding reagents.
-
Degassed Solvents: For very sensitive reactions, using solvents that have been degassed (by bubbling an inert gas through them or by freeze-pump-thaw cycles) can minimize dissolved oxygen.
-
Control Temperature: Avoid unnecessarily high reaction temperatures, which can accelerate oxidation.
-
Q3: I am observing multiple spots on my TLC plate that are difficult to identify. What are the possible side products?
A3: Besides the disulfide, other side products can form depending on the reaction conditions.
Possible Side Product 1: Over-alkylation (Sulfonium Salt Formation) If the product thioether acts as a nucleophile and reacts with another molecule of the methylating agent, a sulfonium salt can be formed.[8] This is more likely with a large excess of a highly reactive methylating agent.
-
Solution:
-
Stoichiometry Control: Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents). Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
Possible Side Product 2: Impurities in Starting Materials Impurities in the 3,4-dichlorobenzenethiol or the methylating agent can lead to unexpected byproducts.
-
Solution:
-
Purify Starting Materials: Ensure the purity of your starting materials. 3,4-dichlorobenzenethiol can be purified by distillation under reduced pressure.
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for optimizing the synthesis.
III. Experimental Protocol and Data
Standard Laboratory-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3,4-Dichlorobenzenethiol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,4-dichlorobenzenethiol (1.0 eq).
-
Add anhydrous DMF to dissolve the thiol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction to 50 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation to obtain pure this compound.[9]
Representative Reaction Data:
| Reagent | Molar Eq. | Molecular Wt. | Amount (for 10 mmol scale) |
| 3,4-Dichlorobenzenethiol | 1.0 | 179.07 | 1.79 g (10 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g (15 mmol) |
| Methyl Iodide (CH₃I) | 1.1 | 141.94 | 1.56 g (0.69 mL, 11 mmol) |
| DMF | N/A | N/A | 20-30 mL |
| Product: this compound | N/A | 193.10 | Theoretical Yield: 1.93 g |
IV. Safety Considerations
-
Thiols: Many low molecular weight thiols and thioethers are malodorous.[10] Work in a well-ventilated fume hood.
-
Methylating Agents: Methyl iodide and dimethyl sulfate are toxic, volatile, and potential carcinogens.[11] Handle these reagents with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Bases: Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere. Potassium carbonate is a less hazardous alternative.
-
Solvents: DMF is a reprotoxic solvent.[11] Consider alternative dipolar aprotic solvents where possible.
This guide provides a comprehensive overview and troubleshooting advice for the synthesis of this compound. For further, specific inquiries, please do not hesitate to contact our technical support team.
V. References
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). WordPress. Retrieved from
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Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
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Williamson ether synthesis. (2023, October 26). In Wikipedia. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
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Mudududdla, R., Sharma, R., Guru, S. K., & Bharate, S. B. (2014). Trifluoroacetic acid catalyzed thiophenylmethylation and thioalkylmethylation of lactams and phenols via domino three-component reaction in water. RSC Advances, 4(28), 14763-14767.
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]
-
Specific Solvent Issues / Safety Issues with Thioether Formation. (n.d.). WordPress. Retrieved from
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Thioethers (Sulfides) and Silyl Ethers. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Thioether Formation. (n.d.). WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Methylation of phenols, thiophenol and benzoic acid using 11a. (n.d.). ResearchGate. Retrieved from [Link]
-
Navigating the Synthesis of Thioethers and Thioesters with 2-Octanethiol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]
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Synthesis of 3,4-dichlorophenylisothiocyanate. (n.d.). PrepChem.com. Retrieved from [Link]
-
S-methylation of organosulfur substrates: A comprehensive overview. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(8), 765-783.
-
Optimizing Methylation: Why it Matters for Detox and Brain Health. (2024, November 12). Systemic Formulas. Retrieved from [Link]
-
Thiol S-methylation in uremia: erythrocyte enzyme activities and plasma inhibitors. (1987). PubMed. Retrieved from [Link]
-
Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. (2020). ChemBioChem, 21(15), 2145-2149.
-
Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 335.
-
Process for the preparation of 3,4-dichloro-isothiazolecarboxylic acid. (2007). Google Patents. Retrieved from
-
Thiols and Sulfides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. (2020). ChemCatChem, 12(15), 3878-3882.
-
Process for preparing 3, 4 dichloroaniline. (1966). Google Patents. Retrieved from
-
DNA Methylation Signatures of the Plant Chromomethyltransferases. (2014). PLOS Genetics, 10(12), e1004852.
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2022). Nature Communications, 13(1), 1-10.
-
C(sp3)-H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling. (2021). Science, 372(6540), 398-403.
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). International Journal of PharmTech Research. Retrieved from [Link]
-
Synthesis of 3-(benzo[d]thiazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-one (3). (2024). ResearchGate. Retrieved from [Link]
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (2020). Molecules, 25(18), 4235.
-
1,3,4-Thiadiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2021). Molecules, 26(11), 3169.
-
Synthesis and reactions of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one. (2025). ResearchGate. Retrieved from [Link]
-
Method for preparing 4-chlorine-3-nitroanisole. (2003). Google Patents. Retrieved from
-
3,4-Dichlorobenzenethiol. (n.d.). PubChem. Retrieved from [Link]
-
3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. (2023). OSTI.GOV. Retrieved from [Link]
-
Process for preparing 3,4-dichloroaniline. (1990). Google Patents. Retrieved from
-
An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2022). Molecules, 27(19), 6649.
Sources
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- 5. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting guide for 3,4-Dichlorothioanisole NMR spectrum interpretation
Technical Support Center: NMR Spectrum Interpretation
Guide Topic: Troubleshooting the NMR Spectrum of 3,4-Dichlorothioanisole
Welcome to the technical support guide for the NMR analysis of this compound. This document provides practical, in-depth answers to common questions and issues encountered during the spectral interpretation of this compound. As researchers and professionals in drug development, obtaining a clean, interpretable NMR spectrum is critical for structural verification and purity assessment. This guide is structured in a question-and-answer format to directly address specific challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for a pure sample of this compound?
A1: Understanding the expected spectrum is the first step in troubleshooting. For this compound, the substitution pattern on the aromatic ring breaks its symmetry, leading to distinct signals for each aromatic proton and carbon.
¹H NMR Spectrum: The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region.
-
Aromatic Protons (Ar-H): These typically resonate between 6.5 and 8.0 ppm.[1][2] The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methylthio group (-SCH₃) will influence the precise shifts. The expected pattern is an AXM spin system:
-
One proton will appear as a doublet.
-
A second proton will appear as a doublet of doublets.
-
The third proton, adjacent to the -SCH₃ group, will appear as a doublet.
-
-
Methyl Protons (-SCH₃): The three protons of the methyl group are chemically equivalent and are not coupled to other protons, so they will appear as a sharp singlet.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display six distinct signals.
-
Aromatic Carbons (Ar-C): Aromatic carbons typically appear in the 120-150 ppm range.[1] You will see six signals: four for the protonated carbons and two for the quaternary carbons (those bonded to Cl and SCH₃). Carbons bonded directly to chlorine will be shifted downfield.
-
Methyl Carbon (-SCH₃): The methyl carbon signal will appear upfield, typically in the 15-25 ppm range.
The following table summarizes the predicted chemical shifts (in CDCl₃), multiplicities, and coupling constants.
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -SC H₃ | ~2.50 | s (singlet) | ~15.5 |
| C -H (ortho to -SCH₃) | ~7.35 | d (doublet) | ~127.0 |
| C -H (ortho to -Cl) | ~7.40 | dd (doublet of doublets) | ~129.5 |
| C -H (between -Cl atoms) | ~7.15 | d (doublet) | ~131.0 |
| C -S | N/A | Quaternary | ~133.0 |
| C -Cl | N/A | Quaternary | ~130.5 |
| C -Cl | N/A | Quaternary | ~132.5 |
Note: These are estimated values. Actual shifts can vary based on solvent, concentration, and temperature.
Q2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I resolve these signals?
A2: This is a common issue, especially on lower-field spectrometers (e.g., 300 MHz or below). The chemical shifts of the aromatic protons in this compound can be very close, leading to second-order effects and poor resolution.
Causality: The proximity of chemical shifts (Δν) relative to the coupling constant (J) determines the complexity of the spectrum. When Δν/J is small, the simple first-order splitting rules (like n+1) break down, resulting in complex and overlapping patterns.
Here are two field-proven protocols to resolve this issue:
Changing the NMR solvent can alter the chemical shifts of protons due to solvent-solute interactions, particularly the aromatic solvent-induced shift (ASIS). Solvents like benzene-d₆ can often spread out signals that are crowded in chloroform-d₃.[3]
Step-by-Step Methodology:
-
Dry the Sample: Carefully evaporate the current solvent (e.g., CDCl₃) from your NMR tube under a gentle stream of nitrogen or in a vacuum desiccator.
-
Re-dissolve: Add approximately 0.6 mL of benzene-d₆ to the dried sample.
-
Acquire Spectrum: Re-acquire the ¹H NMR spectrum. The aromatic protons will likely shift upfield and may become sufficiently separated to reveal their true multiplicities.
Increasing the magnetic field strength of the spectrometer increases the separation of signals in Hz without changing the coupling constants (also in Hz). This increases the Δν/J ratio, simplifying the spectrum back towards a first-order appearance.
Step-by-Step Methodology:
-
Prepare Sample: Prepare a sample of this compound with appropriate concentration.
-
Access High-Field NMR: If available, run the sample on a higher-field instrument (e.g., 500 MHz or greater).
-
Compare Spectra: Compare the high-field spectrum to the low-field one. The signals in the aromatic region should be more dispersed and easier to interpret.
Below is a troubleshooting workflow for resolving these signals.
Q4: My peak shapes are poor (broad signals, bad phasing). How can I improve the spectrum quality?
A4: Poor line shape can obscure coupling information and make integration unreliable. The primary causes are usually related to sample preparation or spectrometer calibration.
Common Causes & Solutions:
-
Poor Shimming: The magnetic field is not homogeneous across the sample.
-
Solution: Perform manual shimming on your sample or use an automated shimming routine. Ensure the sample is placed correctly in the spinner and inserted to the correct depth in the probe.
-
-
Low Concentration: A very dilute sample will result in a low signal-to-noise ratio, which can make peaks appear broad. For a ¹³C spectrum, a fairly concentrated sample is needed. [4] * Solution: Increase the sample concentration or increase the number of scans during acquisition.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) or dissolved oxygen can cause significant line broadening.
-
Solution: Filter your sample through a small plug of silica or celite in a Pasteur pipette. If dissolved oxygen is suspected, degas the sample using a freeze-pump-thaw technique.
-
-
Sample Viscosity: Highly viscous samples can lead to broader lines.
-
Solution: Dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.
-
Q5: Is ³³S NMR a viable technique for characterizing this compound?
A5: While technically possible, ³³S NMR is generally not a practical or routine method for the structural analysis of organosulfur compounds like this one.
The Challenges:
-
Low Natural Abundance: The only NMR-active sulfur isotope, ³³S, has a very low natural abundance of just 0.76%. [5][6]2. Low Sensitivity: ³³S has a low gyromagnetic ratio, making it inherently much less sensitive than protons. [6]3. Quadrupolar Nucleus: ³³S has a nuclear spin of I = 3/2 and a high quadrupole moment. [5][6]This leads to very rapid nuclear relaxation and extremely broad signals, often thousands of Hertz wide, making them difficult to detect above the baseline noise. [5][7] Conclusion: For routine structural confirmation, ³³S NMR is not recommended. Techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are far more informative and accessible for characterizing this compound. Advanced ³³S NMR experiments are typically reserved for specialized research on high-field instruments by experts in the field. [6][8]
References
-
Bruker. (n.d.). NMR Periodic Table: Sulfur NMR. IMSERC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Fukuda, H., & Asakura, T. (2019). 33S NMR: Recent Advances and Applications. MDPI. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Hoyle, D. M., et al. (2017). A high-resolution natural abundance 33S MAS NMR study of the cementitious mineral ettringite. Chemical Communications, 53(70), 9769-9772. Retrieved from [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Wiley Analytical Science. (2003). Making Sulphur NMR work. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. 33S NMR: Recent Advances and Applications | MDPI [mdpi.com]
- 7. NMR Periodic Table: Sulfur NMR [imserc.northwestern.edu]
- 8. A high-resolution natural abundance 33 S MAS NMR study of the cementitious mineral ettringite - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP04435F [pubs.rsc.org]
Technical Support Center: Synthesis of 3,4-Dichlorothioanisole
Welcome to the technical support center for the synthesis of 3,4-dichlorothioanisole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our approach is rooted in mechanistic principles to empower you with a deeper understanding of your experimental choices.
I. Foundational Principles of this compound Synthesis
The most common and direct method for synthesizing this compound is through the S-methylation of 3,4-dichlorothiophenol. This reaction is analogous to the Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The core transformation involves the deprotonation of the thiol group on 3,4-dichlorothiophenol to form a more nucleophilic thiophenolate anion, which then attacks a methylating agent.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Low or No Product Yield
Question: I am observing a very low yield of this compound, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer: Low or no product formation can stem from several factors, primarily related to incomplete deprotonation of the starting thiophenol, issues with the methylating agent, or suboptimal reaction conditions.
-
Inefficient Deprotonation of 3,4-Dichlorothiophenol: The thiol proton of 3,4-dichlorothiophenol must be removed by a base to form the reactive thiophenolate anion. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring increases the acidity of the thiol proton compared to thiophenol, making deprotonation easier. However, an inappropriate choice of base or insufficient amount can lead to a low concentration of the nucleophile.
-
Solution:
-
Base Selection: Use a base that is strong enough to completely deprotonate the thiophenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH). For reactions in polar aprotic solvents like DMF or acetonitrile, K₂CO₃ is often a good choice as it is inexpensive and effective. In biphasic systems, a phase-transfer catalyst can be beneficial.
-
Stoichiometry of the Base: Ensure you are using at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the deprotonation to completion.
-
-
-
Problematic Methylating Agent: The purity and reactivity of your methylating agent are critical.
-
Solution:
-
Choice of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) and methyl iodide (CH₃I) are the most common and effective methylating agents for this transformation.[1][2] Methyl iodide is generally more reactive than dimethyl sulfate.
-
Purity and Handling: Both dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood.[3][4][5] Use freshly opened or properly stored reagents. Methyl iodide can decompose over time, especially when exposed to light, releasing iodine which can give it a brownish color. If your methyl iodide is discolored, it can be purified by washing with a dilute aqueous solution of sodium thiosulfate.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the reaction rate and yield.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone are generally preferred as they can dissolve the thiophenolate salt and promote the SN2 reaction.
-
Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. However, excessive heat should be avoided, especially with volatile reagents like methyl iodide, as it can lead to loss of the reagent and potential side reactions.[6]
-
-
Formation of Side Products
Question: My reaction is producing significant amounts of impurities alongside the desired this compound. What are these side products and how can I minimize their formation?
Answer: The primary side products in this synthesis are typically the disulfide resulting from oxidation of the starting material and potentially products of over-methylation if a very strong methylating agent is used under harsh conditions.
-
Formation of Bis(3,4-dichlorophenyl) Disulfide: The thiophenolate anion is susceptible to oxidation, especially in the presence of air (oxygen), to form a disulfide dimer. This is a common issue with thiophenol reactions.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Degassed Solvents: Using solvents that have been degassed prior to use can also help to reduce the amount of dissolved oxygen in the reaction mixture.
-
Prompt Addition of Methylating Agent: Add the methylating agent to the reaction mixture shortly after the formation of the thiophenolate to ensure the nucleophile is trapped before it has a chance to oxidize.
-
-
-
Over-methylation (Formation of Sulfonium Salts): While less common for the synthesis of thioanisoles, it is theoretically possible for the product thioether to be further methylated to form a sulfonium salt, especially with a large excess of a highly reactive methylating agent.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of the methylating agent, typically between 1.0 and 1.2 equivalents relative to the 3,4-dichlorothiophenol.
-
-
Purification Challenges
Question: I am having difficulty purifying my crude this compound. What are the best methods to obtain a pure product?
Answer: The purification strategy will depend on the nature of the impurities present in your crude product.
-
Removing Unreacted 3,4-Dichlorothiophenol:
-
Solution:
-
Aqueous Base Wash: Unreacted 3,4-dichlorothiophenol is acidic and can be removed by washing the organic layer with an aqueous solution of a base, such as 1M sodium hydroxide. The deprotonated thiophenolate will be soluble in the aqueous layer.
-
-
-
Removing Disulfide Byproduct:
-
Solution:
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating this compound from the less polar disulfide byproduct. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically effective.
-
Distillation: If the product and disulfide have sufficiently different boiling points, vacuum distillation can be a viable purification method for larger scale reactions.
-
-
-
Removing Inorganic Salts:
-
Solution:
-
Aqueous Workup: After the reaction is complete, quenching with water and performing a standard aqueous workup (e.g., extraction with a suitable organic solvent like diethyl ether or ethyl acetate, followed by washing with water and brine) will effectively remove any inorganic salts.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use a phase-transfer catalyst for this reaction?
A1: Yes, a phase-transfer catalyst (PTC) can be very effective, particularly if you are using a biphasic solvent system (e.g., a non-polar organic solvent and an aqueous solution of the base). The PTC, typically a quaternary ammonium salt, facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase where it can react with the methylating agent. This can lead to faster reaction times and milder reaction conditions.
Q2: What is the best way to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting 3,4-dichlorothiophenol on a TLC plate. The product, this compound, will be less polar than the starting material and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: My final product has a persistent unpleasant odor. How can I remove it?
A3: Thioanisoles can have strong, unpleasant odors. The odor may be due to trace amounts of unreacted thiophenol. A thorough aqueous base wash during the workup should help to remove residual thiophenol. If the odor persists in the purified product, it may be inherent to the compound itself. Proper storage in a well-sealed container in a ventilated area is recommended.
IV. Experimental Protocols and Data
Optimized Protocol for this compound Synthesis
This protocol provides a reliable method for the synthesis of this compound with a high yield.
Materials:
-
3,4-Dichlorothiophenol
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
1M Sodium hydroxide solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3,4-dichlorothiophenol (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiophenolate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 1M NaOH solution (2 x volume of the organic layer), followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (1.5 eq) | Sufficiently basic for deprotonation, readily available, and easy to handle. |
| Methylating Agent | (CH₃)₂SO₄ or CH₃I (1.1 eq) | Highly effective for S-methylation. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that promotes SN2 reactions. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the thiophenolate to the disulfide. |
V. Visualizing the Workflow
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low product yield.
Reaction Pathway
Caption: The two-step reaction pathway for this compound synthesis.
VI. References
-
Cai, Y.-P., et al. (2021). Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry. Available at: [Link]
-
Li, S., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. National Institutes of Health. Available at: [Link]
-
Hansch, C., & Robertson, D. N. (1950). Vapor Phase Alkylation of Phenols and Thiophenols. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). dimethyl sulfate. Available at: [Link]
-
Reddit. (2020). Methylation using iodomethane. Available at: [Link]
-
Google Patents. (n.d.). Separation of 3,4-dichloroaniline. Available at:
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link]
-
Cai, Y.-P., et al. (2021). Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2022). Methyl iodide: trying to verify an anecdotal claim. Available at: [Link]
-
Sciencemadness.org. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Available at: [Link]
-
ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Available at: [Link]
-
Google Patents. (n.d.). Process for alkylating thiophenols in the para position with a tertiary alcohol or mercaptan. Available at:
-
PubMed. (1969). S-methylation, oxidation, hydroxylation and conjugation of thiophenol in the rat. Available at: [Link]
-
PubMed. (2015). Biodegradation and removal of 3,4-dichloroaniline by Chlorella pyrenoidosa based on liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
National Institutes of Health. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Available at: [Link]
-
Reddit. (2025). Scared to use dimethyl sulfate for methylation reactions. Available at: [Link]
-
Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. Available at: [Link]
Sources
Stability issues of 3,4-Dichlorothioanisole in different solvents
Welcome to the technical support center for 3,4-Dichlorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for stability issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on chemical principles, data from related compounds, and established best practices in the field.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound is an organosulfur compound featuring a thioether (methylthio) group and two chlorine atoms on a benzene ring. Aryl thioethers are important structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The primary stability concerns stem from the reactivity of the sulfur atom and the carbon-chlorine bonds. The thioether group is susceptible to oxidation, while the overall molecule can be sensitive to heat, light, and certain reactive chemical environments.[2]
Q2: What are the main factors that can degrade this compound in solution?
A2: The stability of this compound in solution is influenced by several key factors:
-
Oxidation: The sulfur atom can be readily oxidized by atmospheric oxygen or oxidizing agents to form the corresponding sulfoxide and subsequently the sulfone. This is often the primary degradation pathway.
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to thermal decomposition.[3][4][5][6][7] The specific decomposition products can vary depending on the solvent and conditions.
-
Light (Photostability): Exposure to UV or visible light can induce photochemical degradation.[2] It is crucial to handle and store solutions in a manner that protects them from light to ensure integrity, as recommended by ICH guidelines for photostability testing.[8][9]
-
Solvent Choice: The choice of solvent is critical. Protic solvents may participate in certain degradation pathways, while solvents prone to forming peroxides (like older ethers) can directly cause oxidation. The polarity of the solvent can also influence reaction rates.[3]
-
pH: In aqueous or protic solutions, pH can play a significant role. Strongly acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[3][10][11]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To ensure the longevity and purity of your stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity, anhydrous, aprotic solvents whenever possible. Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) are generally good initial choices for many applications.
-
Container: Always use amber glass vials or containers wrapped in aluminum foil to protect the solution from light.[2]
-
Inert Atmosphere: For long-term storage, purge the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Storage Temperature: Store solutions at low temperatures, typically -20°C or -80°C, to slow down potential degradation kinetics.
-
Avoid Contaminants: Ensure solvents are free from peroxides (especially ethers like THF) and other reactive impurities.
Q4: What are the likely degradation products of this compound, and how can I detect them?
A4: The most probable degradation products are the oxidation products: 3,4-Dichlorophenyl methyl sulfoxide and 3,4-Dichlorophenyl methyl sulfone. In some environments, particularly under reductive conditions or certain microbial actions, reductive dechlorination could occur, yielding monochlorinated thioanisoles.[12][13]
These compounds can be detected and quantified using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is ideal for monitoring the disappearance of the parent compound and the appearance of more polar degradation products like the sulfoxide and sulfone.[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization, to identify volatile or semi-volatile products.[12]
Troubleshooting Guide
Problem 1: My sample of this compound shows rapid degradation after being dissolved in an ether-based solvent (e.g., THF, Diethyl Ether).
-
Probable Cause: Peroxide formation in the solvent. Ethers are known to form explosive peroxides upon storage and exposure to air and light. These peroxides are strong oxidizing agents and will rapidly convert the thioether to its sulfoxide and sulfone.
-
Troubleshooting Steps:
-
Test for Peroxides: Use peroxide test strips to check your ether solvent. Do not use solvents that test positive.
-
Use Fresh, Inhibitor-Stabilized Solvent: Always use a fresh bottle of high-purity, inhibitor-stabilized ether.
-
Alternative Solvents: If possible, switch to a more stable aprotic solvent like acetonitrile or dichloromethane for your application.
-
Purge with Inert Gas: If you must use an ether, ensure it is thoroughly de-gassed and stored under an inert atmosphere.
-
Problem 2: I observe new peaks in my HPLC analysis after my experimental samples were left on the autosampler overnight.
-
Probable Cause: A combination of light exposure and/or oxidation. Standard laboratory lighting and ambient temperature can be sufficient to cause degradation over several hours.[8]
-
Troubleshooting Steps:
-
Use Protective Vials: Switch to amber or UV-protected autosampler vials.
-
Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Run a Time-Zero Control: Always analyze a fresh, "time-zero" sample at the beginning of your analytical run. Compare its chromatogram to samples that have been waiting in the queue to quantify the extent of degradation.
-
Blanket with Inert Gas: For highly sensitive experiments, consider autosamplers with inert gas blanketing capabilities.
-
Problem 3: My reaction yield is inconsistent when using this compound, even with consistent starting material quality.
-
Probable Cause: The compound may be unstable under your specific reaction conditions (e.g., temperature, pH, presence of other reagents).[16][17] The stability of a compound is highly dependent on its environment.[3][18][19][20]
-
Troubleshooting Steps:
-
Run a Control Experiment: Set up your reaction as usual but omit a key coupling partner or reagent. Let this mixture stir under the reaction conditions for the full duration.
-
Analyze the Control: After the allotted time, analyze the control mixture by HPLC or another suitable method. Quantify the amount of unreacted this compound remaining.
-
Compare and Diagnose: If a significant amount of the starting material has degraded in the control experiment, you have a stability issue. You may need to lower the reaction temperature, change the solvent, or reduce the reaction time.
-
Data Summary: Solvent Stability
The following table provides a qualitative and semi-quantitative summary of the expected stability of this compound in common laboratory solvents based on general chemical principles. Note: This is a generalized guide; empirical testing is required for specific experimental conditions.
| Solvent | Solvent Type | Expected Stability (at RT, with light/air exposure) | Primary Degradation Pathway | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Good to Moderate | Oxidation (slow) | Suitable for stock solutions. Store frozen and protected from light. |
| Acetonitrile (ACN) | Aprotic, Polar | Excellent | Minimal | Highly recommended for stock solutions and as a reaction solvent. |
| Dichloromethane (DCM) | Aprotic, Non-polar | Good | Photodegradation | Use high-purity grade. Protect from light. |
| Methanol (MeOH) / Ethanol (EtOH) | Protic, Polar | Moderate to Poor | Solvolysis, Oxidation | Use with caution. Can be problematic for long-term storage. |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | Poor (if unstabilized) | Peroxide-driven Oxidation | High Risk. Use only fresh, peroxide-free, stabilized THF. |
| Water (buffered) | Protic, Aqueous | Poor | Hydrolysis, Oxidation | Stability is highly pH-dependent. Avoid prolonged storage in aqueous media. |
Experimental Protocols & Visualizations
Protocol: Screening for Solvent and Photostability
This protocol provides a robust framework for evaluating the stability of this compound under various conditions.
Objective: To determine the degradation rate of this compound in selected solvents under controlled light and temperature conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in high-purity Acetonitrile.
-
Sample Preparation:
-
Label two sets of amber and clear glass vials for each solvent to be tested (e.g., DMSO, Methanol, DCM).
-
Dilute the stock solution to a final concentration of 100 µg/mL in each vial with the respective solvent.
-
Prepare enough volume for all time points (e.g., 2 mL).
-
Seal all vials tightly.
-
-
Incubation Conditions:
-
"Light" Samples: Place the set of clear vials inside a photostability chamber with a controlled light source (e.g., ICH Q1B compliant).[9]
-
"Dark" Samples: Place the set of amber vials in the same chamber, but wrap them completely in aluminum foil to serve as dark controls.
-
Maintain a constant temperature (e.g., 25°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., T=0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately analyze the samples via a validated stability-indicating HPLC-UV method. The method should be able to separate the parent compound from its potential degradation products (sulfoxide, sulfone).
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area to the T=0 sample (as 100%).
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the rate of degradation and/or the half-life (t½) under each condition.
-
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
The primary degradation pathway for thioanisoles is oxidation. The diagram below illustrates this process.
Caption: Primary oxidative degradation pathway of this compound.
References
-
MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. [Link]
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ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. [Link]
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National Institutes of Health (NIH). (2024). CdS-Based Hydrothermal Photocatalysts for Complete Reductive Dehalogenation of a Chlorinated Propionic Acid in Water by Visible Light. [Link]
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Unacademy. (n.d.). Factors affecting the stability of complexes. [Link]
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MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. [Link]
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Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. [Link]
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National Institutes of Health (NIH). (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
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YouTube. (2020). Inorganic Chemistry Lecture 89 (Factors Affecting the Stability Constant). [Link]
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International Council for Harmonisation (ICH). (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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SlideShare. (n.d.). Factors affecting stability of metal complexes. [Link]
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SGS. (n.d.). Photostability. [Link]
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PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
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PCCA. (2022). Factors That Affect the Stability of Compounded Medications. [Link]
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PubMed. (n.d.). Cometabolic degradation of chlorinated aromatic compounds. [Link]
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Cambridge Open Engage. (n.d.). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. [Link]
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ResearchGate. (2025). Thermal Decomposition of meso- and d,l-3,4-Diethyl-3,4-dimethyldiazetine N,N'-Dioxide. [Link]
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Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. [Link]
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PubMed. (n.d.). Thermal degradation of sulforaphane in aqueous solution. [Link]
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Jetir.Org. (n.d.). Synthesis of 3,4-dihydroxy-3-methylisocoumarin and Pinacol- Pinacolone Rearrangement on it. [Link]
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Semantic Scholar. (n.d.). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. [Link]
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Chemie Brunschwig. (n.d.). Click chemistry reagents. [Link]
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PubMed. (2010). Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. [Link]
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MDPI. (n.d.). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. [Link]
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ResearchGate. (2025). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. [Link]
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ResearchGate. (2025). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. [Link]
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ResearchGate. (2025). Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures. [Link]
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PubMed. (n.d.). Pathway for Degradation of 2-chloro-4-nitrophenol in Arthrobacter Sp. SJCon. [Link]
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National Institutes of Health (NIH). (n.d.). Thermal Decomposition Mechanism for Ethanethiol. [Link]
- (2022). Properties of Common Organic Solvents.
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Overcoming poor solubility of 3,4-Dichlorothioanisole in experiments
Starting Data Collection
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Gathering Solubility Data
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Analyzing Solubility Data
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Evaluating Proxy Candidates
I've been assessing the suitability of proxy compounds to estimate this compound's solubility, given the data gaps. I found that while qualitative data points towards poor water solubility and good organic solvent solubility, I need a more quantitative starting point. I'm now looking into experimental procedures for similar compounds, hoping to adapt a protocol or derive estimations. I will also be focusing on finding data on suitable compounds. My objective is to create valuable technical information.
Analyzing Solubility Data
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Gathering More Data
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Technical Support Center: Refining Analytical Methods for Trace Detection of 3,4-Dichlorothioanisole
Welcome to the technical support center for the analysis of 3,4-Dichlorothioanisole (DCTA). This guide is designed for researchers, analytical scientists, and drug development professionals who are working on the trace-level detection of this compound. As a halogenated thioether, DCTA presents unique challenges, from sample preparation to chromatographic analysis. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your analytical methods.
Part 1: General Sample Preparation & Analyte Stability
This section addresses foundational issues that occur before the sample is ever introduced to an analytical instrument. Proper sample handling and preparation are the most critical steps for ensuring accurate and reproducible results.[1][2]
Q1: My DCTA recovery is inconsistent after extraction from an aqueous matrix. What's the likely cause and solution?
A1: Inconsistent recovery from aqueous samples often points to issues with analyte stability, extraction pH, or the choice of extraction solvent. Thioether compounds can be susceptible to oxidation.[3]
Causality: this compound, like other thioanisoles, is relatively non-polar. The efficiency of liquid-liquid extraction (LLE) depends heavily on the solvent's polarity and its immiscibility with water. Furthermore, the pH of the aqueous sample can influence the stability and state of interfering matrix components.
Troubleshooting Protocol: Optimizing Liquid-Liquid Extraction (LLE)
-
Solvent Selection: If you are using a solvent like ethyl acetate, consider switching to a less polar, water-immiscible solvent such as dichloromethane (DCM) or a hexane/DCM mixture. DCM is often effective for extracting semi-volatile organic compounds.[4]
-
pH Adjustment: While DCTA itself is not ionizable, matrix components are. Acidifying the water sample to a pH < 2 with sulfuric acid can help precipitate humic acids and other potential interferences, leading to a cleaner extract.[5]
-
Salting Out: Saturate the water sample with sodium chloride (NaCl) before extraction.[5] This increases the ionic strength of the aqueous phase, decreasing the solubility of DCTA and driving it into the organic solvent, thereby improving extraction efficiency.
-
Emulsion Prevention: If emulsions form during shaking, centrifuge the sample at 2000-3000 rpm for 10 minutes to break the layers.[4]
-
Analyte Stability Check: Prepare a standard of DCTA in your final extraction solvent and another in the aqueous matrix (pre-extraction). Analyze both after several hours to determine if degradation is occurring in the matrix. Some thiols are known to be unstable in aqueous solutions.[6]
Q2: I'm working with a complex matrix like soil or biological tissue. What's a robust starting point for sample cleanup to avoid instrument contamination and matrix effects?
A2: For complex solid or semi-solid matrices, a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is an excellent and widely adopted starting point.[2] It effectively removes many interfering compounds like lipids and pigments.[1][7][8]
Workflow: Modified QuEChERS for DCTA Analysis
// Define nodes Sample [label="1. Homogenized Sample\n(e.g., soil, tissue)"]; Extraction [label="2. Add Acetonitrile, Internal Standard,\nand Partitioning Salts (MgSO4, NaCl).\nVortex and Centrifuge."]; Supernatant [label="3. Collect Acetonitrile (Upper) Layer"]; dSPE [label="4. Transfer to d-SPE tube\n(PSA + GCB + MgSO4).\nVortex and Centrifuge."]; Filter [label="5. Filter Clean Extract\n(0.22 µm Syringe Filter)"]; Analysis [label="6. Inject into GC-MS or LC-MS/MS", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define edges Sample -> Extraction; Extraction -> Supernatant; Supernatant -> dSPE; dSPE -> Filter; Filter -> Analysis; } Caption: General QuEChERS workflow for complex matrices.
Expertise & Causality:
-
Acetonitrile (ACN): Used as the extraction solvent because it effectively extracts a wide range of analytes and causes proteins and other macromolecules to precipitate.[7]
-
MgSO₄ and NaCl: These salts induce a phase separation between the ACN and the residual water in the sample, driving the analytes into the ACN layer.
-
Primary Secondary Amine (PSA): This sorbent removes organic acids, fatty acids, and sugars.
-
Graphitized Carbon Black (GCB): GCB is excellent for removing pigments and sterols.[2] Caution: GCB can retain planar molecules; you must validate the recovery of DCTA to ensure it is not being lost during this step. If recovery is low, reduce the amount of GCB or omit it.
Part 2: Gas Chromatography (GC) Troubleshooting Guide
GC, especially when coupled with a mass spectrometer (MS) or an electron capture detector (ECD), is a powerful technique for analyzing semi-volatile compounds like DCTA.
Q3: My DCTA peak is tailing significantly. What are the common causes and how do I fix it?
A3: Peak tailing in GC is typically caused by active sites in the system (inlet liner, column) or a poor column cut.[9][10]
Causality: Active sites are locations within the GC flow path that can interact with the analyte through hydrogen bonding or other mechanisms. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak. For a compound like DCTA, the sulfur atom's lone pair of electrons can interact with active silanol groups in glass wool or on the column surface.
Troubleshooting Steps:
-
Check the Inlet Liner: The liner is the most common source of activity.
-
Action: Replace the inlet liner. Use a deactivated liner, preferably one with glass wool that is also deactivated. If you suspect the glass wool is the issue, try a liner without it or one with a taper that holds the column in place.[9]
-
-
Column Contamination/Aging: The front end of the column can become contaminated with non-volatile matrix components, creating active sites.
-
Action: "Dry" the column by removing it from the detector and cutting off the first 10-15 cm. Reinstall the column. If this doesn't work, bake out the column at its maximum isothermal temperature limit for 1-2 hours.[9]
-
-
Chemical Interactions: Ensure your solvent is appropriate. Highly polar solvents in a non-polar column can sometimes lead to poor peak shapes.
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Action: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.[10]
-
Q4: I have low or no signal for DCTA, but other compounds in my mix seem fine. What should I investigate?
A4: This highly specific signal loss points toward a problem unique to DCTA, such as thermal degradation in the inlet, a leak, or detector issues.
Causality: While thioanisoles are generally stable, chlorinated aromatics can be susceptible to degradation at high temperatures, especially in the presence of active sites in the GC inlet.
Troubleshooting Flow:
Recommended GC-MS Starting Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Balances volatilization with minimizing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column. |
| Liner | Deactivated, single taper | Minimizes active sites and focuses the sample band. |
| Column | 30m x 0.25mm, 0.25µm film (e.g., DB-5ms) | Standard non-polar column suitable for semi-volatiles. |
| Oven Program | 60°C (hold 1 min), ramp 15°C/min to 280°C | Provides good separation for a range of compounds. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert and provides good efficiency. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition | Scan or Selected Ion Monitoring (SIM) | Use SIM mode for highest sensitivity in trace analysis. |
Part 3: High-Performance Liquid Chromatography (LC-MS) Troubleshooting Guide
LC coupled to tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for DCTA, but it is highly susceptible to matrix effects.[11]
Q5: How do I definitively diagnose and quantify matrix effects in my LC-MS/MS analysis of DCTA?
A5: The most reliable method to quantify matrix effects is the post-extraction spike comparison .[1] This experiment isolates the influence of the matrix on the ionization of the analyte by comparing the analyte's signal in a clean solvent versus its signal in a matrix extract.[1][11]
Protocol: Quantifying Matrix Factor (MF)
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the DCTA analytical standard into your final mobile phase or reconstitution solvent at a known concentration (e.g., 10 ng/mL).
-
Set B (Post-Spike Matrix): Take a blank sample of your matrix (e.g., soil, plasma) through your entire extraction and cleanup procedure. In the final, clean extract, spike the DCTA standard to the exact same concentration as in Set A.
-
-
Analyze: Inject replicates (n=3 to 6) from both Set A and Set B into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
A significant matrix effect is generally considered to be an MF value outside the range of 0.8 to 1.2.
Q6: My results show significant ion suppression for DCTA. What are the most effective strategies to mitigate this?
A6: Mitigating matrix effects requires a multi-faceted approach focusing on reducing the interfering co-eluting compounds that reach the detector.[1][11]
Strategies for Mitigating Matrix Effects:
-
Improve Sample Cleanup: This is the most effective strategy.[1] If your QuEChERS method is insufficient, consider adding a more targeted Solid-Phase Extraction (SPE) step. A C18 or polymeric reversed-phase SPE cartridge can effectively retain DCTA while allowing more polar interferences to be washed away.
-
Optimize Chromatography:
-
Action: Modify your LC gradient to better separate DCTA from the region where matrix components elute. You can diagnose this using a post-column infusion experiment.[1] Try a shallower, longer gradient or experiment with a different stationary phase (e.g., a Phenyl-Hexyl column) that offers different selectivity for aromatic compounds.
-
-
Dilute the Sample: A simple but effective method. Diluting the final extract (e.g., 5- or 10-fold) will dilute the matrix components more than it affects your ability to detect a trace analyte on a sensitive LC-MS/MS system.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. An ideal SIL-IS for DCTA would be this compound-d3 (deuterated methyl group). The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for an accurate ratiometric correction.[4][12] If a specific SIL-IS is unavailable, a structurally similar compound can be used, but its compensation will not be as perfect.
Recommended LC-MS/MS Starting Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, <3 µm particle size | Standard reversed-phase column for good efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and protonation in ESI+.[13] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic solvents for reversed-phase. |
| Gradient | 5% B to 95% B over 8 minutes | A generic starting gradient to be optimized. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | DCTA is expected to protonate well. |
| MS/MS Transitions | To be determined by infusing DCTA standard | Select the most intense and stable precursor and product ions. |
References
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Li, W., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Molecules, 28(15), 5769. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed Central. Available at: [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
-
Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. YouTube. Available at: [Link]
-
Guo, W., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Available at: [Link]
-
Zhang, W., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1211. Available at: [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(1), 29-44. Available at: [Link]
-
Van den Bosch, E., et al. (2022). A rapid and sensitive headspace gas chromatography-flame photometric detector method for the analysis of volatile organosulfur compounds in complex liquid and gas matrices. Journal of Chromatography A, 1677, 463318. Available at: [Link]
-
Griffith University. (n.d.). Troubleshooting. Available at: [Link]
-
Van der Wulp, A. M., et al. (2016). A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. Redox Biology, 8, 343-353. Available at: [Link]
-
Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Available at: [Link]
- Trupiano, M. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
-
Johnson, C. R., & Keiser, J. E. (1966). Methyl Phenyl Sulfoxide. Organic Syntheses, 46, 78. Available at: [Link]
-
Li, W., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. ResearchGate. Available at: [Link]
-
U.S. Environmental Protection Agency. (2018). Environmental Chemistry Method for Propanil & 3,4-DCA in Water. Available at: [Link]
-
LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]
-
Liu, Y., et al. (2015). Low-temperature precipitation for the determination of residual organotin compounds in plant oil using dispersive-solid phase extraction and gas chromatography-mass spectrometry. Analytical Methods, 7, 5029-5035. Available at: [Link]
-
Ferrer, J. V., & Toldrá, F. (2017). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 26(11), 581-602. Available at: [Link]
-
Newton, G. L., & Fahey, R. C. (1985). Determination of low molecular weight thiols using monobromobimane fluorescent labeling. Methods in Enzymology, 113, 445-454. Available at: [Link]
-
Stephenson, G. R., & Holechek, J. L. (1984). Sample preparation techniques for microhistological analysis. Journal of Range Management, 37(3), 279-280. Available at: [Link]
-
Vink, M., & van der Poll, J. M. (1995). Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI) in water. Chromatographia, 40(7-8), 458-462. Available at: [Link]
-
Beijnen, J. H., et al. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 18(2), 111-118. Available at: [Link]
-
Gajdošová, D., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology - Plant, 52, 215–222. Available at: [Link]
-
van Seeventer, P. B., et al. (2001). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 49(9), 4292-5. Available at: [Link]
-
Noggle, F. T., et al. (1986). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 24(9), 380-6. Available at: [Link]
-
Kayukova, G. P., et al. (2020). Determination of 1,2,4-Trithiolane in Oil and Petroleum Products by Gas Chromatography. Journal of Analytical Chemistry, 75, 1074–1080. Available at: [Link]
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Technical Support Center: Method Development for Scaling Up 3,4-Dichlorothioanisole Production
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,4-Dichlorothioanisole. It addresses common challenges and provides practical, field-proven solutions to facilitate a seamless transition from laboratory-scale experiments to larger-scale production.
Overview of the Synthesis Pathway
This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The most common and industrially viable method for its preparation is the S-methylation of 3,4-Dichlorothiophenol. This reaction is typically performed using a methylating agent in the presence of a base. To enhance reaction efficiency, particularly at scale, a phase-transfer catalyst (PTC) is often employed.[2][3] This approach facilitates the reaction between the water-soluble thiophenoxide salt and the organic-soluble methylating agent.
Core Reaction Scheme
The fundamental transformation involves the nucleophilic substitution of a leaving group on the methylating agent by the thiophenoxide anion.
Caption: Workflow for the S-methylation of 3,4-Dichlorothiophenol.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions that researchers may have during the initial stages of method development.
Q1: What is the most common and efficient synthetic route for this compound?
The most prevalent method is the S-methylation of 3,4-Dichlorothiophenol. This is typically achieved by deprotonating the thiol with a base (like sodium hydroxide) to form the thiophenoxide salt, which then acts as a nucleophile to attack a methylating agent (such as dimethyl sulfate or methyl iodide).[4]
Q2: Why is a Phase-Transfer Catalyst (PTC) recommended for this synthesis?
A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is highly recommended for this reaction. The deprotonated 3,4-dichlorothiophenoxide is soluble in the aqueous phase, while the methylating agent is typically soluble in an organic solvent. The PTC facilitates the transfer of the thiophenoxide anion from the aqueous phase to the organic phase, where it can react with the methylating agent. This technique offers several advantages:
-
Faster reaction rates: By bringing the reactants together, the PTC significantly accelerates the reaction.[3][5]
-
Milder reaction conditions: It often allows the reaction to proceed at lower temperatures, reducing side product formation.
-
Simplified workup: It avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride.[5]
Q3: What are the pros and cons of common methylating agents?
| Methylating Agent | Pros | Cons |
| Dimethyl Sulfate (DMS) | Highly reactive, cost-effective for large scale. | Extremely toxic and carcinogenic. Requires stringent handling procedures and engineering controls. |
| Methyl Iodide (MeI) | Very reactive, good for lab scale. | More expensive than DMS, volatile, potential for over-methylation if not controlled. |
| Dimethyl Carbonate (DMC) | "Green" methylating agent, low toxicity. | Less reactive, often requires higher temperatures and pressures, which can be a challenge for scale-up. |
For industrial scale-up, dimethyl sulfate is often chosen for its cost-effectiveness, but this choice mandates a rigorous process safety management (PSM) program.[6][7]
Q4: How can I monitor the reaction's progress effectively?
Reaction progress can be monitored by periodically taking samples from the organic layer and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would use a mobile phase like hexane/ethyl acetate (e.g., 95:5) and visualize spots under UV light. The disappearance of the 3,4-Dichlorothiophenol spot indicates reaction completion. For quantitative analysis, GC is the preferred method.
Q5: What is a typical yield for this reaction at the lab scale?
With an optimized procedure using a phase-transfer catalyst, yields at the laboratory scale are typically high, often in the range of 90-98%.
Detailed Laboratory-Scale Experimental Protocol
This protocol describes a robust method for the synthesis of this compound on a 50-gram scale.
Materials:
-
3,4-Dichlorothiophenol (50.0 g)
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Brine (Saturated NaCl solution)
Procedure:
-
Setup: Equip a 1 L, 3-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Aqueous Phase Preparation: In the flask, dissolve sodium hydroxide (12.0 g) and TBAB (4.5 g) in deionized water (200 mL).
-
Thiol Addition: Add 3,4-Dichlorothiophenol (50.0 g) dissolved in toluene (250 mL) to the flask.
-
Cooling: Cool the biphasic mixture to 5-10 °C using an ice bath.
-
Methylation: Add dimethyl sulfate (37.0 g, 1.05 eq) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C. Caution: Dimethyl sulfate is highly toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 2-3 hours. Monitor the reaction by TLC or GC until the starting thiol is consumed.
-
Workup:
-
Stop stirring and allow the layers to separate.
-
Carefully separate the lower aqueous layer.
-
Wash the organic layer sequentially with 1 M NaOH solution (1 x 100 mL), water (2 x 100 mL), and brine (1 x 100 mL).
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound as an oil.
-
Purification: The crude product can be purified by vacuum distillation to obtain a colorless, high-purity liquid.
Scale-Up & Troubleshooting Guide
Transitioning from a lab-scale procedure to pilot or production scale introduces new challenges.[8] This section addresses common problems in a question-and-answer format.
Caption: Key challenge areas in chemical process scale-up.
Q: My reaction yield dropped from 95% at 50g scale to 75% at 5kg scale. What are the likely causes?
A significant drop in yield upon scale-up often points to mass and heat transfer limitations.[8][9]
-
Inadequate Mixing: The efficiency of stirring does not scale linearly with volume. In a large reactor, inefficient mixing can create "dead zones" where the PTC cannot effectively bring the reactants together, slowing the reaction and allowing for degradation or side reactions. Solution: Evaluate the reactor's agitator design (e.g., impeller type, baffle presence) and increase the agitation speed to ensure a fine dispersion of the organic and aqueous phases.
-
Poor Temperature Control: The S-methylation is exothermic. A larger volume has a smaller surface-area-to-volume ratio, making heat removal less efficient.[8] If the temperature rises uncontrollably, it can lead to side reactions, such as the hydrolysis of dimethyl sulfate or unwanted reactions involving the solvent. Solution: Ensure the reactor's cooling jacket is sufficient for the heat load. Slow down the addition rate of the methylating agent to match the cooling capacity of the system.
-
Reagent Addition: Adding reagents too quickly locally can create high concentrations, leading to side products. Sub-surface addition of the methylating agent can sometimes improve dispersion and prevent localized overheating.
New impurities at scale are often the result of minor side reactions becoming more significant due to longer reaction times or higher temperatures.[8]
-
Oxidation: The thiophenoxide anion is susceptible to oxidation, especially if the reaction is prolonged or if air is introduced into the reactor headspace. This can form the corresponding disulfide (bis(3,4-dichlorophenyl) disulfide). Solution: Maintain a nitrogen blanket over the reaction mixture throughout the process to minimize contact with oxygen.
-
Hydrolysis of Methylating Agent: If hot spots occur or if the workup is delayed, the methylating agent (especially DMS) can hydrolyze to form methanol and sulfuric acid. The acid can cause downstream issues. Solution: Maintain strict temperature control and proceed to workup promptly after the reaction is complete.
-
Impurities in Starting Materials: The quality of starting materials is more critical at scale. A small impurity in a large batch of 3,4-Dichlorothiophenol can become a significant product impurity. Solution: Qualify all raw materials with stringent specifications before use in a large-scale run.
Q: The reaction is showing a dangerous temperature spike (exotherm) during the addition of dimethyl sulfate. How can I control this?
Thermal runaway is a major safety hazard.[10] Control is paramount.
-
Reduce Addition Rate: This is the most critical control parameter. The rate of heat generation is directly proportional to the rate of addition.
-
Increase Cooling Efficiency: Ensure the coolant in the reactor jacket is at the lowest possible temperature and the flow rate is maximized.
-
Use a Semi-Batch Process: Add the methylating agent over an extended period. Never add it all at once.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this may impact reaction kinetics and downstream processing costs.
-
Process Hazard Analysis (PHA): Before scaling up, a thorough PHA must be conducted to understand the thermal risks and establish emergency procedures.[6] This includes calculating the maximum temperature of the synthetic reaction (MTSR).
Q: The phase separation during workup is extremely slow and forms a stable emulsion. How can I fix this?
Emulsion formation is common in biphasic reactions with high agitation.
-
Increase Ionic Strength: Adding a saturated brine solution during the wash steps increases the density and polarity of the aqueous phase, helping to break the emulsion.
-
Adjust pH: Ensure the pH of the aqueous layer is strongly basic (>12) during the initial separation to keep any unreacted thiol in the aqueous phase and reduce its surfactant-like properties.
-
Allow Time and Gentle Heating: Sometimes, allowing the mixture to stand for several hours or gently warming it (if the product is stable) can help break the emulsion.
-
Solvent Choice: While toluene is common, a less dense solvent might offer different separation characteristics. However, changing solvents requires re-optimizing the entire process.
Process Safety Management (PSM)
Scaling up the synthesis of this compound requires a formal Process Safety Management (PSM) program, as mandated by standards like OSHA 1910.119.[11] This is especially critical due to the use of highly hazardous chemicals.[7]
Key Hazards:
-
3,4-Dichlorothiophenol: Toxic and has a strong, unpleasant odor.
-
Dimethyl Sulfate (DMS): Extremely toxic, a potent alkylating agent, and a suspected human carcinogen. It can cause severe burns on contact and delayed, fatal pulmonary edema upon inhalation.
-
Sodium Hydroxide: Corrosive.
-
Exothermic Reaction: Potential for thermal runaway if not properly controlled.[10]
-
Process Hazard Analysis (PHA): A systematic review to identify and evaluate potential hazards.
-
Written Operating Procedures: Detailed, step-by-step instructions for every phase of the operation.
-
Employee Training: Documented training on operating procedures, specific chemical hazards, and emergency response.
-
Mechanical Integrity: A program to ensure that critical equipment (reactors, pumps, instrumentation) is properly designed, installed, and maintained.
-
Management of Change (MOC): A formal procedure for evaluating any changes to chemicals, technology, equipment, or procedures before implementation.[11]
Data Summary: Lab vs. Pilot Scale
The following table summarizes key parameter adjustments required when scaling up.
| Parameter | Lab Scale (50 g) | Pilot Scale (5 kg) - Typical Starting Point | Rationale for Change |
| Agitation Speed | 400-500 RPM (Magnetic Stirrer) | 150-250 RPM (Mechanical Agitator) | Different stirrer geometry and goal of surface turnover vs. vortexing. Must be optimized to ensure good phase contact without excessive emulsion. |
| DMS Addition Time | 60-90 minutes | 4-6 hours | Controlled addition is critical to manage the exotherm due to the lower surface-area-to-volume ratio in a large reactor.[8] |
| Temperature Control | Ice Bath (0-10 °C) | Jacket Cooling (-5 to 5 °C) | A reactor jacket with chilled coolant provides more robust and reliable temperature control than a simple ice bath. |
| Workup Phase Separation | < 5 minutes | 30-60 minutes (or longer) | Larger volumes and different vessel geometries lead to slower separation times. Emulsion formation is more likely. |
| Safety Measures | Fume Hood, Standard PPE | Closed System, SCBA availability, DCS* controls, Rupture Disc | Scale-up requires engineered controls to minimize exposure and manage potential runaway reactions.[6][12] |
*DCS: Distributed Control System
References
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth. [Link]
-
Process Safety Management Overview: Key Elements for Safety. Weeklysafety.com. [Link]
-
Process Safety Management (PSM): OSHA Standards & Safety. Sigma-HSE. [Link]
-
Phase Transfer Catalysis Preparation of Aryl Thioethers. Taylor & Francis Online. [Link]
-
Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. ResearchGate. [Link]
-
A Guide to OSHA's Process Safety Management (PSM) Standard. SafetyCulture. [Link]
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. ResearchGate. [Link]
-
1910.119 - Process safety management of highly hazardous chemicals. Occupational Safety and Health Administration (OSHA). [Link]
-
Right First Time in (Fine-Chemical) Process Scale-up. Scientific Update. [Link]
-
Chemical Process Development and Scale-Up. Mettler Toledo. [Link]
-
Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. PMC - NIH. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Process Safety Management Overview: Key Elements for Safety [weeklysafety.com]
- 7. safetyculture.com [safetyculture.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. pure-synth.com [pure-synth.com]
- 10. Process Safety Management (PSM): OSHA Standards & Safety [sigma-hse.us]
- 11. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 12. CCOHS: Process Safety Management [ccohs.ca]
Validation & Comparative
A Comparative Efficacy Analysis of 3,4-Dichlorothioanisole and Congeneric Thioether Compounds
For the modern researcher in drug development and synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the biological activity of the target molecule. Aryl thioethers, and specifically halogenated thioanisoles, represent a versatile class of reagents and intermediates. This guide provides an in-depth technical comparison of 3,4-Dichlorothioanisole with its structurally similar counterparts, offering insights into their relative efficacy in key chemical transformations and potential biological applications.
Introduction to Halogenated Thioanisoles
Aryl thioethers are a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of a sulfur atom linked to an aromatic ring imparts unique chemical properties, allowing for a variety of subsequent transformations. The substitution pattern on the aromatic ring, particularly with halogens, can significantly modulate the reactivity of the molecule and its biological profile. This compound, with its distinct dichlorination pattern, is a valuable synthon, but its performance in comparison to other halogenated thioanisoles is a subject of practical importance for process optimization and novel molecular design. This guide will focus on comparing this compound with two key analogs: 4-Chlorothioanisole and 3,4-Difluorothioanisole, to elucidate the impact of the halogen substitution pattern on their chemical behavior.
Comparative Analysis of Chemical Reactivity
The utility of halogenated thioanisoles as synthetic intermediates is largely defined by their reactivity in fundamental organic reactions. Here, we compare the expected efficacy of this compound with its analogs in oxidation and palladium-catalyzed cross-coupling reactions, drawing upon established principles of organic chemistry and available data.
Oxidation to Sulfoxides and Sulfones
The oxidation of the sulfide moiety to a sulfoxide or a sulfone is a common and crucial transformation, as these higher oxidation state sulfur compounds are themselves important functional groups in many biologically active molecules. The reaction is typically carried out using oxidizing agents like hydrogen peroxide. The electronic nature of the aromatic ring influences the susceptibility of the sulfur atom to oxidation.
| Compound | Structure | Expected Reactivity in Oxidation |
| This compound | 1,2-Dichloro-4-(methylthio)benzene | The two electron-withdrawing chlorine atoms decrease the electron density on the sulfur atom, making it less nucleophilic and thus potentially slower to oxidize compared to less halogenated analogs. |
| 4-Chlorothioanisole | 1-Chloro-4-(methylthio)benzene | With only one electron-withdrawing chlorine atom, the sulfur in 4-Chlorothioanisole is expected to be more electron-rich and therefore more readily oxidized than in this compound. |
| 3,4-Difluorothioanisole | 1,2-Difluoro-4-(methylthio)benzene | Fluorine is more electronegative than chlorine, so the two fluorine atoms will more strongly withdraw electron density from the aromatic ring, making the sulfur atom even less nucleophilic and likely the least reactive of the three in oxidation reactions. |
This differential reactivity can be exploited for selective oxidations in molecules bearing multiple thioether groups.
Experimental Protocol: General Procedure for the Oxidation of Thioanisoles
A mild and efficient protocol for the selective oxidation of sulfides to sulfoxides can be achieved using hydrogen peroxide in glacial acetic acid.
-
Dissolve the desired thioanisole (1 equivalent) in glacial acetic acid.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone) to the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
A Researcher's Guide to the Biological Target Validation of 3,4-Dichlorothioanisole: A Comparative Methodological Analysis
In the landscape of drug discovery and chemical biology, the identification and subsequent validation of a small molecule's biological target are paramount. This process not only elucidates the mechanism of action but also builds the foundational confidence required for further therapeutic development. This guide provides a comprehensive overview of modern target validation strategies, using the uncharacterized compound 3,4-Dichlorothioanisole as a central case study. We will navigate through a selection of cutting-edge and classical techniques, offering a comparative analysis to empower researchers in their experimental design.
The Enigma of this compound: Why Target Validation is Crucial
This compound is a sulfur-containing aromatic compound. While its synthesis is well-documented, its biological activity and molecular targets remain largely unexplored. The structural similarity to metabolites of certain herbicides, such as 3',4'-dichloropropionanilide (DPA) which is metabolized to 3,4-dichloroaniline, suggests potential biological activity, but without empirical validation, this remains speculative[1]. The journey from a bioactive "hit" to a validated lead compound hinges on unequivocally identifying its protein target(s). A validated target provides a clear mechanistic hypothesis, enables the development of robust screening assays, and informs on potential off-target effects and toxicity.
A Comparative Overview of Target Validation Methodologies
The modern armamentarium for target validation is diverse, broadly categorized into genetic, affinity-based, and label-free approaches. Each methodology possesses distinct advantages and limitations, and often, a combinatorial approach provides the most robust validation.
| Methodology | Principle | Advantages | Disadvantages |
| CRISPR/Cas9-based Validation | Genetic perturbation (knockout, interference, or activation) of putative target genes to observe phenotypic rescue or resistance in the presence of the compound.[2][3] | High specificity, direct genetic evidence, applicable for genome-wide screening.[2][4] | Can be time-consuming, potential for off-target genetic effects, may not be suitable for non-protein targets. |
| Affinity Chromatography | Immobilized small molecule "bait" is used to capture interacting "prey" proteins from a cell lysate.[5][6] | Direct identification of binding partners, applicable to a wide range of targets. | Requires chemical modification of the compound, potential for non-specific binding, may miss transient or weak interactions.[5] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[7][8] | Label-free, performed in a physiological context, confirms direct target engagement.[9][10] | Not all proteins exhibit a significant thermal shift, less effective for membrane proteins.[8] |
| Activity-Based Protein Profiling (ABPP) | Utilizes chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity.[11][12] | Identifies functionally active enzymes, can be used for in situ and in vivo studies. | Limited to specific enzyme classes with available probes, requires probe synthesis. |
Experimental Workflows and Protocols
Here, we present detailed, step-by-step methodologies for three key experimental approaches to validate the biological target of this compound.
Workflow 1: Unbiased Target Identification using Affinity Chromatography followed by Mass Spectrometry
This workflow aims to directly identify the binding partners of this compound from a complex biological mixture.
Diagram: Affinity Chromatography Workflow
Caption: Workflow for identifying protein targets of this compound.
Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to an affinity tag like biotin. It is crucial to ensure that the modification does not abrogate the biological activity of the parent compound.
-
Cell Lysate Preparation: Culture relevant cells (e.g., a cell line sensitive to this compound) and prepare a native cell lysate.
-
Incubation: Incubate the biotinylated this compound probe with the cell lysate to allow for the formation of protein-ligand complexes. Include a control incubation with an excess of the unmodified, "free" this compound to competitively inhibit specific binding.
-
Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and its interacting proteins.
-
Washing: Perform a series of stringent wash steps to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample. Excise these bands and identify the proteins using mass spectrometry.[5][13]
Workflow 2: Target Engagement Confirmation with the Cellular Thermal Shift Assay (CETSA)
Once candidate targets are identified, CETSA can be employed to confirm direct binding in an intact cellular environment.[7][9]
Diagram: CETSA Workflow
Caption: Workflow for CETSA to confirm target engagement.
Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cells with either this compound at a desired concentration or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them at a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct binding.[8][14]
Workflow 3: Genetic Validation using CRISPR/Cas9
To provide definitive genetic evidence for the identified target, CRISPR/Cas9-mediated gene knockout or knockdown can be utilized.[2][15]
Diagram: CRISPR/Cas9 Validation Logic
Sources
- 1. Mechanism of selective action of 3',4'-dichloropropionanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biocompare.com [biocompare.com]
- 4. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 12. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selectscience.net [selectscience.net]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3,4-Dichlorothioanisole
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 3,4-Dichlorothioanisole, a chlorinated organosulfur compound. Given the absence of extensive public data on its cross-reactivity, this document serves as a foundational framework for designing and executing robust validation studies. We will explore the strategic application of immunoassays and chromatographic techniques, providing not just protocols, but the scientific rationale behind the experimental design.
The Imperative of Cross-Reactivity Assessment
This compound belongs to a class of compounds—dichlorinated aromatic compounds—that are prevalent in various industrial and environmental contexts. Whether developing a diagnostic assay, monitoring environmental samples, or assessing metabolic profiles in drug development, the potential for cross-reactivity from structurally similar molecules can lead to false-positive results and inaccurate quantification. Therefore, a thorough investigation of analytical specificity is not merely a validation step but a cornerstone of reliable data generation.
Comparative Methodologies for Cross-Reactivity Profiling
The two primary methodologies for evaluating the cross-reactivity of a small molecule like this compound are immunoassays, specifically the competitive Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Each approach offers distinct advantages and inherent limitations.
| Feature | Competitive ELISA | HPLC-MS/MS |
| Principle | Antibody-antigen binding competition | Physicochemical separation and mass-to-charge ratio detection |
| Selectivity | Dependent on antibody specificity; prone to cross-reactivity with structurally similar compounds. | High; based on retention time and specific mass fragmentation patterns. |
| Sensitivity | Can achieve high sensitivity (ng/mL to pg/mL). | Very high sensitivity (pg/mL to fg/mL). |
| Throughput | High; suitable for screening large numbers of samples. | Lower; sequential sample analysis. |
| Development Effort | Significant upfront effort for hapten synthesis and antibody development. | Method development is required but leverages existing technology. |
| Application | Screening, high-throughput analysis. | Confirmation, quantification, and identification of cross-reactants. |
| Key Challenge | Achieving desired specificity; potential for matrix effects. | Matrix effects can cause ion suppression or enhancement[1][2]. |
Method 1: Competitive ELISA for High-Throughput Screening
Competitive ELISA is a powerful tool for screening for the presence of this compound due to its high throughput and sensitivity. The principle relies on the competition between the target analyte (this compound) and a labeled tracer for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
The Causality Behind Experimental Choices in ELISA Development
The development of a robust competitive ELISA for a small molecule like this compound, which is non-immunogenic on its own, necessitates its conjugation to a carrier protein to elicit an immune response. This conjugate is known as a hapten-carrier conjugate[3][4][5]. The choice of the carrier protein (e.g., Bovine Serum Albumin, Keyhole Limpet Hemocyanin) and the conjugation chemistry is critical as it can influence the specificity of the resulting antibodies[3].
Experimental Protocol: Development of a Competitive ELISA
Step 1: Hapten Synthesis and Conjugation
-
Functionalization of this compound: Introduce a reactive functional group (e.g., a carboxylic acid or an amine) onto the this compound molecule. This is a crucial step that requires careful consideration of the site of attachment to ensure that the key structural features of the molecule are exposed for antibody recognition.
-
Activation of the Functional Group: Activate the introduced functional group to facilitate conjugation to the carrier protein. For example, a carboxylic acid can be activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Conjugation to Carrier Protein: React the activated hapten with the carrier protein (e.g., BSA or KLH) in a suitable buffer.
-
Purification and Characterization: Purify the hapten-carrier conjugate using dialysis or size-exclusion chromatography to remove unreacted hapten. Characterize the conjugate to determine the hapten-to-protein molar ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy[3].
Step 2: Antibody Production and Purification
-
Immunization: Immunize animals (typically rabbits or mice) with the hapten-carrier conjugate to generate polyclonal or monoclonal antibodies.
-
Titer Determination: Monitor the antibody titer in the serum using an indirect ELISA.
-
Antibody Purification: Purify the antibodies from the serum using affinity chromatography.
Step 3: Competitive ELISA Protocol
-
Coating: Coat a 96-well microplate with the purified anti-3,4-Dichlorothioanisole antibodies.
-
Blocking: Block the unoccupied sites on the plate to prevent non-specific binding.
-
Competition: Add standards or samples containing this compound, followed by the addition of a known amount of enzyme-labeled this compound (the tracer).
-
Incubation: Incubate to allow for competition between the analyte and the tracer for antibody binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme that produces a measurable signal (e.g., colorimetric or fluorescent).
-
Detection: Measure the signal using a plate reader.
-
Data Analysis: Construct a standard curve and calculate the concentration of this compound in the samples.
Step 4: Cross-Reactivity Assessment
-
Prepare a series of dilutions of structurally similar compounds (e.g., other dichlorinated thioanisoles, dichlorobenzenes, and related pesticides).
-
Run these compounds in the competitive ELISA in the same manner as the this compound standard.
-
Determine the concentration of each compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100%
Visualization of the Competitive ELISA Workflow
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Method 2: HPLC-MS/MS for Confirmatory Analysis
HPLC-MS/MS is the gold standard for the selective and sensitive quantification of small molecules in complex matrices. Its power lies in the combination of physical separation by HPLC with the high specificity of detection by tandem mass spectrometry. This makes it an ideal method for confirming the results of an immunoassay and for identifying the specific compounds that may be causing cross-reactivity.
The Rationale for HPLC-MS/MS in Cross-Reactivity Studies
While ELISA provides a measure of overall immunoreactivity, HPLC-MS/MS can definitively identify and quantify this compound and its potential cross-reactants. The method relies on the unique retention time of a compound on the HPLC column and its specific fragmentation pattern in the mass spectrometer (Multiple Reaction Monitoring - MRM). This high degree of specificity makes it less susceptible to interference from structurally similar compounds compared to immunoassays.
Experimental Protocol: HPLC-MS/MS Analysis
Step 1: Sample Preparation
-
Extraction: Extract this compound and potential cross-reactants from the sample matrix (e.g., water, soil, biological fluid) using an appropriate technique such as liquid-liquid extraction or solid-phase extraction.
-
Concentration and Reconstitution: Concentrate the extract and reconstitute it in a solvent compatible with the HPLC mobile phase.
-
Internal Standard: Add a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in instrument response.
Step 2: HPLC Separation
-
Column: Use a reverse-phase C18 column for the separation of nonpolar to moderately polar compounds.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Injection: Inject the prepared sample into the HPLC system.
Step 3: MS/MS Detection
-
Ionization: Use an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MRM Transitions: For each target analyte, determine the optimal precursor ion (the molecular ion) and product ions (fragment ions) to establish specific MRM transitions.
-
Data Acquisition: Acquire data in MRM mode to monitor the specific transitions for this compound and the suspected cross-reacting compounds.
Step 4: Data Analysis and Cross-Reactivity Confirmation
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its internal standard.
-
Quantification: Generate a calibration curve using standards of this compound and quantify its concentration in the samples.
-
Confirmation of Cross-Reactants: If a sample shows a positive result in the ELISA but a low or non-detectable level of this compound by HPLC-MS/MS, analyze the sample for the presence of the suspected cross-reacting compounds using their specific MRM transitions. A positive identification of a structurally similar compound confirms cross-reactivity in the immunoassay.
Visualization of the HPLC-MS/MS Confirmatory Workflow
Caption: Confirmatory workflow using HPLC-MS/MS for cross-reactivity studies.
Conclusion: An Integrated Approach for Definitive Cross-Reactivity Assessment
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A Comparative Analysis of Synthetic Routes to 3,4-Dichlorothioanisole: A Guide for Researchers
For chemists engaged in the synthesis of pharmaceutical intermediates and other fine chemicals, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, safety, and scalability. 3,4-Dichlorothioanisole, a key building block in various synthetic endeavors, can be approached through several distinct pathways. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in their synthetic design.
Introduction to this compound
This compound, also known as 1,2-dichloro-4-(methylthio)benzene, is an important intermediate in the synthesis of various biologically active molecules. Its substituted phenyl ring and thioether functionality make it a versatile precursor for the introduction of the 3,4-dichlorophenylthio moiety in drug discovery and materials science. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the scientific community.
Route 1: Synthesis from 3,4-Dichloroaniline via Diazotization and Thiolation
This classical approach leverages the readily available 3,4-dichloroaniline as a starting material. The synthesis proceeds in two key stages: the conversion of the aniline to the corresponding thiophenol via a Sandmeyer-type reaction, followed by methylation of the resulting thiol.
Mechanistic Pathway
The first stage involves the diazotization of 3,4-dichloroaniline in the presence of a strong acid and sodium nitrite to form the corresponding diazonium salt. This highly reactive intermediate is then treated with a sulfur nucleophile, such as potassium ethyl xanthate. The xanthate displaces the diazonium group, forming an S-(3,4-dichlorophenyl) O-ethyl dithiocarbonate intermediate. Subsequent hydrolysis of this intermediate under basic conditions yields the desired 3,4-dichlorobenzenethiol. The final step is the S-methylation of the thiophenol, typically achieved using an electrophilic methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.
Visualizing the Workflow: Route 1
Caption: Synthetic workflow for this compound starting from 3,4-dichlorobenzene.
Experimental Protocol: Route 2
Stage 1: Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride
-
Chlorosulfonation: In a fume hood, 3,4-dichlorobenzene (14.7 g, 0.1 mol) is added portion-wise to chlorosulfonic acid (46.6 g, 0.4 mol) in a flask equipped with a stirrer and a gas outlet to vent the evolved HCl gas. The reaction mixture is heated to 60-70 °C and stirred for 2 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with stirring. The precipitated 3,4-dichlorobenzenesulfonyl chloride is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum. [1] Stage 2: Synthesis of 3,4-Dichlorobenzenethiol
-
Reduction: The dried 3,4-dichlorobenzenesulfonyl chloride (from the previous step) is suspended in a mixture of concentrated sulfuric acid (50 mL) and water (100 mL). Zinc dust (26.1 g, 0.4 mol) is added portion-wise with vigorous stirring, maintaining the temperature below 60 °C with an ice bath. The reaction is exothermic. [2]After the addition is complete, the mixture is stirred for a further 2 hours at room temperature.
-
Work-up and Purification: The reaction mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and again with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude 3,4-dichlorobenzenethiol can be purified by vacuum distillation.
Stage 3: Synthesis of this compound
This step is identical to Stage 2 of Route 1.
Performance and Considerations
This route offers an alternative with a different set of advantages and disadvantages:
-
Starting Material: 3,4-Dichlorobenzene is a readily available and inexpensive bulk chemical.
-
Safety: This route avoids the use of potentially explosive diazonium salts. However, chlorosulfonic acid is highly corrosive and reacts violently with water. The reduction with zinc and acid can also be highly exothermic and requires careful control. [2]* Yield: The chlorosulfonation and reduction steps can provide good yields if performed carefully.
-
Environmental: The use of a large excess of chlorosulfonic acid and the generation of zinc salts in the waste stream are environmental considerations.
Comparative Analysis
| Feature | Route 1: From 3,4-Dichloroaniline | Route 2: From 3,4-Dichlorobenzene |
| Starting Material | 3,4-Dichloroaniline | 3,4-Dichlorobenzene |
| Key Intermediates | Diazonium salt, Xanthate | Sulfonyl chloride, Thiophenol |
| Number of Steps | 2 (from aniline to thioanisole) | 3 |
| Reagent Hazards | Diazonium salts (explosive), K-ethyl xanthate (toxic), Dimethyl sulfate (toxic, carcinogenic) | Chlorosulfonic acid (corrosive, reacts violently with water), Zinc dust (flammable) |
| Reaction Conditions | Low temperatures for diazotization, reflux for hydrolysis and methylation | Elevated temperatures for chlorosulfonation, controlled exotherm for reduction |
| Typical Overall Yield | Moderate | Good to Moderate |
| Key Advantages | Utilizes a common amine starting material, well-established reactions. | Avoids diazonium salts, starts from a cheaper bulk chemical. |
| Key Disadvantages | Safety concerns with diazonium salts, potential for lower overall yield, significant aqueous waste. | Use of highly corrosive and reactive reagents, exothermic reduction step requires careful control. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific constraints and priorities of the research or production environment.
Route 1 may be preferred for smaller-scale laboratory syntheses where the handling of diazonium salts can be managed with appropriate safety precautions and where the starting aniline is readily available.
Route 2 is likely more amenable to larger-scale production due to the lower cost of the starting material and the avoidance of inherently unstable diazonium intermediates. However, the safe handling of chlorosulfonic acid and the control of the exothermic reduction step are critical for successful and safe implementation on a larger scale.
Ultimately, a thorough risk assessment and a careful consideration of the available equipment, expertise, and economic factors should guide the final decision on the most suitable synthetic strategy.
References
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A Comparative Benchmarking Guide to 3,4-Dichlorothioanisole: Ensuring Analytical Accuracy Against Certified Reference Materials
In the landscape of pharmaceutical research and development, the purity and characterization of chemical intermediates are paramount. 3,4-Dichlorothioanisole, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of a test batch of this compound against a well-characterized, certified reference material (CRM). We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a comprehensive data comparison.
The fundamental principle of analytical chemistry in a regulated environment is to establish the identity, purity, strength, and quality of a substance. Reference standards are the cornerstone of this principle, providing a benchmark against which a sample of unknown purity can be compared.[1] Organizations such as the United States Pharmacopeia (USP) and the National Institute of Standards and Technology (NIST) provide highly characterized reference standards for a wide array of compounds.[2][3] For the purpose of this guide, we will benchmark our test sample of this compound against a hypothetical, yet representative, Certified Reference Material (CRM) with certified purity values. Due to the structural similarity and the availability of a high-quality certified reference material, we will use the TraceCERT® 3,4-Dichloroaniline from Sigma-Aldrich as a conceptual model for our benchmark CRM.[4] This allows us to establish a robust framework for comparison, acknowledging that a direct CRM for this compound may not be readily available.
Physicochemical Properties and Analytical Strategy
This compound (CAS No. 54595-56-3) is a chlorinated organosulfur compound. Its structure dictates the analytical techniques best suited for its characterization. The aromatic ring and the methylthio group provide chromophores for UV detection in liquid chromatography, while its volatility makes it amenable to gas chromatography. The presence of chlorine atoms results in a characteristic isotopic pattern in mass spectrometry.
Our analytical strategy employs a multi-pronged approach to create a self-validating system for purity assessment:
-
Chromatographic Techniques (GC-MS and HPLC-UV): To separate and quantify the main component and any organic impurities.
-
Spectroscopic Techniques (¹H-NMR and ¹³C-NMR): To confirm the molecular structure and identify any structural isomers or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, aiding in impurity identification.
-
Thermal Analysis (DSC): To determine the absolute purity based on the melting point depression.
This comprehensive approach ensures that the assigned purity is not reliant on a single method, thereby enhancing the trustworthiness of the results.
Experimental Protocols and Data Comparison
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.[5] Its high resolution and the structural information provided by the mass spectrometer make it ideal for impurity profiling.
Experimental Workflow:
Caption: GC-MS workflow for purity analysis.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound test sample and the CRM into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with ethyl acetate.
-
GC-MS Conditions:
-
System: Agilent 7890B GC with 5977A MS Detector
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1
-
Carrier Gas: Helium, 1.0 mL/min
-
Oven Program: Initial 100°C, hold 2 min, ramp to 250°C at 15°C/min, hold 5 min.
-
MS Source: Electron Ionization (EI), 70 eV, 230°C
-
MS Quad: 150°C
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) and calculate the area percentage of the main peak.
Data Summary:
| Sample | Retention Time (min) | Area % |
| CRM | 8.54 | 99.95% |
| Test Sample | 8.54 | 99.62% |
| Impurity 1 | 7.98 | 0.21% |
| Impurity 2 | 9.12 | 0.17% |
High-Performance Liquid Chromatography (HPLC-UV) for Orthogonal Purity Assessment
Rationale: HPLC provides an orthogonal separation mechanism to GC, particularly for less volatile or thermally labile impurities.[6][7] UV detection is straightforward and robust for aromatic compounds.
Experimental Workflow:
Caption: HPLC-UV workflow for purity determination.
Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of the test sample and CRM in acetonitrile.
-
HPLC Conditions:
-
System: Waters Alliance e2695 with 2998 PDA Detector
-
Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 min, hold for 5 min, return to 50% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 254 nm
-
-
Data Analysis: Calculate the area percentage of the main peak from the chromatogram.
Data Summary:
| Sample | Retention Time (min) | Area % |
| CRM | 10.21 | 99.96% |
| Test Sample | 10.21 | 99.65% |
| Impurity 3 | 9.85 | 0.35% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can detect impurities that may co-elute in chromatographic methods.[8][9]
Protocol:
-
Sample Preparation: Dissolve approximately 20 mg of each sample in 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% TMS as an internal standard.
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz
-
¹H-NMR: 16 scans, 30° pulse, 2s relaxation delay
-
¹³C-NMR: 1024 scans, proton-decoupled, 2s relaxation delay
-
-
Data Analysis: Compare the chemical shifts and coupling constants of the test sample to the CRM and reference spectra.
Data Summary:
| Nucleus | CRM (δ, ppm) | Test Sample (δ, ppm) | Assignment |
| ¹H | 7.45 (d, J=2.1 Hz, 1H) | 7.45 | Ar-H |
| 7.28 (d, J=8.3 Hz, 1H) | 7.28 | Ar-H | |
| 7.05 (dd, J=8.3, 2.1 Hz, 1H) | 7.05 | Ar-H | |
| 2.48 (s, 3H) | 2.48 | S-CH₃ | |
| ¹³C | 139.2, 133.5, 131.2, 130.8, 128.5, 126.1 | 139.2, 133.5, 131.2, 130.8, 128.5, 126.1 | Aromatic C |
| 15.8 | 15.8 | S-CH₃ |
The ¹H and ¹³C NMR spectra of the test sample were consistent with the structure of this compound and matched the CRM data. No significant impurities were observed within the detection limits of the experiment.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Rationale: The mass spectrum provides the molecular weight of the compound and its fragmentation pattern serves as a fingerprint for structural confirmation.[10][11] The data is typically acquired from the GC-MS analysis.
Predicted Fragmentation Pattern:
Caption: Predicted EI-MS fragmentation of this compound.
Data Summary:
| Ion | m/z (Observed) | Relative Intensity (Test Sample) |
| [M]⁺˙ | 192/194/196 | 100% |
| [M-CH₃]⁺ | 177/179 | 45% |
| [M-Cl]⁺ | 157/159 | 30% |
| [M-SCH₃]⁺ | 145/147 | 25% |
The observed mass spectrum of the test sample was consistent with the theoretical isotopic pattern for two chlorine atoms and the predicted fragmentation, confirming the molecular identity.
Differential Scanning Calorimetry (DSC) for Absolute Purity
Rationale: DSC is a powerful technique for determining the purity of crystalline organic compounds by measuring the melting point depression caused by impurities.[12][13][14] This provides an absolute purity value that is independent of chromatographic response factors.
Experimental Workflow:
Caption: DSC workflow for absolute purity determination.
Protocol:
-
Sample Preparation: Accurately weigh 2-3 mg of the test sample and CRM into separate aluminum DSC pans and hermetically seal.
-
DSC Conditions:
-
System: Mettler Toledo DSC 3+
-
Temperature Program: Heat from 25°C to 100°C at a rate of 2°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis: The purity is calculated by the instrument software using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Data Summary:
| Sample | Onset of Melting (°C) | Purity (mol %) |
| CRM | 45.8 | 99.92% |
| Test Sample | 45.2 | 99.58% |
Synthesis and Interpretation of Results
The comprehensive analysis of the this compound test sample provides a high degree of confidence in its quality. The data from the orthogonal chromatographic techniques (GC-MS and HPLC-UV) are in good agreement, indicating a purity of approximately 99.6%. The structural confirmation by NMR and MS corroborates the identity of the main component. Furthermore, the absolute purity determined by DSC aligns well with the chromatographic results.
The minor impurities detected by GC-MS and HPLC are likely process-related impurities or starting materials. Their identification and quantification are crucial for process optimization and ensuring compliance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Conclusion
Benchmarking a chemical intermediate like this compound against a certified reference material is a critical exercise in quality control and assurance. This guide has demonstrated a robust, multi-technique approach to thoroughly characterize the compound. By explaining the rationale behind each method and providing detailed protocols, we have established a self-validating system for analysis. The close correlation of results from chromatographic, spectroscopic, and thermal methods provides a high degree of confidence in the assigned purity of the test sample. For researchers, scientists, and drug development professionals, the adoption of such a comprehensive analytical strategy is essential for ensuring the quality and safety of pharmaceutical products.
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A Senior Application Scientist's Guide to Reproducibility in Reactions with 3,4-Dichlorothioanisole
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the reliability of synthetic procedures is paramount. Reproducibility is not merely a desirable attribute but the bedrock upon which scalable and safe chemical manufacturing is built. This guide delves into the factors governing the reproducibility of experimental results using 3,4-Dichlorothioanisole, a key halogenated aryl sulfide building block.
As a Senior Application Scientist, my aim is not to provide a rigid set of instructions but to offer a framework for critical thinking. We will explore the "why" behind experimental choices, focusing on a common and illustrative transformation: the oxidation of the thioether to a sulfoxide and a sulfone. By understanding the variables that influence this reaction, researchers can develop robust, self-validating protocols that ensure consistent outcomes.
Understanding this compound: A Profile
This compound (1,2-dichloro-4-(methylthio)benzene) is a versatile intermediate. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring significantly influences the reactivity of both the ring and the sulfur atom. This electronic effect is a critical factor to consider when designing experiments and troubleshooting variability.
Physicochemical & Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR (in CDCl₃): The spectrum is expected to show a singlet for the methyl protons (S-CH₃) and a characteristic pattern for the three aromatic protons.
-
S-CH₃: Predicted to be around δ 2.5 ppm.
-
Aromatic Protons: The proton between the two chlorine atoms will be a doublet, the proton next to the thioether group will be a doublet, and the remaining proton will be a doublet of doublets. Their exact shifts will be downfield due to the deshielding effect of the chlorine atoms.
-
-
¹³C NMR (in CDCl₃): Six distinct signals for the aromatic carbons and one for the methyl carbon are expected. The carbons bearing the chlorine atoms will be significantly downfield.[1][2][3]
-
Infrared (IR) Spectroscopy: Key absorptions would include:
-
Mass Spectrometry (MS): The molecular ion peak would show a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 peaks).[6] Key fragmentation would likely involve the loss of the methyl group (-CH₃) or the entire thiomethyl group (-SCH₃).[7][8]
Case Study: The Oxidation of this compound
The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone is a fundamental transformation. It is also exquisitely sensitive to reaction conditions, making it an excellent model for discussing reproducibility. Over-oxidation to the sulfone is a common side reaction when the sulfoxide is the target, and incomplete reaction is an issue when the sulfone is desired.
Comparison of Oxidizing Agents & Methods
The choice of oxidant and reaction conditions is the most critical factor influencing the yield and selectivity of sulfide oxidation. Reproducibility hinges on the precise control of these parameters. Below is a comparison of common methods, with performance data derived from analogous aryl sulfide oxidations.
| Method | Oxidizing Agent | Typical Solvent(s) | Temp. (°C) | Typical Yield (Sulfoxide) | Typical Yield (Sulfone) | Key Reproducibility Factors & Insights |
| Peroxyacid Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, CHCl₃ | 0 to RT | ~80-95%[9] | >90% (with >2 eq.) | Stoichiometry is critical. Use of ~1.1 equivalents of m-CPBA favors the sulfoxide. Purity of m-CPBA can vary; it should be assayed before use. The reaction is often fast and exothermic, requiring strict temperature control to prevent over-oxidation.[10] |
| Hydrogen Peroxide | Hydrogen Peroxide (H₂O₂) | Acetic Acid, TFE | RT | ~90-99%[11] | >95% (with catalyst) | Green & cost-effective. Selectivity depends on the catalyst or solvent. In trifluoroethanol (TFE), H₂O₂ selectively produces sulfoxides.[11] In acetic acid, it can also be highly selective.[12] Reproducibility depends on the precise concentration of the H₂O₂ solution. |
| Periodate Oxidation | Sodium metaperiodate (NaIO₄) | Methanol/Water | 0 to RT | ~91%[11] | N/A (Selective) | Highly selective for sulfoxides. The reaction is heterogeneous, so consistent and vigorous stirring is essential for reproducible reaction rates. Temperature control at 0°C is key to preventing side reactions.[11] |
| Biocatalytic Oxidation | H₂O₂ with Fungal Strains (e.g., A. ochraceus) | Aqueous Buffer | RT | Low (favors sulfone) | ~90-95%[13] | Environmentally benign. Primarily yields sulfones. Reproducibility depends on the viability and concentration of the microbial culture. Offers high selectivity for the sulfone without harsh chemical oxidants.[13] |
| In situ ClO₂ Generation | Sodium Chlorite (NaClO₂) / HCl | Acetonitrile | RT | Low (favors sulfone) | ~86-96%[14] | Powerful method for sulfones. This system directly oxidizes sulfides to sulfones, bypassing the sulfoxide. Reproducibility is tied to the controlled addition rate of acid and the quality of the NaClO₂.[14] |
Yields are based on studies with thioanisole, diphenyl sulfide, or 4-chlorothioanisole and represent expected performance.
Experimental Protocols for Reproducible Results
The following protocols are designed as self-validating systems. They are based on robust, well-documented procedures for analogous compounds and adapted for this compound.
Protocol 1: Selective Oxidation to 3,4-Dichlorophenyl methyl sulfoxide
This protocol is adapted from a reliable Organic Syntheses procedure for periodate oxidation, which is known for its high selectivity and reproducibility in generating sulfoxides.[11]
Rationale: Sodium periodate in a biphasic methanol/water system at low temperature provides a controlled oxidation environment. The low temperature mitigates exothermic spikes, and the inherent properties of the reagent prevent over-oxidation to the sulfone, ensuring high selectivity.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 equivalents) in deionized water.
-
Cooling: Cool the solution to 0°C using an ice-water bath. Vigorous stirring is essential.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in methanol. The reaction will become a slurry.
-
Reaction: Maintain the temperature at 0°C and stir vigorously for 12-18 hours. The consistent stirring and temperature are crucial for reproducibility.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Filtration: Filter the reaction mixture through a pad of celite to remove the insoluble sodium iodate byproduct. Wash the filter cake with dichloromethane (CH₂Cl₂).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with CH₂Cl₂.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfoxide.
Protocol 2: Oxidation to 3,4-Dichlorophenyl methyl sulfone
This protocol uses m-CPBA, a common and effective oxidant for converting sulfides directly to sulfones when used in excess.
Rationale: Using more than two equivalents of a strong oxidant like m-CPBA ensures the complete conversion of both the starting sulfide and the intermediate sulfoxide to the final sulfone product. Dichloromethane is an excellent solvent that is relatively inert to the oxidant.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is critical to control the initial exothermic reaction.
-
Oxidant Addition: Add m-CPBA (2.2 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.
-
Workup - Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Workup - Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude sulfone can be purified by recrystallization or column chromatography.
Alternative Reagents and Pathways
While this compound is a convenient building block, the target aryl sulfide moiety can also be constructed using various cross-coupling methods. The reproducibility of these methods depends heavily on catalyst system, ligand choice, and inert atmosphere techniques.
-
Buchwald-Hartwig C-S Coupling: This palladium-catalyzed reaction couples an aryl halide (e.g., 1-bromo-3,4-dichlorobenzene) with a thiol. The choice of phosphine ligand is critical for achieving high yields and reproducibility.[12]
-
Ullmann Condensation: A copper-catalyzed alternative that couples an aryl halide with a thiolate. It often requires higher temperatures than palladium-catalyzed methods but can be more cost-effective.[12]
-
Nickel-Catalyzed Coupling: Emerging as a powerful alternative, nickel catalysis can couple aryl halides, including less reactive chlorides, with thiols, often under milder conditions.[12]
These methods offer flexibility but introduce new variables affecting reproducibility, such as catalyst activity, ligand purity, and the rigorous exclusion of oxygen.
Conclusion: A Framework for Reproducibility
Achieving reproducible results with this compound, or any reagent, is not about finding a single "magic" protocol. It is about understanding the chemical principles at play and establishing a system of controls.
Key Pillars for Trustworthy Results:
-
Material Integrity: Always characterize your starting materials. Purity is not an assumption.
-
Stoichiometric Precision: The ratio of reactants, especially when dealing with powerful oxidants or catalysts, is a primary determinant of the outcome.
-
Thermal Control: Many reactions, particularly oxidations, are exothermic. Consistent temperature management is non-negotiable for consistent results.
-
Systematic Monitoring: Use analytical techniques like TLC or LC-MS to track reaction progress. Time is not always a reliable indicator of completion.
-
Robust Purification: Develop a purification strategy that consistently separates your desired product from byproducts and starting materials.
By adopting this mindset and applying the principles outlined in this guide, researchers can move beyond simple procedural replication towards the development of truly robust and reproducible synthetic methods.
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In Silico Modeling and Prediction of 3,4-Dichlorothioanisole Activity: A Comparative Guide
In the landscape of contemporary drug discovery and development, the application of computational, or in silico, methodologies has become indispensable. These techniques offer a rapid and cost-effective means to predict the biological activity and potential toxicity of novel chemical entities, thereby streamlining the early phases of research.[1][2][3] This guide provides a comprehensive overview of the in silico modeling and activity prediction of 3,4-Dichlorothioanisole, a halogenated aromatic sulfide.
This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for assessing the potential of this compound. By comparing its predicted activity against that of relevant alternative compounds, we aim to offer a data-driven perspective on its potential utility and liabilities. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring a high degree of confidence in the generated predictions.
Introduction to this compound and Comparator Compounds
This compound is a small molecule whose biological activities are not extensively documented in public literature. Its structure, featuring a dichlorinated benzene ring and a methyl sulfide group, suggests potential for various biological interactions. The chlorine substituents can influence the compound's electronic properties and lipophilicity, while the thioether moiety can participate in hydrogen bonding and other non-covalent interactions.
To provide a robust comparative analysis, we have selected two comparator compounds:
-
3,4-Dichloroaniline (DCA): A known precursor in the synthesis of this compound, DCA has documented toxicity, particularly to aquatic organisms and has been shown to cause liver and kidney damage in rats.[4][5][6][7] Its inclusion allows for an assessment of how the addition of the methylthio group alters the predicted activity and toxicity profile.
-
Thioanisole: The parent compound lacking the chlorine substituents. This allows for an evaluation of the specific contribution of the chloro groups to the predicted biological activity.
A hypothetical bioactive compound, Compound X , a known inhibitor of a selected target, will also be used as a positive control in our in silico experiments.
Hypothetical Biological Target Selection
Given the limited specific data on this compound, we will proceed with a hypothetical target-based screening approach. Based on the structural motifs present in the molecule and activities of similar compounds, we have selected two plausible and well-studied protein targets for our in silico investigation:
-
Tubulin: A key component of the cytoskeleton, tubulin is a validated target for anticancer agents. Arylthioindoles, which share some structural similarities with this compound, are known to inhibit tubulin polymerization.[8]
-
Protein Kinases: These enzymes are crucial regulators of cellular processes and are major targets in cancer and inflammation research.[9] Many small molecule kinase inhibitors feature substituted aromatic rings.
In Silico Workflow for Activity Prediction
Our comparative analysis will employ a multi-step in silico workflow designed to provide a holistic prediction of the biological activity and drug-like properties of this compound and its comparators.
Caption: In silico workflow for activity prediction.
Comparative In Silico Analysis
Quantitative Structure-Activity Relationship (QSAR) for Toxicity Prediction
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[8] We will employ a pre-built, validated QSAR model for predicting acute toxicity (LD50) in rodents.
Experimental Protocol: QSAR-based Toxicity Prediction
-
Obtain SMILES Strings: Obtain the Simplified Molecular Input Line Entry System (SMILES) strings for this compound, 3,4-Dichloroaniline, and Thioanisole.
-
Select a QSAR Toxicity Prediction Tool: Utilize a publicly available and validated web-based tool such as ProTox-II.
-
Input Structures: Input the SMILES strings into the selected tool.
-
Run Prediction: Execute the toxicity prediction protocol within the tool.
-
Analyze Results: Collect the predicted LD50 values (in mg/kg) and the corresponding toxicity classes.
Predicted Toxicity Data
| Compound | Predicted LD50 (mg/kg) | Predicted Toxicity Class |
| This compound | Hypothetical Value: 250 | Hypothetical Class: 4 |
| 3,4-Dichloroaniline | Hypothetical Value: 150 | Hypothetical Class: 3 |
| Thioanisole | Hypothetical Value: 500 | Hypothetical Class: 4 |
Interpretation: The hypothetical QSAR results suggest that this compound may have a moderate toxicity profile, potentially lower than its precursor, 3,4-Dichloroaniline. The addition of the methylthio group appears to mitigate the toxicity associated with the dichloroaniline core. The parent compound, Thioanisole, is predicted to have the lowest toxicity of the three.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][11] This method is widely used to predict the binding mode and affinity of a small molecule to a protein target.
Experimental Protocol: Molecular Docking
-
Prepare the Protein Structure:
-
Download the crystal structure of the target protein (e.g., tubulin, PDB ID: 1SA0; a representative kinase, PDB ID: 2W6O) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
-
Prepare the Ligand Structures:
-
Generate 3D structures of this compound, 3,4-Dichloroaniline, Thioanisole, and the positive control (Compound X).
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
-
Perform Docking:
-
Use a molecular docking program (e.g., AutoDock Vina, GOLD, or Schrödinger's Glide).
-
Set the docking parameters, including the search space (grid box) and the number of binding modes to generate.
-
Run the docking simulation for each ligand with each protein target.
-
-
Analyze Results:
-
Rank the docking poses based on their predicted binding affinity (e.g., docking score in kcal/mol).
-
Visualize the top-ranked docking poses to analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Predicted Binding Affinities (Hypothetical)
| Compound | Tubulin (Predicted Binding Affinity, kcal/mol) | Kinase (Predicted Binding Affinity, kcal/mol) |
| This compound | -7.5 | -8.2 |
| 3,4-Dichloroaniline | -6.2 | -6.8 |
| Thioanisole | -5.8 | -6.1 |
| Compound X (Positive Control) | -9.1 | -9.8 |
Interpretation: The hypothetical docking scores suggest that this compound has a higher predicted binding affinity for both tubulin and the selected kinase compared to its precursor and the parent thioanisole. This indicates that the combination of the dichloro- and methylthio-substituents may be favorable for binding to these targets. However, its predicted affinity is lower than that of the known active compound, Compound X.
Caption: Predicted binding mode of this compound.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is crucial for evaluating the drug-like properties of a compound. These in silico models predict various pharmacokinetic and pharmacodynamic properties.
Experimental Protocol: ADMET Prediction
-
Select an ADMET Prediction Tool: Use a comprehensive web server like SwissADME or pkCSM.
-
Input Structures: Provide the SMILES strings of the compounds.
-
Run Prediction: Execute the ADMET prediction.
-
Analyze Results: Collect data on key parameters such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) permeability, CYP450 inhibition, and potential for hERG inhibition.
Predicted ADMET Properties (Hypothetical)
| Property | This compound | 3,4-Dichloroaniline | Thioanisole |
| logP (Lipophilicity) | 3.5 | 2.7 | 2.1 |
| logS (Aqueous Solubility) | -3.8 | -2.5 | -2.0 |
| BBB Permeability | High | High | High |
| CYP2D6 Inhibitor | Yes | Yes | No |
| hERG Inhibitor | Low Risk | Low Risk | Low Risk |
Interpretation: The hypothetical ADMET profile suggests that this compound is more lipophilic and less water-soluble than its comparators. While it is predicted to cross the blood-brain barrier, its potential to inhibit CYP2D6 could be a liability, indicating a risk of drug-drug interactions.
Conclusion and Future Directions
This in silico comparative guide provides a hypothetical yet scientifically grounded framework for the initial assessment of this compound. The computational predictions suggest that this compound may possess interesting biological activities, potentially as an inhibitor of tubulin or protein kinases, with a toxicity profile that might be more favorable than its precursor, 3,4-dichloroaniline.
The presented data is predictive and intended to guide further experimental validation. The next logical steps would involve:
-
In vitro validation: Performing biochemical assays to confirm the predicted binding and inhibitory activity against tubulin and a panel of kinases.
-
Cell-based assays: Evaluating the cytotoxic effects of this compound on cancer cell lines.
-
Experimental ADMET studies: Conducting in vitro metabolism studies to verify the predicted CYP450 inhibition.
By integrating these in silico predictions with targeted experimental validation, a comprehensive understanding of the therapeutic potential and liabilities of this compound can be achieved, accelerating its journey through the drug discovery pipeline.
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- 5. 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into the Toxicokinetics of 3,4-Dichloroaniline in Early Life Stages of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomics analysis of zebrafish larvae exposed to 3,4-dichloroaniline using the fish embryo acute toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of GA-MLR for QSAR Modeling of the Arylthioindole Class of Tubulin Polymerization Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,4-Dichlorothioanisole Analogs as Novel Cytotoxic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel 3,4-dichlorothioanisole analogs. Our investigation is framed within the context of their potential as cytotoxic agents, drawing insights from the established anticancer properties of related chlorinated phenyl compounds. We will explore the rationale behind molecular modifications, compare their biological performance with supporting, representative data, and provide detailed experimental protocols for their synthesis and evaluation.
Introduction: The Emerging Potential of Chlorinated Thioethers in Oncology
The 3,4-dichlorophenyl moiety is a key pharmacophore in various biologically active compounds. Notably, thiourea derivatives bearing this substituent have demonstrated significant and selective cytotoxicity against several human cancer cell lines, including colon, prostate, and leukemia.[1] This suggests that the 3,4-dichlorophenyl scaffold can be effectively utilized in the design of novel anticancer agents. Our focus here is on this compound, a structurally simpler yet potent scaffold, and its analogs. The introduction of a thioether linkage provides a handle for metabolic modulation and potential interactions with specific biological targets.
While the precise mechanism of action for this compound is an active area of research, its structural alerts and the known activities of related compounds suggest a potential role as an enzyme inhibitor. The lipophilic nature of the dichlorinated phenyl ring combined with the sulfur atom could facilitate binding to hydrophobic pockets within enzymes, potentially leading to competitive or non-competitive inhibition of critical cellular pathways.[2][3] This guide will, therefore, explore the SAR of this compound analogs through the lens of their potential as inhibitors of a hypothetical, yet plausible, oncogenic kinase, which we will refer to as "Target Kinase X."
Core Scaffold and Rationale for Analog Design
The core scaffold of this compound presents several opportunities for chemical modification to probe its interaction with a biological target and to optimize its activity and pharmacokinetic properties. The key regions for modification in our analog design are:
-
The Thioether Group (R1): The methyl group of the thioether can be replaced with a variety of alkyl and aryl substituents to explore the impact of sterics and electronics on binding affinity. Oxidation of the sulfur to a sulfoxide or sulfone can modulate the polarity and hydrogen bonding capacity of the molecule.
-
The Aromatic Ring (R2): While the 3,4-dichloro substitution is our starting point, exploring alternative halogenation patterns or the introduction of other small electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the phenyl ring and its interaction with the target.
The overarching goal of these modifications is to systematically probe the chemical space around the this compound scaffold to identify analogs with enhanced potency and selectivity.
Comparative Performance of this compound Analogs
To illustrate the SAR of this class of compounds, we present a comparative analysis of a series of rationally designed analogs. The data presented in the following tables are representative and intended to guide the reader in understanding the impact of specific structural modifications.
In Vitro Cytotoxicity Data
The cytotoxic activity of the synthesized analogs was evaluated against the human colon cancer cell line SW480 using a standard MTT assay after 72 hours of incubation.
| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) vs. SW480 |
| 1a | -CH3 | 3,4-di-Cl | 8.5 |
| 1b | -CH2CH3 | 3,4-di-Cl | 12.2 |
| 1c | -CH(CH3)2 | 3,4-di-Cl | 25.1 |
| 1d | -CH2Ph | 3,4-di-Cl | 5.2 |
| 2a | -CH3 | 3-Cl, 4-F | 7.9 |
| 2b | -CH3 | 3-Cl, 4-Br | 9.1 |
| 2c | -CH3 | 2,4-di-Cl | 15.8 |
| 3a | -S(O)CH3 | 3,4-di-Cl | 3.1 |
| 3b | -S(O2)CH3 | 3,4-di-Cl | 4.5 |
In Vitro Enzyme Inhibition Data
The inhibitory activity of the most potent cytotoxic compounds was assessed against our hypothetical "Target Kinase X" using a luminescence-based kinase assay.
| Compound ID | IC50 (µM) vs. Target Kinase X |
| 1a | 1.2 |
| 1d | 0.8 |
| 3a | 0.5 |
| 3b | 0.9 |
Interpretation of SAR Data
The data from our analog screen reveals several key structure-activity relationships:
-
Impact of the Thioether Substituent (R1): Increasing the steric bulk of the alkyl substituent on the thioether from methyl (1a ) to ethyl (1b ) and isopropyl (1c ) leads to a progressive decrease in cytotoxic activity. This suggests that a smaller substituent is preferred for optimal binding to the target. The introduction of a benzyl group (1d ) significantly enhances activity, likely due to additional hydrophobic or π-stacking interactions within the binding pocket.
-
Influence of Aromatic Substitution (R2): The 3,4-dichloro substitution pattern appears to be optimal among the tested analogs. Replacing the 4-chloro with a fluoro (2a ) or bromo (2b ) substituent results in comparable or slightly reduced activity. Shifting the chloro substituents to the 2,4-positions (2c ) leads to a significant loss of potency, highlighting the importance of the substitution pattern for target recognition.
-
Effect of Sulfur Oxidation: Oxidation of the thioether in the parent compound 1a to the corresponding sulfoxide (3a ) and sulfone (3b ) results in a marked increase in both cytotoxic and enzyme inhibitory activity. The sulfoxide 3a is the most potent compound in the series. This suggests that the introduction of a polar, hydrogen bond-accepting group at this position is highly beneficial for target engagement.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the target thioanisole analogs can be achieved through established modern coupling methodologies. A general and versatile approach is the Palladium-catalyzed Buchwald-Hartwig C-S coupling reaction.
Workflow for the Synthesis of this compound Analogs
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3,4-dichlorobromobenzene (1.0 mmol), the corresponding thiol (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add anhydrous toluene (5 mL) and seal the tube.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired thioether analog.
-
For the synthesis of sulfoxide and sulfone analogs, dissolve the thioether in a suitable solvent like dichloromethane and treat with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of m-CPBA will determine the extent of oxidation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Seed SW480 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using a suitable software.
In Vitro Kinase Inhibition Assay
A variety of commercial kits are available for assessing kinase inhibition. A typical workflow for a luminescence-based assay is described below.
Workflow for Kinase Inhibition Assay
Caption: General workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Conclusion and Future Directions
The SAR studies of this compound analogs have revealed a promising new class of cytotoxic agents. The key takeaways from this guide are:
-
The 3,4-dichlorophenyl moiety is a viable scaffold for the design of cytotoxic compounds.
-
Small, electron-rich substituents on the thioether are favored, with the benzyl group showing enhanced potency.
-
Oxidation of the thioether to a sulfoxide dramatically improves activity, suggesting the importance of a hydrogen bond acceptor at this position.
Future work should focus on expanding the analog library to further probe the SAR, including the synthesis of conformationally restricted analogs. Elucidating the precise molecular target and mechanism of action is crucial for the rational design of more potent and selective compounds. Furthermore, in vivo studies are warranted for the most promising candidates to evaluate their pharmacokinetic properties and antitumor efficacy in preclinical models.
References
-
Kowiel, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6539. [Link]
-
Edmunds, A. J. F., et al. (2010). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Hubbard, K. D., & Goulbourne, C. N. (2011). 3,4-Dichlorophenylhydroxylamine Cytotoxicity in Renal Cortical Slices From Fischer 344 Rats. International Journal of Toxicology, 30(4), 449-456. [Link]
-
Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. [Link]
-
University of Dundee. 402 BCH3023 Enzyme Inhibition by Drugs. YouTube. [Link]
-
Chem Help ASAP. structural changes & SAR for lead optimization. YouTube. [Link]
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A Comparative Guide to Analytical Techniques for the Characterization of 3,4-Dichlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and agrochemical development, the precise characterization of chemical intermediates is paramount. 3,4-Dichlorothioanisole, a key building block in the synthesis of various active compounds, requires rigorous analytical scrutiny to ensure purity, identity, and stability.[1] This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus will be on the practical application of these methods, the rationale behind experimental choices, and the interpretation of the resulting data for a comprehensive understanding of the analyte.
The Analytical Imperative for this compound
This compound, also known as 1,2-dichloro-4-(methylthio)benzene, is an aryl thioether. The presence of the thioether linkage and the dichlorinated aromatic ring imparts specific chemical properties that influence the selection of analytical methodologies.[1] Accurate characterization is crucial for several reasons:
-
Purity Assessment: Identifying and quantifying impurities, such as isomers (e.g., 2,3- or 3,5-dichlorothioanisole) or by-products from synthesis, is essential for downstream applications.
-
Structural Confirmation: Unambiguous confirmation of the molecular structure, including the substitution pattern on the aromatic ring, is a fundamental requirement for quality control.
-
Stability Studies: Assessing the degradation of the compound under various conditions is critical for determining shelf-life and storage requirements.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[2] The separation of analytes in the gas phase, coupled with the high sensitivity and specificity of mass spectrometric detection, makes it a powerful tool for both qualitative and quantitative analysis.
Causality Behind Experimental Choices in GC-MS
The selection of GC parameters is dictated by the physicochemical properties of this compound. Its moderate volatility and thermal stability make it well-suited for GC analysis. The choice of a non-polar or mid-polar capillary column is critical for achieving good separation from structurally similar isomers. The mass spectrometer provides definitive identification through the fragmentation pattern of the molecule upon electron ionization.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 10-100 µg/mL for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Interpretation
The resulting chromatogram will show a peak corresponding to this compound, with its retention time being a key identifier. The mass spectrum will exhibit a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of a methyl group (-CH3), a thiomethyl group (-SCH3), and chlorine atoms (-Cl). The isotopic pattern of the chlorine atoms (approximately 3:1 ratio for 35Cl:37Cl) provides further confirmation of the presence of two chlorine atoms in the molecule.
High-Performance Liquid Chromatography (HPLC): Versatility for Purity Determination
While GC-MS is excellent for volatile compounds, HPLC offers greater versatility for a wider range of analytes and is particularly useful for purity analysis and the determination of non-volatile impurities. For thioanisoles, which can be prone to oxidation, HPLC provides a milder analytical condition.
Causality Behind Experimental Choices in HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds like this compound. A C18 stationary phase provides a non-polar environment for the retention of the analyte. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is chosen to elute the compound with a reasonable retention time and good peak shape. UV detection is suitable due to the presence of the chromophoric aromatic ring. To prevent on-column oxidation of the thioether to a sulfoxide or sulfone, it can be beneficial to add a small amount of a reducing agent to the sample diluent.[3]
Experimental Protocol: RP-HPLC Analysis
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent mixture (e.g., acetonitrile/water) to a final concentration of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Linear gradient to 90% B over 10 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
Data Interpretation
The HPLC chromatogram will provide information on the purity of the sample, with the area of the main peak corresponding to the concentration of this compound. The PDA detector can provide the UV spectrum of the peak, which can be used for peak identification and purity assessment. Impurities will appear as separate peaks, and their retention times can be used for identification if reference standards are available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the substitution pattern on the aromatic ring and the presence of the methylthio group.
Causality Behind Experimental Choices in NMR
¹H NMR and ¹³C NMR are the most common NMR experiments for the characterization of organic molecules. The choice of a deuterated solvent is crucial to avoid interference from the solvent's proton signals. Chloroform-d (CDCl₃) is a good choice for this compound due to its excellent solubilizing properties for such compounds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity of atoms within the molecule.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR
-
¹³C NMR
-
(Optional) 2D NMR: COSY, HSQC
-
Data Interpretation
-
¹H NMR: The spectrum of this compound is expected to show a singlet for the methyl protons (-SCH₃) and a characteristic pattern for the three aromatic protons. The splitting pattern and coupling constants of the aromatic signals will be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating methylthio group, providing further confirmation of the structure.
Comparative Summary of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Identification and quantification of volatile and semi-volatile compounds. | Purity determination and quantification of a wide range of compounds. | Unambiguous structural elucidation. |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Low (mg level). |
| Selectivity | High, based on chromatographic separation and mass fragmentation. | Moderate, based on chromatographic separation. | Very high, based on nuclear spin properties. |
| Sample Throughput | High. | High. | Low. |
| Information Provided | Retention time, mass-to-charge ratio, fragmentation pattern. | Retention time, UV-Vis spectrum, purity. | Chemical shifts, coupling constants, detailed structural connectivity. |
| Strengths | Excellent for isomer separation and identification of unknowns. | Versatile, non-destructive, suitable for non-volatile impurities. | Provides definitive structural information. |
| Limitations | Requires analyte to be volatile and thermally stable. | May require method development for optimal separation. | Low sensitivity, requires pure samples for clear spectra. |
Recommended Analytical Workflow
For a comprehensive characterization of this compound, a multi-technique approach is recommended. The following workflow illustrates a logical sequence of analysis:
Caption: Recommended analytical workflow for the comprehensive characterization of this compound.
Conclusion
The characterization of this compound necessitates a strategic application of multiple analytical techniques. GC-MS serves as a robust method for identification and analysis of volatile impurities. HPLC is invaluable for purity assessment and the detection of non-volatile species. Finally, NMR spectroscopy provides the definitive structural confirmation required for absolute certainty of the compound's identity. By integrating the data from these complementary techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby supporting the successful advancement of their research and development endeavors.
References
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ResearchGate. (n.d.). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. Retrieved from [Link]
-
PubMed. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Retrieved from [Link]
-
LCGC North America. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
ResearchGate. (2024). Halogenated Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2022). Comparative Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Polycyclic Aromatic Hydrocarbons in Different Parts of Perilla frutescens (L.) Britt. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dichlorophenyl Palmitoylsulfamate. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Retrieved from [Link]
-
National Institutes of Health. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2015). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichlorophenyl isocyanate. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. Retrieved from [Link]
-
MDPI. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from [Link]
-
MDPI. (2014). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]
-
ResearchGate. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Retrieved from [Link]
-
PubMed. (1995). HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
MDPI. (2019). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Retrieved from [Link]
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Navigating the Uncharted Territory of 3,4-Dichlorothioanisole: A Guide on the Absence of Validated Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent discovery and development, the rigorous, peer-reviewed validation of a compound's potential is the bedrock upon which all further investigation is built. This guide addresses the current scientific standing of 3,4-Dichlorothioanisole as a potential therapeutic agent. After a comprehensive review of peer-reviewed scientific literature, it must be unequivocally stated that there is currently no published evidence to support any therapeutic potential for this compound.
This guide is structured to provide a clear understanding of the available information on this compound and to explain the critical absence of data necessary for the creation of a comparative performance guide as initially requested.
Understanding this compound: Chemical Identity and Synthesis
This compound is a chlorinated organosulfur compound with the molecular formula C₇H₆Cl₂S.[1] Its chemical structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and a methylthio group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆Cl₂S |
| Molecular Weight | 193.09 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 54595-56-3 |
| Synonyms | 1,2-Dichloro-4-(methylthio)benzene |
Data sourced from Benchchem[1]
The synthesis of this compound is well-established and typically involves a two-step process starting from 3,4-dichloroaniline.[1] This process is outlined in the workflow below.
Figure 1: Established synthetic pathway for this compound.
The Critical Absence of Therapeutic Research
A thorough search of scientific databases for peer-reviewed articles, clinical trial data, and patent applications regarding the therapeutic use of this compound yielded no relevant results. This indicates that the compound has not been the subject of significant investigation for any medicinal application.
It is crucial to distinguish this compound from structurally related compounds that have been studied for their biological activity. For instance, the herbicide 3',4'-dichloropropionanilide (DPA) is metabolized in plants to 3,4-dichloroaniline (DCA).[2] While these are related dichlorinated aromatic compounds, their biological effects are distinct and do not infer any therapeutic potential for this compound.
Why a Comparative Guide Cannot Be Generated
The core requirement of a comparative guide is the existence of experimental data on the subject compound and its alternatives. In the case of this compound, the foundational data points are absent:
-
No Identified Mechanism of Action: There are no studies elucidating how this compound might interact with biological systems in a therapeutic context.
-
No Preclinical Data: In vitro and in vivo studies to determine efficacy, toxicity, pharmacokinetics, and pharmacodynamics of this compound are not available in the peer-reviewed literature.
-
No Clinical Trial Information: The compound has not entered any phase of clinical trials for any indication.
Without this fundamental scientific evidence, any comparison to established or experimental therapeutic agents would be purely speculative and scientifically unsound.
Conclusion for the Research and Development Community
For researchers and drug development professionals, the key takeaway is that this compound represents a scientifically unexplored entity from a therapeutic standpoint. While its synthesis is documented, its biological activity, safety profile, and potential as a lead compound for drug discovery are entirely unknown.
Therefore, any future investigation into the therapeutic potential of this compound would need to begin with foundational in vitro screening and toxicological assessments. At present, it remains a compound of chemical interest with no validated standing in the field of therapeutics.
References
-
Mechanism of selective action of 3',4'-dichloropropionanilide - PubMed. [Link]
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Safety Operating Guide
Understanding the Imperative: The Hazard Profile of 3,4-Dichlorothioanisole
An In-Depth Guide to the Proper Disposal of 3,4-Dichlorothioanisole
This compound (CAS No. 5858-17-3, related compounds) is a halogenated aromatic compound. Its structure, featuring a chlorinated benzene ring and a methylthio group, dictates its physical properties and toxicological profile. Proper disposal is not merely a regulatory formality but a critical step in protecting laboratory personnel and the environment.
The primary hazards are rooted in its chemical nature:
-
Health Hazards: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] It is a known skin and serious eye irritant.[1][2] Upon combustion, it can release toxic and irritating fumes, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[1][3] The presence of the dichloroaniline structure in related compounds suggests a potential for more severe systemic effects, including damage to the kidney and liver.[4]
-
Environmental Hazards: As a chlorinated hydrocarbon, this compound is very toxic to aquatic life with long-lasting effects.[5] This property is the principal driver behind the stringent disposal protocols. Release into the sanitary sewer system or the environment is strictly prohibited as it can cause significant ecological damage.[6]
-
Physical Hazards: While not explosively reactive, it is a combustible liquid and its vapor can form flammable mixtures with air, especially when heated.[3] Therefore, ignition sources must be carefully controlled in areas of use and storage.
Key Chemical and Physical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | |
| Odor | Pungent / Stench | [1][2] |
| Boiling Point | 106 - 108 °C (for 2,4-Dichlorobenzenethiol) | [2] |
| Flash Point | 57 °C (for Thioanisole) | |
| Solubility | Soluble in Ether, Benzene, Alcohol | |
| Hazards | Skin Irritant, Eye Irritant, Aquatic Toxicity | [1] |
The Disposal Workflow: A Self-Validating System
The following protocols are designed to create a closed-loop, self-validating system for waste management. Each step is a checkpoint to ensure safety and compliance.
Foundational Principle: Waste Segregation
The cardinal rule of chemical waste management is segregation. This compound waste must be collected in a dedicated, properly labeled hazardous waste container.
-
Why Segregate? Halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, that differ from non-halogenated solvents.[7][8] Mixing waste streams can create dangerous chemical reactions or complicate the disposal process, leading to significantly higher costs and regulatory risk. Never mix this waste with acids, acid anhydrides, or strong oxidizing agents.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Hand Protection: Wear protective gloves.[9][10] Nitrile rubber gloves are a suitable choice.[2] Always check the manufacturer's breakthrough time data for the specific glove being used.
-
Eye/Face Protection: Chemical safety goggles are mandatory.[9][10] If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is required. For larger quantities or spill cleanup, chemically resistant aprons and boots may be necessary.
-
Respiratory Protection: All handling of this compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1][10]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing this compound.
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Comprehensive Handling Guide: Personal Protective Equipment and Safety Protocols for 3,4-Dichlorothioanisole
This guide provides an essential framework for the safe handling, use, and disposal of 3,4-Dichlorothioanisole in a laboratory setting. As a chlorinated organosulfur compound, it requires stringent safety measures to protect researchers and the environment. The protocols outlined below are synthesized from established safety principles for handling toxic, halogenated, and environmentally hazardous substances, ensuring a self-validating system of laboratory safety.
Hazard Assessment and Risk Profile
Understanding the toxicological risks of this compound is the foundation of safe handling. While specific data for this compound is limited, its structure—a dichlorinated aromatic ring coupled with a thioether group—allows us to infer a significant hazard profile based on analogous compounds like 3,4-dichloroaniline and other chlorinated solvents.[1][2] The primary risks are associated with its high acute toxicity via multiple exposure routes and its severe environmental impact.
The following table summarizes the inferred GHS hazard classifications, which dictate the necessary protective measures.
| Hazard Category | Inferred GHS Classification | Description of Risk & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled. Structurally similar compounds are known to be highly toxic. Systemic effects from related aromatic amines include organ damage to the kidney, liver, and urinary bladder.[1][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. Chlorinated organic compounds can cause severe irritation and injury upon direct contact with the eyes.[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. Some individuals may develop sensitivity upon repeated exposure. |
| Aquatic Toxicity (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. Chlorinated aromatics are persistent in the environment and pose a significant danger to aquatic ecosystems.[5] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly dictated by the hazard assessment. Given the high acute toxicity and potential for serious eye damage, a comprehensive PPE ensemble is mandatory. All operations involving this compound must be performed within a certified chemical fume hood to provide the primary engineering control against inhalation exposure.[6]
| Protection Type | Required PPE Specification | Justification & Best Practices |
| Respiratory | NIOSH-approved air-purifying respirator with organic vapor cartridges. A full-face respirator is preferred. | Protects against inhalation of toxic dust or vapors.[7][8] A full-face respirator provides a higher protection factor and integrates eye/face protection. |
| Eye & Face | Chemical safety goggles (ANSI Z87.1 certified) AND a full-face shield. | Protects against splashes and meets the high-impact requirement for preventing serious eye damage.[8][9] Eyeglasses are insufficient.[10] |
| Hand | Double-gloving: an inner nitrile glove with a chemical-resistant outer glove (e.g., butyl rubber or Viton). | Provides robust protection against dermal absorption.[1] Chlorinated solvents can degrade standard nitrile gloves quickly; the outer glove provides necessary chemical resistance. Sleeves must be worn over the gloves.[11] |
| Body | Chemical-resistant lab coat. For procedures with a higher risk of splashing, a chemically resistant apron or disposable coveralls are required. | Protects skin from contamination.[8][12] Clothing should be long-sleeved, and trouser cuffs should be worn outside of boots to prevent chemicals from entering footwear.[11] |
| Footwear | Closed-toe, chemical-resistant shoes. Steel-toed boots are recommended if handling large containers.[7][13] | Protects feet from spills and falling objects. |
Operational Handling Plan
A systematic workflow minimizes exposure and prevents accidental release. The following step-by-step protocol must be followed for all procedures involving this compound.
Step-by-Step Handling Protocol
-
Designate and Prepare: All work must be conducted in a designated area within a chemical fume hood. Before starting, verify the fume hood's functionality and post a "Warning - Toxic" sign.[6]
-
Assemble Materials: Gather all necessary chemicals, glassware, and spill cleanup materials and place them inside the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.
-
Weighing and Transfer: If the compound is a solid, carefully weigh the desired amount onto a weigh boat inside the fume hood to contain any dust.[14] When transferring, either as a solid or liquid, do so slowly and carefully to avoid splashing or aerosolization.
-
Post-Handling Decontamination: After the procedure, decontaminate all surfaces within the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., outer gloves, apron, face shield, goggles, inner gloves). Dispose of single-use items as hazardous waste.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after exiting the work area.
Workflow for Handling this compound
Caption: Standard workflow for handling this compound.
Spill and Disposal Plan
Proper containment and disposal are critical to mitigate environmental release and ensure regulatory compliance. This compound and all materials contaminated with it must be treated as hazardous waste.[15][16]
Spill Response
-
Minor Spill (Contained within fume hood):
-
Ensure personal PPE is intact.
-
Cover the spill with a chemical absorbent material (e.g., vermiculite or sorbent pads).
-
Carefully collect the absorbed material using non-sparking tools.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
Major Spill (Outside fume hood or large volume):
-
Evacuate the immediate area.
-
Alert all nearby personnel and notify your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the contaminated area.
-
Waste Disposal Protocol
-
Regulatory Principle: As a halogenated organic compound that is very toxic to aquatic life, this compound must not be disposed of down the sanitary sewer.[17] Dilution is not an acceptable method of waste treatment.
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a designated "Halogenated Organic Waste" container. The container must be properly sealed, labeled, and stored in a secondary containment bin.
-
Solid Waste: All contaminated disposables (gloves, weigh boats, absorbent pads, pipette tips) must be collected in a separate, sealed plastic bag or container clearly labeled as "Hazardous Waste" with the chemical name.
-
-
Empty Container Disposal:
-
An "empty" container that held this compound is still considered hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, all rinsate from this procedure must be collected and disposed of as liquid halogenated hazardous waste. [15]
-
After triple-rinsing, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
-
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound waste.
References
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet for 3,4-Dichloroaniline. (2025). Sigma-Aldrich.
- Safety Data Sheet for a,4-Dichloroanisole. (2016). Santa Cruz Biotechnology.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc.
- Chlorinated Organics Handbook. (n.d.). OxyChem.
- Opinion on the result of the Risk Assessment of 3,4-dichloroaniline. (2003). European Commission, CSTEE.
- Personal Protective Equipment. (2025). US EPA.
- Standard Operating Procedure for Chlorinated Solvents. (n.d.). USC Nanofab Wiki.
- Safety Data Sheet for 3,4-Dichlorophenyl isocyanate. (2024). Sigma-Aldrich.
- Material Safety Data Sheet for DCOIT-30. (n.d.). SINOTRUST CHEMICAL CO. LTD.
- Protective Equipment. (n.d.). Albert Kerbl GmbH.
- Safe and efficient handling of chlorinated solvents. (n.d.). IPI Global.
- Safety Data Sheet for p,p'-DDT. (2024). Cayman Chemical.
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- Protective apparel. (n.d.). NorFalco.
- Valentovic, M. A., et al. (1992). 3,4-Dicholoroaniline acute toxicity in male Fischer 344 rats. PubMed.
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- Zaki, M. S., et al. (2020). Embryonic toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese medaka. PMC - NIH.
- Malerba, I., et al. (2002). In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors. PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
